molecular formula C11H12O3S B1303673 3,3-Bis(hydroxymethyl)thiochroman-4-one CAS No. 29107-30-0

3,3-Bis(hydroxymethyl)thiochroman-4-one

Cat. No.: B1303673
CAS No.: 29107-30-0
M. Wt: 224.28 g/mol
InChI Key: QDCSRSPNQICTRP-UHFFFAOYSA-N
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Description

3,3-Bis(hydroxymethyl)thiochroman-4-one is a useful research compound. Its molecular formula is C11H12O3S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Bis(hydroxymethyl)thiochroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Bis(hydroxymethyl)thiochroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-bis(hydroxymethyl)-2H-thiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c12-5-11(6-13)7-15-9-4-2-1-3-8(9)10(11)14/h1-4,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCSRSPNQICTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2S1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377256
Record name 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29107-30-0
Record name 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of a proposed synthetic route to 3,3-Bis(hydroxymethyl)thiochroman-4-one, a novel derivative of the medicinally significant thiochroman-4-one core. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis of new heterocyclic compounds with potential therapeutic applications. The guide will detail the synthetic strategy, reaction mechanisms, experimental protocols, and characterization methods, grounded in established chemical principles and supported by authoritative references.

Introduction: The Therapeutic Potential of the Thiochroman-4-one Scaffold

The thiochroman-4-one framework is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and leishmanicidal properties.[1][2][3] These compounds serve as crucial precursors for the synthesis of a variety of heterocyclic systems.[4] The introduction of functional groups onto the thiochroman-4-one core can significantly modulate its pharmacological profile. The target molecule of this guide, 3,3-Bis(hydroxymethyl)thiochroman-4-one, introduces two hydrophilic hydroxymethyl groups at the C-3 position, which is anticipated to alter its solubility, hydrogen bonding capacity, and potential interactions with biological targets. This modification presents an intriguing avenue for the development of new therapeutic agents.

This guide proposes a robust and efficient two-step synthetic pathway to 3,3-Bis(hydroxymethyl)thiochroman-4-one, commencing with the synthesis of the thiochroman-4-one precursor followed by a base-catalyzed hydroxymethylation.

Proposed Synthetic Pathway

The synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one can be logically approached in two primary stages:

  • Step 1: Synthesis of Thiochroman-4-one. This foundational step involves the preparation of the core heterocyclic system. Several methods have been reported for this synthesis, with one of the most reliable being the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid.[1]

  • Step 2: Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one. This key transformation involves the reaction of thiochroman-4-one with formaldehyde under basic conditions. The presence of two acidic α-protons at the C-3 position of thiochroman-4-one facilitates a double aldol-type condensation with formaldehyde.

The overall synthetic scheme is depicted below:

Synthetic_Pathway Thiophenol Thiophenol Thiopropanoic_Acid 3-(Phenylthio)propanoic acid Thiophenol->Thiopropanoic_Acid Base beta_Propiolactone β-Propiolactone beta_Propiolactone->Thiopropanoic_Acid Thiochromanone Thiochroman-4-one Thiopropanoic_Acid->Thiochromanone Polyphosphoric acid, heat Final_Product 3,3-Bis(hydroxymethyl)thiochroman-4-one Thiochromanone->Final_Product Base (e.g., K2CO3) Formaldehyde Formaldehyde (excess) Formaldehyde->Final_Product

Figure 1: Proposed two-step synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Detailed Experimental Protocols

Step 1: Synthesis of Thiochroman-4-one

The synthesis of the thiochroman-4-one precursor is a critical first step. The procedure outlined below is based on established methods involving the reaction of thiophenol with β-propiolactone to form 3-(phenylthio)propanoic acid, followed by an acid-catalyzed intramolecular cyclization.[1]

Protocol:

  • Synthesis of 3-(Phenylthio)propanoic acid:

    • To a stirred solution of thiophenol (1 equivalent) in a suitable solvent such as toluene, add a base (e.g., triethylamine, 1.1 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add β-propiolactone (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(phenylthio)propanoic acid. Purification can be achieved by recrystallization or column chromatography.

  • Intramolecular Friedel-Crafts Acylation:

    • Add the synthesized 3-(phenylthio)propanoic acid (1 equivalent) to polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid).

    • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

    • The crude thiochroman-4-one can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Step 2: Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one

This step involves a base-catalyzed reaction of thiochroman-4-one with an excess of formaldehyde. The reaction proceeds via a double aldol condensation.

Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiochroman-4-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5-2.0 equivalents).

    • To this stirred suspension, add an aqueous solution of formaldehyde (37% w/w, 2.5-3.0 equivalents). An excess of formaldehyde is used to ensure the reaction goes to completion.

  • Reaction and Work-up:

    • Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • The crude 3,3-Bis(hydroxymethyl)thiochroman-4-one can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Mechanistic Insights

The formation of 3,3-Bis(hydroxymethyl)thiochroman-4-one proceeds through a base-catalyzed double aldol reaction. The mechanism is illustrated below:

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Repetition Thiochromanone Thiochroman-4-one Enolate Enolate Intermediate Thiochromanone->Enolate Intermediate1 Hydroxymethyl Intermediate Enolate->Intermediate1 Base Base (B⁻) Base->Thiochromanone Formaldehyde1 Formaldehyde Formaldehyde1->Intermediate1 Final_Product 3,3-Bis(hydroxymethyl) thiochroman-4-one Intermediate1->Final_Product 1. Base 2. Formaldehyde

Figure 2: Mechanism of base-catalyzed hydroxymethylation of thiochroman-4-one.

The base abstracts an acidic proton from the C-3 position of thiochroman-4-one to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is protonated to yield the mono-hydroxymethylated intermediate. This process is then repeated with the second acidic proton at the C-3 position to afford the final 3,3-bis(hydroxymethyl) product.

Characterization and Purity Assessment

The identity and purity of the synthesized 3,3-Bis(hydroxymethyl)thiochroman-4-one should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Disappearance of the singlet corresponding to the C-3 protons of thiochroman-4-one. Appearance of signals for the two hydroxymethyl groups (CH₂ and OH protons). The aromatic protons should remain in their respective regions.
¹³C NMR Appearance of a new quaternary carbon signal for C-3 and a signal for the hydroxymethyl carbons.
FT-IR A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. The characteristic C=O stretching frequency of the ketone will also be present.
Mass Spec. The molecular ion peak corresponding to the calculated mass of C₁₁H₁₂O₃S.

Safety Considerations

  • Thiophenol: Is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.

  • β-Propiolactone: Is a suspected carcinogen and should be handled with extreme care, using appropriate personal protective equipment (PPE).

  • Polyphosphoric Acid: Is corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.

  • Formaldehyde: Is a known carcinogen and sensitizer. Work in a well-ventilated area and wear appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Discussion and Future Perspectives

The successful synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one opens up new avenues for the exploration of the chemical space around the thiochroman-4-one scaffold. The presence of two primary alcohol functionalities allows for a variety of subsequent chemical modifications, such as esterification, etherification, or oxidation, to generate a library of novel derivatives.

Future work should focus on the biological evaluation of this new compound and its derivatives. Screening for antimicrobial, anticancer, and other relevant biological activities will be crucial in determining its potential as a lead compound in drug discovery programs. The insights gained from these studies will further elucidate the structure-activity relationships of the thiochroman-4-one class of compounds.

References

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]

  • Gomez, G., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2069. [Link]

  • Li, P., et al. (2022). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 27(19), 6683. [Link]

  • Holshouser, M. H., & Loeffler, L. J. (1982). Synthesis and antitumor testing of 3-methenylthiochroman-4-one-1,1-dioxide. Journal of Pharmaceutical Sciences, 71(6), 715-717. [Link]

  • Varela, J., et al. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 16(5), e0251135. [Link]

  • Giles, P. R., & Larson, C. M. (1992). On the Reaction of Thiochroman-4-one and 3-(Hydroxymethylene)thiochroman-4-one With N-Chlorosuccinimide. Australian Journal of Chemistry, 45(2), 439-443.
  • Hernández-Vázquez, E., et al. (2024). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences, 25(3), 1808. [Link]

Sources

Introduction: The Thiochroman-4-one Scaffold and Its Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,3-Bis(hydroxymethyl)thiochroman-4-one (CAS: 29107-30-0)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets. The thiochroman-4-one core is one such structure. As a sulfur-containing bioisostere of the naturally abundant chromone scaffold, thiochroman-4-ones have garnered significant interest for their diverse and potent biological activities.[1][2][3] These activities span a wide therapeutic range, including anticancer, antimicrobial, antioxidant, and antiprotozoal properties.[1][2][3][4]

This guide focuses on a specific, functionally rich derivative: 3,3-Bis(hydroxymethyl)thiochroman-4-one . The introduction of two hydroxymethyl groups at the C3 position, adjacent to the carbonyl, fundamentally alters the molecule's polarity, solubility, and hydrogen bonding potential. This modification presents a unique opportunity for developing novel therapeutic agents with potentially enhanced pharmacokinetic profiles or novel target interactions. This document serves as a technical primer on its structure, a rational approach to its synthesis, its predicted spectral characteristics, and its potential applications in modern drug discovery.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. 3,3-Bis(hydroxymethyl)thiochroman-4-one is defined by a fused heterocyclic system containing a thioether, a ketone, an aromatic ring, and two primary alcohol functionalities.

Caption: Chemical Structure of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
CAS Number 29107-30-0[5]
Molecular Formula C₁₁H₁₂O₃SCalculated
Molecular Weight 224.28 g/mol Calculated
IUPAC Name 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-oneIUPAC Nomenclature
SMILES O=C1C(CO)(CO)CSC2=C1C=CC=C2[5]
Predicted LogP 0.5-1.0Cheminformatics Est.
Predicted Solubility Increased aqueous solubility vs. parent scaffoldChemical Rationale
Hydrogen Bond Donors 2Functional Group Analysis
Hydrogen Bond Acceptors 3Functional Group Analysis

Synthesis and Mechanistic Considerations

While direct literature on the synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one is scarce, a robust and logical two-stage synthetic strategy can be devised based on established organosulfur chemistry. The process involves the initial construction of the core thiochroman-4-one scaffold, followed by a targeted functionalization at the C3 position.

Stage 1: Synthesis of the Thiochroman-4-one Precursor

The formation of the thiochroman-4-one ring is typically achieved via an intramolecular Friedel-Crafts acylation of a 3-(phenylthio)propanoic acid intermediate.[1] This precursor is readily accessible through the reaction of a thiophenol with a β-propiolactone or a 3-halopropanoic acid.[1][6]

Causality in Experimental Design:

  • Acid Catalyst (H₂SO₄, PPA): A strong acid is required to protonate the carboxylic acid, facilitating the formation of an acylium ion electrophile.

  • Intramolecular Reaction: The electrophilic acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to close the six-membered ring.

G thiophenol Thiophenol + β-Propiolactone intermediate 3-(Phenylthio)propanoic Acid Intermediate thiophenol->intermediate Nucleophilic Addition cyclization Intramolecular Friedel-Crafts Acylation (Conc. H₂SO₄ or PPA) intermediate->cyclization product Thiochroman-4-one (Precursor) cyclization->product Ring Closure

Caption: General workflow for the synthesis of the thiochroman-4-one precursor.

Stage 2: Double Hydroxymethylation of Thiochroman-4-one

The key transformation is the introduction of the two hydroxymethyl groups onto the α-carbon (C3). This is achieved via a base-catalyzed reaction with formaldehyde, a classic organic reaction known as a double aldol condensation or hydroxymethylation.

Causality in Experimental Design:

  • Base Catalyst (e.g., K₂CO₃, NaOH): The base is crucial for deprotonating the α-carbon (C3), which is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This generates a nucleophilic enolate.

  • Formaldehyde as Electrophile: The enolate attacks the electrophilic carbon of formaldehyde. This process occurs twice. The first addition is followed by a rapid re-deprotonation of the now more acidic C3 proton, leading to a second attack on another formaldehyde molecule.

  • Aqueous Workup: A mild acidic workup protonates the resulting alkoxides to yield the final diol product.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting material, mono-hydroxymethylated byproduct, and polymeric side products.

Detailed Experimental Protocol (Proposed)

  • Reaction Setup: To a solution of thiochroman-4-one (1.0 eq) in a suitable solvent such as methanol or dioxane (10 mL/mmol), add an aqueous solution of formaldehyde (37%, 2.5-3.0 eq).

  • Catalysis: Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃, 0.2 eq), to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like Hexane:Ethyl Acetate (1:1). The product spot should be significantly more polar (lower Rf) than the starting material.

  • Quenching & Extraction: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to pH ~7. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Predicted Spectral Characterization

Authenticating the structure of a synthesized molecule is paramount. While experimental data is not publicly available, a confident prediction of its spectral characteristics can be made based on its functional groups.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR δ 7.9-8.1 ppm (dd, 1H): Aromatic proton ortho to the carbonyl. δ 7.1-7.4 ppm (m, 3H): Remaining aromatic protons. δ 3.8-4.0 ppm (s, 4H): Methylene protons of the two -CH₂OH groups. δ 3.3-3.5 ppm (s, 2H): Methylene protons at C2 (-S-CH₂-). δ 2.5-3.0 ppm (br s, 2H): Protons of the two -OH groups (exchangeable with D₂O).
¹³C NMR δ ~195 ppm: Carbonyl carbon (C4). δ 125-140 ppm: Aromatic carbons. δ ~65 ppm: Methylene carbons of the -CH₂OH groups. δ ~55 ppm: Quaternary carbon (C3). δ ~30 ppm: Methylene carbon at C2.
FT-IR (cm⁻¹) ~3400 cm⁻¹ (broad): O-H stretching of the alcohol groups. ~3060 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching. ~1680 cm⁻¹ (strong): C=O stretching of the ketone. ~1590 cm⁻¹: C=C aromatic ring stretching. ~680 cm⁻¹: C-S stretching.
Mass Spec (ESI+) m/z 225.05: [M+H]⁺ m/z 247.03: [M+Na]⁺

Potential Applications in Drug Discovery

The thiochroman-4-one scaffold is a validated starting point for the development of potent bioactive agents. The addition of the bis(hydroxymethyl) groups at the C3 position provides new vectors for drug design.

  • Anticancer & Antiproliferative Agents: Thiochromone derivatives are known to inhibit tumor cell growth and induce apoptosis.[2][3] The diol functionality could enhance interactions with kinase active sites or other protein targets through specific hydrogen bonding patterns.

  • Antileishmanial Agents: Thiochroman-4-ones have shown promising activity against Leishmania parasites.[1] The increased polarity of this derivative may improve its profile for treating such parasitic diseases.

  • Antibacterial Agents: Certain pyrazole derivatives of thiochroman-4-one are effective against bacteria like Bacillus subtilis.[4] The diol could be a key pharmacophore for a new class of antibacterial compounds.

  • Scaffold for Further Derivatization: The primary alcohol groups are ideal handles for further chemical modification. They can be esterified, etherified, or oxidized to introduce a wide range of other functional groups, enabling the creation of extensive compound libraries for high-throughput screening.

G cluster_core Thiochroman-4-one Core cluster_mods C3-Position Modification cluster_props Resulting Properties core Core Scaffold (Lipophilic, Planar) mods 3,3-Bis(hydroxymethyl) Functionality core->mods Functionalization prop1 Increased Polarity & Solubility mods->prop1 Leads to prop2 New H-Bonding Vectors mods->prop2 Leads to prop3 Site for Further Derivatization mods->prop3 Leads to

Caption: Strategic value of C3-dihydroxymethylation on the thiochroman-4-one scaffold.

Conclusion

3,3-Bis(hydroxymethyl)thiochroman-4-one represents a compelling evolution of the well-established thiochroman-4-one privileged scaffold. While specific biological data for this compound is not yet prevalent, its rational design suggests significant potential. The introduction of polar, hydrogen-bonding hydroxymethyl groups onto the core structure provides a chemically tractable and medicinally relevant starting point for developing next-generation therapeutics. The synthetic route proposed herein is logical and based on fundamental chemical principles, offering a clear path for researchers to access this promising molecule for further investigation.

References

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. Available at: [Link]

  • Abdo, M., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2093. Available at: [Link]

  • Bossio, R., et al. (1990). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Il Farmaco, 45(12), 1233-43. Available at: [Link]

  • Li, Y., et al. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 28(18), 6689. Available at: [Link]

  • Chen, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13919-13926. Available at: [Link]

  • Li, Y., & Dudley, G. B. (2023). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of 3,3-Bis(hydroxymethyl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive workflow for the structural elucidation of 3,3-Bis(hydroxymethyl)thiochroman-4-one, a novel derivative of the thiochroman-4-one scaffold. This class of sulfur-containing heterocyclic compounds is a subject of increasing interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties.[1] The precise determination of the molecular structure is a critical first step in understanding its chemical properties and potential therapeutic applications.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of analytical techniques, instead offering a rationale for the strategic selection of experiments and a detailed interpretation of the resulting data. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

The Strategic Approach to Structural Elucidation

The elucidation of a novel molecular structure is a systematic process of gathering and interpreting evidence from various analytical techniques. For a molecule like 3,3-Bis(hydroxymethyl)thiochroman-4-one, with its combination of aromatic and aliphatic moieties, a quaternary carbon, and hydroxyl groups, a multi-pronged analytical strategy is essential. Our approach is grounded in the synergistic use of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.

The following diagram illustrates the logical workflow for the structural elucidation of the target molecule.

Elucidation_Workflow cluster_synthesis Hypothesized Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_nmr_details Detailed NMR Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of Target Compound MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS Sample IR Infrared (IR) Spectroscopy Identify Key Functional Groups Synthesis->IR Sample NMR Nuclear Magnetic Resonance (NMR) Map the Carbon-Hydrogen Framework Synthesis->NMR Sample Structure Final Structure Elucidation MS->Structure Molecular Formula IR->Structure Functional Groups OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Proton & Carbon Environments NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity & Spatial Relationships NMR->TwoD_NMR OneD_NMR->Structure Atom Environments TwoD_NMR->Structure Connectivity

Caption: Workflow for the structural elucidation of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the cornerstone of structural elucidation, providing the unambiguous molecular formula. For a compound of this nature, electrospray ionization (ESI) is the preferred method due to its soft ionization, which minimizes fragmentation and preserves the molecular ion.

Protocol: High-Resolution Mass Spectrometry (ESI-Q-TOF)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Given the presence of hydroxyl groups, both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be evaluated for optimal signal intensity.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-1000.

  • Data Analysis: Identify the molecular ion peak and use the instrument's software to calculate the exact mass and determine the elemental composition.

Expected Data & Interpretation:

For 3,3-Bis(hydroxymethyl)thiochroman-4-one (C₁₁H₁₂O₃S), the expected monoisotopic mass is 224.0507. The HRMS data should confirm this with a high degree of accuracy (typically within 5 ppm).

ParameterExpected Value
Molecular Formula C₁₁H₁₂O₃S
Monoisotopic Mass 224.0507
[M+H]⁺ (m/z) 225.0585
[M+Na]⁺ (m/z) 247.0404
[M-H]⁻ (m/z) 223.0429

The characteristic fragmentation patterns of flavanones and related structures can also provide valuable structural information.[2]

Infrared Spectroscopy: A Glimpse into Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For our target molecule, we are particularly interested in identifying the carbonyl (C=O) of the ketone, the hydroxyl (O-H) groups, and the aromatic C-H and C=C bonds.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3500-3200O-HStretchingBroad
3100-3000Aromatic C-HStretchingSharp, medium
2960-2850Aliphatic C-HStretchingSharp, medium
~1680C=O (Ketone)StretchingStrong, sharp
1600-1450Aromatic C=CStretchingMultiple sharp bands

The presence of a strong, sharp absorption around 1680 cm⁻¹ is indicative of the conjugated ketone in the thiochroman-4-one ring system.[3] A broad band in the 3500-3200 cm⁻¹ region would confirm the presence of the hydroxyl groups.

Nuclear Magnetic Resonance: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments will allow us to map the complete carbon-hydrogen framework and establish the connectivity between all atoms. All spectra should be recorded in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[1][3]

One-Dimensional NMR (¹H, ¹³C, and DEPT)
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their electronic environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.

Expected ¹H NMR Data:

Chemical Shift (δ)MultiplicityIntegrationAssignment
~8.1dd1HH-5
~7.4m2HH-6, H-7
~7.2d1HH-8
~4.0d2H-CH₂OH
~3.8d2H-CH₂OH
~3.5s2HH-2
~3.0t2H-OH

Expected ¹³C NMR Data:

Chemical Shift (δ)DEPTAssignment
~195CC-4 (C=O)
~142CC-8a
~134CHC-6
~130CC-4a
~129CHC-5
~127CHC-7
~125CHC-8
~65CH₂-CH₂OH
~50CC-3
~38CH₂C-2
Two-Dimensional NMR (COSY, HSQC, and HMBC)

Expertise & Experience: 2D NMR experiments are crucial for unambiguously connecting the pieces of the structural puzzle provided by 1D NMR.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is essential for tracing out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for piecing together the entire molecular structure, especially around quaternary centers.

The following diagram illustrates the key expected HMBC correlations that would confirm the structure of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

HMBC_Correlations C4 C4 (C=O) C3 C3 C2 C2 S1 S1 C8a C8a C4a C4a C5 C5 H2 H2 H2->C4 ³J H2->C3 ²J H_CH2OH H-CH₂OH H_CH2OH->C3 ²J C_CH2OH C-CH₂OH H_CH2OH->C_CH2OH ¹J in HSQC H5 H5 H5->C4 ³J H5->C4a ²J

Caption: Key HMBC correlations for structural confirmation.

Interpretation of 2D NMR Data:

  • COSY: Correlations between the aromatic protons (H-5, H-6, H-7, H-8) would confirm their connectivity in the benzene ring.

  • HSQC: Would directly link the proton signals of the C-2 methylene group and the hydroxymethyl groups to their respective carbon signals.

  • HMBC: This is the definitive experiment. We would expect to see correlations from the H-2 protons to the quaternary carbon C-3 and the carbonyl carbon C-4. Crucially, correlations from the hydroxymethyl protons to C-3 would confirm the substitution at this position. Additionally, correlations from the aromatic proton H-5 to the carbonyl carbon C-4 would firmly establish the connectivity of the heterocyclic ring to the aromatic system.

Conclusion: A Confirmed Structure

By systematically applying this multi-faceted analytical approach, we can confidently elucidate the structure of 3,3-Bis(hydroxymethyl)thiochroman-4-one. The convergence of data from high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments provides a self-validating and unambiguous structural assignment. This confirmed structure is the essential foundation for all future investigations into the chemical reactivity, biological activity, and therapeutic potential of this novel compound.

References

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017). PMC - NIH. Retrieved from [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2022). PMC - NIH. Retrieved from [Link]

  • Mass spectrometry in the differentiation of flavanones and dihydroflavonols. (2016). ResearchGate. Retrieved from [Link]

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A Spectroscopic Investigation of 3,3-Bis(hydroxymethyl)thiochroman-4-one: A Predictive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3,3-Bis(hydroxymethyl)thiochroman-4-one. In the absence of direct experimental data for this specific molecule, this document serves as a comprehensive theoretical resource for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon spectral data from analogous structures, we present a robust prediction of the key spectroscopic features of this compound. This guide is intended to aid in the identification, characterization, and quality control of 3,3-Bis(hydroxymethyl)thiochroman-4-one and its derivatives in a research and development setting.

Introduction

Thiochroman-4-ones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of functional groups, such as hydroxymethyl moieties, can significantly influence their pharmacological properties. The specific compound of interest, 3,3-Bis(hydroxymethyl)thiochroman-4-one, presents a unique structural motif with a quaternary carbon at the C3 position, substituted with two primary alcohol groups. Accurate structural elucidation is paramount for any further investigation into its biological potential.

This guide provides a detailed, albeit predictive, exploration of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,3-Bis(hydroxymethyl)thiochroman-4-one. Each section will delve into the theoretical basis for the predicted spectral features, present the anticipated data in a clear and concise format, and offer a thorough interpretation.

Molecular Structure Analysis

A thorough understanding of the molecular structure is fundamental to predicting its spectroscopic behavior. The structure of 3,3-Bis(hydroxymethyl)thiochroman-4-one, with systematic atom numbering for NMR correlation, is presented below.

Figure 1: Structure of 3,3-Bis(hydroxymethyl)thiochroman-4-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the methylene protons of the thiochromanone ring, and the protons of the two hydroxymethyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5~8.0Doublet of doublets (dd)~7.8, 1.51H
H-7~7.5Triplet of doublets (td)~7.8, 1.51H
H-6~7.3Triplet of doublets (td)~7.8, 1.21H
H-8~7.2Doublet of doublets (dd)~7.8, 1.21H
H-9a, H-9b~3.8Doublet (d)~11.52H
H-10a, H-10b~3.7Doublet (d)~11.52H
OH~3.5-4.5Broad singlet-2H
H-2a, H-2b~3.4Singlet-2H

Table 1: Predicted ¹H NMR Data for 3,3-Bis(hydroxymethyl)thiochroman-4-one (in CDCl₃).

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the benzene ring are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.[3] The H-5 proton, being ortho to the carbonyl group, is anticipated to be the most deshielded. The multiplicities will arise from coupling to adjacent aromatic protons.

  • Hydroxymethyl Protons (H-9, H-10): The two hydroxymethyl groups are diastereotopic due to the chiral center at C3 (even though it's a quaternary center, the molecule is chiral). Therefore, the protons on each methylene group (H-9a/H-9b and H-10a/H-10b) are expected to be diastereotopic as well, leading to distinct signals. They are predicted to appear as two sets of doublets (AB quartets) due to geminal coupling. Their chemical shift is influenced by the adjacent quaternary carbon and the hydroxyl group.

  • Hydroxyl Protons (OH): The chemical shift of the hydroxyl protons is highly dependent on concentration, temperature, and solvent. A broad singlet is generally expected.

  • Methylene Protons (H-2): The two protons at the C2 position are chemically equivalent and are adjacent to the sulfur atom and the quaternary C3 carbon. They are expected to appear as a singlet in the range of δ 3.0-3.5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-4)~195-200
C-Ar (quaternary)~135-140
C-Ar (CH)~125-135
C-3~50-60
CH₂OH (C-9, C-10)~65-75
CH₂S (C-2)~30-40

Table 2: Predicted ¹³C NMR Data for 3,3-Bis(hydroxymethyl)thiochroman-4-one (in CDCl₃).

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C-4): The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 195-200 ppm.[4]

  • Aromatic Carbons: The aromatic carbons will appear in the δ 125-140 ppm region. The quaternary carbons will likely have lower intensities.[5]

  • Quaternary Carbon (C-3): The chemical shift of the quaternary carbon at C-3, bonded to the sulfur, carbonyl, and two hydroxymethyl groups, is estimated to be in the range of δ 50-60 ppm.

  • Hydroxymethyl Carbons (C-9, C-10): The carbons of the hydroxymethyl groups are expected to resonate in the δ 65-75 ppm range, influenced by the attached oxygen atom.[6]

  • Methylene Carbon (C-2): The carbon adjacent to the sulfur atom (C-2) is predicted to appear in the upfield region, around δ 30-40 ppm.

Hypothetical Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3,3-Bis(hydroxymethyl)thiochroman-4-one in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of several hours may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[7]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity
3500-3200O-H (Alcohol)StretchingStrong, Broad
3100-3000C-H (Aromatic)StretchingMedium
2960-2850C-H (Aliphatic)StretchingMedium
~1680C=O (Ketone)StretchingStrong, Sharp
~1600, ~1470C=C (Aromatic)StretchingMedium
~1050C-O (Alcohol)StretchingStrong
~700-600C-SStretchingWeak

Table 3: Predicted Characteristic IR Absorption Bands for 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Interpretation of the Predicted IR Spectrum:

  • O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is the most characteristic feature of the hydroxyl groups.[8] The broadening is due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the ketone carbonyl group.[9] The position is slightly lower than a typical saturated ketone due to conjugation with the aromatic ring.

  • C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to medium intensity bands around 1600 and 1470 cm⁻¹.

  • C-O Stretch: A strong band around 1050 cm⁻¹ is expected for the C-O stretching of the primary alcohol groups.

  • C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region.

Hypothetical Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.[10]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 226, corresponding to the molecular formula C₁₁H₁₂O₃S.

  • Major Fragment Ions:

m/z Proposed Fragment Loss
195[M - CH₂OH]⁺Loss of a hydroxymethyl radical
182[M - H₂O - CH₂]⁺Loss of water and methylene
165[M - CH₂OH - H₂O]⁺Loss of a hydroxymethyl radical and water
136[C₈H₄OS]⁺Retro-Diels-Alder type fragmentation
108[C₇H₄O]⁺Further fragmentation of the thiochromanone core

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Interpretation of the Predicted Mass Spectrum and Fragmentation Pathway:

The fragmentation of 3,3-Bis(hydroxymethyl)thiochroman-4-one is likely to be initiated by ionization of the sulfur atom or one of the oxygen atoms. Key fragmentation pathways include:

  • α-Cleavage: Cleavage of the C3-C9 or C3-C10 bond can lead to the loss of a hydroxymethyl radical (•CH₂OH), resulting in a fragment at m/z 195.[11]

  • Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which could lead to a fragment at m/z 208 ([M - H₂O]⁺).

  • Combined Losses: Sequential losses of a hydroxymethyl radical and water would result in a fragment at m/z 165.

  • Ring Cleavage: The thiochromanone ring can undergo cleavage, with a characteristic retro-Diels-Alder type fragmentation being a possibility.

fragmentation M [M]⁺˙ m/z = 226 F1 [M - •CH₂OH]⁺ m/z = 195 M->F1 - •CH₂OH F2 [M - H₂O]⁺˙ m/z = 208 M->F2 - H₂O F4 [C₈H₄OS]⁺˙ m/z = 136 M->F4 Ring Cleavage F3 [M - •CH₂OH - H₂O]⁺ m/z = 165 F1->F3 - H₂O F2->F3 - •CH₂OH

Figure 2: Proposed major fragmentation pathways for 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Hypothetical Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI) to generate ions.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for 3,3-Bis(hydroxymethyl)thiochroman-4-one. While based on theoretical principles and data from analogous compounds, the presented information offers a solid foundation for the spectroscopic characterization of this molecule. The predicted data, including chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns, will be invaluable to researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery for confirming the identity and purity of this compound. It is our hope that this guide will stimulate further experimental investigation to validate and refine these predictions.

References

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chen, Y., et al. (2023). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science, 14(25), 6783-6789.
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653.
  • Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Fanuel, M., et al. (2017). Tandem MS spectra of the oxidized species (ketone and gem-diol, detected at m/z 687.17 and 705.18, respectively) generated from lichenan by PaLPMO9H under ascorbate conditions. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 6). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (2019). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3,3-Bis(hydroxymethyl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiochroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2][3] This technical guide addresses the novel compound 3,3-Bis(hydroxymethyl)thiochroman-4-one , for which specific biological data is not yet publicly available. We will therefore extrapolate from the known activities of its structural analogs to propose a comprehensive, multi-pronged research strategy aimed at identifying and validating its potential therapeutic targets. This document will serve as a roadmap for researchers seeking to elucidate the mechanism of action and therapeutic utility of this promising, yet uncharacterized, molecule.

Introduction to the Thiochroman-4-one Core and the Subject Compound

Thiochroman-4-ones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in drug discovery.[1][4] Their derivatives have been reported to possess a diverse array of pharmacological properties, including the ability to induce apoptosis in cancer cells, inhibit parasitic enzymes, and modulate inflammatory pathways.[1][5][6] The subject of this guide, 3,3-Bis(hydroxymethyl)thiochroman-4-one , is a unique derivative featuring two hydroxymethyl groups at the C3 position. These functional groups can significantly alter the compound's polarity, solubility, and potential for hydrogen bonding, thereby influencing its pharmacokinetic profile and interactions with biological targets.

Given the dearth of specific literature on 3,3-Bis(hydroxymethyl)thiochroman-4-one, a logical and systematic approach is required to unveil its therapeutic potential. This guide outlines a series of experimental workflows designed to probe its activity in key therapeutic areas where other thiochroman-4-one derivatives have shown promise.

Proposed Therapeutic Areas and Potential Molecular Targets

Based on the established bioactivities of the thiochroman-4-one scaffold, we propose investigating the potential of 3,3-Bis(hydroxymethyl)thiochroman-4-one in the following key areas:

  • Oncology: Thiochromen-4-one derivatives are known to inhibit tumor cell growth and induce apoptosis.[1]

  • Inflammatory Diseases: Certain analogs have demonstrated anti-inflammatory properties.[7]

  • Neurodegenerative Diseases: Neuroprotective effects have been observed with some chromane-4-one derivatives.[8][9]

  • Infectious Diseases: Antimicrobial and antiparasitic activities are also documented for this class of compounds.[5][6][10][11]

The following sections will detail the experimental strategies to explore these areas and identify the specific molecular targets of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

A Multi-Faceted Strategy for Target Identification and Validation

We propose a tiered approach, beginning with broad phenotypic screening to identify promising therapeutic areas, followed by in-depth mechanistic studies to pinpoint and validate specific molecular targets.

Tier 1: Phenotypic Screening for Bioactivity

The initial phase of investigation should involve a panel of cell-based assays to broadly assess the bioactivity of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Panel:

    • Oncology: A diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, pancreatic, leukemia).

    • Inflammation: Macrophage cell lines (e.g., RAW 264.7, THP-1) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Neuroprotection: Neuronal cell lines (e.g., SH-SY5Y, PC12) subjected to oxidative stress (e.g., H₂O₂) or neurotoxins (e.g., MPP+).

    • Antimicrobial: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).[10]

  • Assay Methodology:

    • Cell Viability/Cytotoxicity: Utilize assays such as MTT, CellTiter-Glo, or real-time cell analysis (RTCA) to determine the effect of the compound on cell proliferation and survival.

    • Inflammatory Marker Quantification: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant of stimulated macrophages using ELISA or multiplex bead arrays.

    • Neuronal Viability and Apoptosis: Assess neuronal cell health using viability assays and measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining).

    • Antimicrobial Activity: Determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) using broth microdilution methods.

  • Data Analysis and Interpretation:

    • Calculate IC₅₀/EC₅₀ values for each cell line and assay.

    • Identify "hits" where the compound demonstrates significant activity at non-toxic concentrations.

    • Prioritize therapeutic areas for further investigation based on the potency and selectivity of the observed effects.

Table 1: Hypothetical Phenotypic Screening Data for 3,3-Bis(hydroxymethyl)thiochroman-4-one

Therapeutic AreaCell LineAssayEndpointHypothetical IC₅₀/EC₅₀ (µM)
OncologyPanc-1 (Pancreatic)Cell ViabilityGrowth Inhibition5.2
T47D (Breast)Cell ViabilityGrowth Inhibition8.1
InflammationRAW 264.7 + LPSELISATNF-α Secretion2.5
NeuroprotectionSH-SY5Y + H₂O₂Cell ViabilityIncreased Survival10.7
AntimicrobialS. aureusBroth MicrodilutionMIC16
Tier 2: Target Deconvolution and Mechanistic Elucidation

Once a promising therapeutic area is identified, the next step is to unravel the underlying mechanism of action and identify the direct molecular target(s). Let us assume, based on our hypothetical data, that the compound shows potent anti-cancer and anti-inflammatory activity.

3.2.1. Investigating the Anti-Cancer Mechanism

Many thiochroman-4-one derivatives exert their anti-cancer effects by inducing apoptosis and modulating key signaling pathways.[1]

Experimental Workflow: Elucidating the Anti-Cancer Mechanism

anticancer_workflow cluster_assays Mechanism of Action Assays cluster_pathways Potential Signaling Pathways start Panc-1 Cells Treated with 3,3-Bis(hydroxymethyl)thiochroman-4-one apoptosis Apoptosis Induction (Annexin V/PI, Caspase Assay) start->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle ros ROS Production (DCFDA Staining) start->ros western Western Blot Analysis (Signaling Pathways) start->western nfkb NF-κB Pathway (p65, IκBα) western->nfkb akt PI3K/Akt Pathway (p-Akt, p-mTOR) western->akt mapk MAPK Pathway (p-ERK, p-JNK, p-p38) western->mapk

Caption: Workflow for elucidating the anti-cancer mechanism of action.

Detailed Protocols:

  • Apoptosis and Cell Cycle Analysis: Treat Panc-1 cells with the compound and analyze by flow cytometry after staining with Annexin V/Propidium Iodide (for apoptosis) or a DNA-intercalating dye (for cell cycle).

  • Reactive Oxygen Species (ROS) Measurement: Some related compounds induce ROS.[5][12] Use a fluorescent probe like DCFDA to measure intracellular ROS levels in treated cancer cells.

  • Western Blot Analysis: Probe for key proteins in signaling pathways known to be modulated by similar compounds, such as the NF-κB and Akt pathways, which are often dysregulated in cancer.[13]

3.2.2. Investigating the Anti-Inflammatory Mechanism

The NF-κB signaling pathway is a central mediator of inflammation and a plausible target.[7]

Signaling Pathway: Hypothesized Inhibition of NF-κB

nfkb_pathway cluster_downstream Downstream Effects lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikb_kinase IKK Complex myd88->ikb_kinase ikba IκBα ikb_kinase->ikba phosphorylates nfkb NF-κB (p65/p50) ikba_p p-IκBα ikba->ikba_p nucleus Nucleus nfkb->nucleus translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription compound 3,3-Bis(hydroxymethyl) thiochroman-4-one compound->ikb_kinase Inhibits? ikba_p->nfkb releases

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Validation:

  • Western Blot for NF-κB Pathway Proteins: Treat LPS-stimulated macrophages with the compound and perform western blotting for phosphorylated and total levels of IKK, IκBα, and p65. A decrease in the phosphorylated forms would indicate pathway inhibition.

  • Immunofluorescence for p65 Translocation: Use immunofluorescence microscopy to visualize the cellular localization of the p65 subunit of NF-κB. In untreated, stimulated cells, p65 will translocate to the nucleus. An effective inhibitor would prevent this translocation.

  • Reporter Gene Assay: Utilize a cell line containing an NF-κB-driven luciferase reporter gene. A reduction in luciferase activity in the presence of the compound would confirm the inhibition of NF-κB transcriptional activity.

Tier 3: Direct Target Identification and Binding Validation

While the above studies can identify the affected pathways, they may not reveal the direct molecular target. For this, more advanced techniques are required.

Experimental Workflow: Direct Target Identification

target_id_workflow cluster_methods Target Identification Methods cluster_validation Binding Validation start 3,3-Bis(hydroxymethyl) thiochroman-4-one affinity_chrom Affinity Chromatography - Immobilize compound - Incubate with cell lysate - Elute and identify bound proteins (Mass Spec) start->affinity_chrom thermal_shift Cellular Thermal Shift Assay (CETSA) - Treat cells/lysate - Heat gradient - Detect stabilized proteins (Western Blot/Mass Spec) start->thermal_shift in_silico In Silico Docking - Screen compound against protein libraries - Predict binding modes and affinities start->in_silico spr Surface Plasmon Resonance (SPR) - Quantify binding affinity (KD) affinity_chrom->spr itc Isothermal Titration Calorimetry (ITC) - Measure thermodynamic parameters of binding thermal_shift->itc enzyme_assay In Vitro Enzyme Assay - Confirm inhibition of putative enzyme target in_silico->enzyme_assay

Caption: Workflow for direct target identification and validation.

Causality Behind Experimental Choices:

  • Affinity Chromatography: This method is a classic and robust way to "fish" for binding partners from a complex protein mixture (cell lysate).

  • Cellular Thermal Shift Assay (CETSA): This technique is powerful because it can be performed in a more physiologically relevant context (intact cells or cell lysates) and identifies target engagement by observing the thermal stabilization of the target protein upon ligand binding.

  • In Silico Docking: Computational methods can help prioritize potential targets from a large library of protein structures, guiding subsequent experimental validation.

  • Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These are gold-standard biophysical techniques to confirm a direct interaction between the compound and a purified candidate protein and to quantify the binding affinity and thermodynamics.

  • In Vitro Enzyme Assay: If the identified target is an enzyme, a direct functional assay is the ultimate validation of an inhibitory effect.

Conclusion and Future Directions

While 3,3-Bis(hydroxymethyl)thiochroman-4-one is a novel chemical entity without a documented biological profile, its core scaffold suggests a high probability of therapeutic potential. The systematic, multi-tiered approach outlined in this guide provides a robust framework for its investigation. By moving from broad phenotypic screening to detailed mechanistic studies and finally to direct target identification, researchers can efficiently and rigorously elucidate the compound's mechanism of action and pave the way for its potential development as a novel therapeutic agent. The initial focus should be on its anti-cancer and anti-inflammatory properties, given the strong precedent from related molecules. Subsequent in vivo studies in relevant animal models will be a critical next step following successful in vitro target validation.

References

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (n.d.). PubMed. [Link]

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. (2023). National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2024). National Center for Biotechnology Information. [Link]

  • Thiochroman-4-ones: Synthesis and reactions. (2008). ResearchGate. [Link]

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  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. (2023). PubMed. [Link]

  • Neuroprotective effect of 3-oxo-3-p-tolyl-propyl- chromane-4-one in conditions of experimental ischemia-reperfusion of the brain. (2023). ResearchGate. [Link]

  • (3E,5E)-3,5-Bis(pyridin-3-methylene)-tetrahydrothiopyran-4-one enhances the inhibitory effect of gemcitabine on pancreatic cancer cells. (2017). PubMed. [Link]

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  • 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one alleviates lipopolysaccharide-induced inflammation by targeting NF-κB translocation in murine macrophages and it interacts with MD2 in silico. (2021). PubMed. [Link]

  • 3-(3-(diethylamino)propyl)-2-(4-(methylthio)phenyl)thiazolidin-4-one Attenuates Scopolamine-induced Cognitive Impairment in Rats: Insights Into Neuroprotective Effects. (2024). PubMed. [Link]

  • Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. (2020). ResearchGate. [Link]

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  • A Unique Anti-Cancer 3-Styrylchromone Suppresses Inflammatory Response via HMGB1-RAGE Signaling. (2023). MDPI. [Link]

  • Anti-Cancerous Effect of 4,4'-Dihydroxychalcone ((2E,2'E)-3,3'-(1,4- Phenylene) Bis (1-(4-hydroxyphenyl) Prop-2-en- 1-one)) on T47D Breast Cancer Cell Line. (2018). ResearchGate. [Link]

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  • Investigating Amphoteric 3,4′-Biscoumarin-Based ortho-[(Dialkylamino)methyl]phenols as Dual MAO and ChE Inhibitors. (2024). MDPI. [Link]

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An In-Depth Technical Guide to 3,3-Bis(hydroxymethyl)thiochroman-4-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Thiochroman-4-one Scaffold as a Privileged Core in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The thiochroman-4-one core, a sulfur-containing analog of the naturally abundant chromone, has emerged as one such scaffold.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and antiparasitic properties.[2][3][4] The sulfur atom in the heterocyclic ring enhances chemical reactivity and introduces unique physicochemical properties compared to its oxygen counterpart, contributing to its ability to modulate enzyme activity and interfere with disease-related pathways.[1][5]

This guide focuses on a specific, yet underexplored, class of derivatives: 3,3-Bis(hydroxymethyl)thiochroman-4-one . While the broader family of thiochroman-4-ones is well-documented, the specific introduction of two hydroxymethyl groups at the C-3 position represents a novel synthetic challenge and a compelling opportunity for drug discovery. These highly functionalized polar groups are poised to significantly alter the molecule's solubility, hydrogen bonding capacity, and interaction profile with biological macromolecules.

Herein, we provide a comprehensive overview, beginning with the foundational synthesis of the thiochroman-4-one core, followed by a scientifically grounded, proposed methodology for the synthesis of the target 3,3-bis(hydroxymethyl) derivative. We will then survey the known biological landscape of analogous compounds to build a case for the therapeutic potential of this novel structural class and outline the necessary steps for its characterization and validation.

Part 1: Synthesis of the Core Scaffold: Thiochroman-4-one

The most prevalent and reliable method for constructing the thiochroman-4-one skeleton involves a two-step process: the conjugate addition of a thiophenol to an α,β-unsaturated acid, followed by an intramolecular Friedel-Crafts acylation to close the ring.[1][6] Strong acids like concentrated sulfuric acid or polyphosphoric acid are typically employed as both the solvent and catalyst for the cyclization step.

The causality behind this choice is twofold:

  • Protonation: The strong acid protonates the carboxylic acid, activating it for cyclization.

  • Dehydration: It acts as a powerful dehydrating agent, driving the equilibrium towards the cyclized product by removing the water molecule formed during the reaction.

Experimental Protocol: Synthesis of Thiochroman-4-one

This protocol details the synthesis of the parent thiochroman-4-one from thiophenol and acrylic acid.

Step 1: Synthesis of 3-(Phenylthio)propanoic Acid

  • To a round-bottom flask, add thiophenol (1.0 equiv.) and acrylic acid (1.1 equiv.).

  • Add a catalytic amount of a base such as triethylamine or use a solventless method with a catalyst like Iodine (I₂) to promote the Michael addition.[1]

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, perform an aqueous work-up. Acidify the mixture with HCl (10% aq) and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(phenylthio)propanoic acid, which can often be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Carefully add the crude 3-(phenylthio)propanoic acid (1.0 equiv.) to a flask containing an excess of concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-80 °C) for 2-4 hours, stirring continuously.[1][6] The viscous nature of PPA necessitates efficient mechanical stirring.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice. This will precipitate the solid product.

  • Extract the product with dichloromethane (3 x volume).

  • Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure thiochroman-4-one.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Friedel-Crafts Acylation Thiophenol Thiophenol PropanoicAcid 3-(Phenylthio)propanoic Acid Thiophenol->PropanoicAcid  Base Catalyst (e.g., TEA)  or I₂ AcrylicAcid Acrylic Acid AcrylicAcid->PropanoicAcid  Base Catalyst (e.g., TEA)  or I₂ Thiochromanone Thiochroman-4-one PropanoicAcid->Thiochromanone  Conc. H₂SO₄ or PPA  Heat

Caption: General workflow for the synthesis of the thiochroman-4-one core.

Part 2: Proposed Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one

The functionalization of the C-3 position of the thiochroman-4-one ring is well-established. The protons on this α-carbon are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then react with various electrophiles. For instance, the Mannich reaction introduces aminomethyl groups, and the Aldol condensation with aldehydes yields 3-arylidene derivatives.[6]

Leveraging this known reactivity, we propose a direct and efficient pathway to synthesize 3,3-bis(hydroxymethyl)thiochroman-4-one via a base-catalyzed double hydroxymethylation using formaldehyde as the C1 electrophile.[7]

Mechanism Rationale:

  • A base (e.g., potassium carbonate, K₂CO₃) will deprotonate the C-3 position to form an enolate anion.

  • This enolate will act as a nucleophile, attacking the electrophilic carbon of formaldehyde.

  • A subsequent proton transfer will yield the 3-(hydroxymethyl)thiochroman-4-one intermediate.

  • Crucially, the proton on C-3 of this intermediate remains acidic. A second deprotonation event will occur, forming a new enolate.

  • This second enolate will attack another molecule of formaldehyde, leading to the desired 3,3-bis(hydroxymethyl) product after work-up. Using an excess of formaldehyde and a suitable base will drive the reaction to completion.

Proposed Experimental Protocol

Step 1: Double Hydroxymethylation

  • In a round-bottom flask, dissolve thiochroman-4-one (1.0 equiv.) in a suitable solvent such as methanol or ethanol.

  • Add a base, such as potassium carbonate (K₂CO₃, 2.5 equiv.), to the solution.

  • Add an aqueous solution of formaldehyde (37% w/w, 3.0-4.0 equiv.) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 60-80 °C) and maintain for 6-12 hours. The use of a slight excess of formaldehyde ensures the reaction proceeds to the di-substituted product.

  • Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the mono-hydroxymethylated intermediate.

  • After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume). The increased polarity of the product may necessitate the use of more polar solvent mixtures for efficient extraction.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography on silica gel, likely requiring a more polar eluent system (e.g., dichloromethane:methanol or ethyl acetate:methanol) than the parent compound, to yield pure 3,3-bis(hydroxymethyl)thiochroman-4-one.

Proposed_Synthesis start Thiochroman-4-one reagents 2x Formaldehyde (CH₂O) K₂CO₃, EtOH, Reflux product 3,3-Bis(hydroxymethyl) thiochroman-4-one reagents->product Biological_Activities cluster_Antimicrobial Core Thiochroman-4-one Scaffold Anticancer Anticancer Core->Anticancer  Inhibition of  Tyrosine Kinases Antimicrobial Antimicrobial Core->Antimicrobial Antiparasitic Antiparasitic Core->Antiparasitic  Inhibition of  Cysteine Proteases Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal

Caption: Diverse biological activities associated with the thiochroman-4-one core.

The table below summarizes quantitative data for representative thiochroman-4-one analogs, providing a benchmark for future studies on the 3,3-bis(hydroxymethyl) derivative.

Compound ClassSpecific Derivative ExampleBiological ActivityTargetPotency (EC₅₀/IC₅₀/MIC)Reference
Leishmanicidal 6-Fluoro-thiochromone vinyl sulfoneAntileishmanialL. panamensisEC₅₀ = 3.24 µM
Antibacterial 6-Chloro-2-(...)-oxadiazol-..-oximeAntibacterialX. oryzae pv. oryzaeEC₅₀ = 17 µg/mL
Antibacterial Pyrazole derivativeAntibacterialB. subtilisEffective Inhibitor[8]
Antifungal 2-(...)-oxadiazol-..-oximeAntifungalB. cinerea79% Inhibition[9]
Anticancer 3-ArylidenethiochromanoneAnticancerHuman Tumor Cell LinesVaries[2]

Conclusion and Future Directions

The 3,3-bis(hydroxymethyl)thiochroman-4-one molecule stands at an exciting frontier. It combines a privileged heterocyclic scaffold with novel functionalization that is expected to enhance aqueous solubility and introduce new pharmacophoric interactions. This guide provides a robust, scientifically-defensible blueprint for its synthesis and characterization.

The logical next steps are clear:

  • Execute the Proposed Synthesis: Perform the base-catalyzed double hydroxymethylation and purify the target compound.

  • Confirm Structure: Utilize the full suite of spectroscopic and spectrometric methods (NMR, IR, HRMS) for unambiguous structural validation.

  • Initiate Biological Screening: Based on the activities of its analogs, the initial screening panel should include assays for anticancer, antibacterial, antifungal, and antiparasitic activity.

The successful synthesis and evaluation of this novel derivative will not only contribute a new molecule to the chemical sciences but also has the potential to open new avenues in the development of therapies for a range of human diseases.

References

  • Guzman, J. D., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. Available at: [Link]

  • Kobayashi, S., et al. (2023). Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. Journal of the American Chemical Society. Available at: [Link]

  • Bondock, S. & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. Available at: [Link]

  • Chen, C-T., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • Lévai, A., et al. (2003). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Farmaco. Available at: [Link]

  • Simpkins, K. S., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molbank. Available at: [Link]

  • Özdemir, A., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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  • Zhang, X., et al. (2020). Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. Organic Letters. Available at: [Link]

  • Google Patents. (1986). Process for hydroxymethylation.
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  • Simpkins, K. S., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. National Institutes of Health. Available at: [Link]

  • Liu, X., et al. (2018). New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. Polymers. Available at: [Link]

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  • Royal Society of Chemistry. (2024). Research progress in electrochemical/photochemical utilization of methanol as a C1 source. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

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The Thiochroman-4-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Bioactive Powerhouse

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple biological targets, offering a versatile foundation for the development of novel therapeutics. The thiochroman-4-one core, a sulfur-containing heterocyclic compound, has firmly established itself within this esteemed category.[1][2] As a bioisostere of the naturally abundant and biologically active chromone scaffold, where a sulfur atom replaces the oxygen at position 1, thiochroman-4-one and its derivatives have garnered significant attention for their broad and potent pharmacological activities.[2][3] The presence of the sulfur atom imparts unique physicochemical properties, enhancing chemical reactivity and the ability to modulate enzyme activity, making this scaffold a fertile ground for drug design and organic synthesis.[4][5] This guide provides a comprehensive review of the synthesis, chemical reactivity, and diverse biological applications of thiochroman-4-one compounds, offering field-proven insights for professionals in drug development.

Synthetic Strategies: Building the Thiochroman-4-one Core

The construction of the thiochroman-4-one skeleton is a critical first step in the exploration of its therapeutic potential. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and overall efficiency.

Classical Synthesis: Friedel-Crafts Acylation

A prevalent and well-established method for synthesizing thiochroman-4-ones involves a two-step process. The first step is a substitution reaction between a thiophenol and a β-halopropionic acid or β-propiolactone to form a 3-(phenylthio)propanoic acid intermediate.[1] This is followed by an intramolecular Friedel-Crafts acylation, typically mediated by a strong acid such as sulfuric acid or polyphosphoric acid (PPA), to induce cyclization and yield the desired thiochroman-4-one.[1][5] While effective, this method can sometimes result in moderate yields.[1]

To improve upon this, variations have been introduced, such as using iodine or tetrabutylammonium fluoride (TBAF) as catalysts for the initial substitution in a solvent-free manner, leading to high yields of the propanoic acid intermediate.[1]

G Thiophenol Thiophenol intermediate 3-(phenylthio)propanoic acid Thiophenol->intermediate Addition beta_prop β-propiolactone beta_prop->intermediate TCO Thiochroman-4-one intermediate->TCO Intramolecular Friedel-Crafts Acylation Catalyst Base Catalyst Catalyst->intermediate Acid Strong Acid (e.g., H₂SO₄) Acid->TCO

Caption: General scheme for the classical synthesis of thiochroman-4-one.

One-Pot Syntheses and Modern Methodologies

More recent advancements have focused on developing more efficient, one-pot syntheses to streamline the process and improve yields.[2] For instance, the direct reaction of α,β-unsaturated acids with thiophenol in the presence of methanesulfonic acid provides a single-step route, although yields can be low.[1] Another innovative approach involves the palladium-catalyzed carbonylative ring-formation of 2-iodothiophenol with allene and carbon monoxide, which affords thiochroman-4-one in good to excellent yields with high regioselectivity.[5] Cross-coupling reactions have also emerged as a powerful tool for constructing thioflavone (2-aryl-4H-thiochromen-4-one) derivatives.[6]

Chemical Reactivity and Derivatization

The thiochroman-4-one scaffold is a versatile precursor for the synthesis of a multitude of other heterocyclic systems.[5] The ketone at the 4-position and the adjacent methylene group at the 3-position are key sites for chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Reactions at these positions can lead to the formation of pyrazoles, imidazoles, thiazoles, indoles, pyridines, pyrimidines, and thiazepines.[5] This chemical tractability is a significant asset in medicinal chemistry, as it enables the systematic exploration of structure-activity relationships (SAR).

A Spectrum of Biological Activities: Therapeutic Potential of Thiochroman-4-one Derivatives

The thiochroman-4-one core is associated with a remarkable array of biological activities, making it a highly sought-after scaffold in drug discovery programs.[2][4]

Antimicrobial and Antifungal Properties

A significant body of research has highlighted the potent antibacterial and antifungal properties of thiochroman-4-one derivatives.[4] For example, the introduction of carboxamide and 1,3,4-thiadiazole thioether functionalities has been shown to yield compounds with significant antibacterial activity.[4] SAR studies have revealed that the presence of a chlorine group at the 6-position and a methylthio group at the terminal end of a heterocyclic linker can enhance antibacterial efficacy.[4] Furthermore, certain derivatives have demonstrated antifungal activity superior to the standard drug fluconazole, with electron-withdrawing groups at the 6-position of the thiochroman-4-one ring enhancing this activity.[4]

Anticancer Activity

The thiochroman-4-one scaffold has proven to be a promising framework for the development of novel anticancer agents.[2][6] Derivatives have been shown to inhibit the growth of various tumor cell lines, including leukemia, melanoma, and colon cancer.[4] Some compounds have exhibited potent anti-proliferative activity, with GI50 values below 10 μM, even surpassing the efficacy of the standard anticancer drug Adriamycin in certain cell lines.[4] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases.[4]

G TCO Thiochroman-4-one Scaffold Anticancer Anticancer Activity TCO->Anticancer Inhibition of Tyrosine Kinases Antimicrobial Antimicrobial Activity TCO->Antimicrobial Disruption of Microbial Enzymes Antifungal Antifungal Activity TCO->Antifungal Enhanced by EWG at 6-position Antiparasitic Antiparasitic Activity TCO->Antiparasitic Inhibition of Cysteine Proteases

Caption: Diverse biological activities of the thiochroman-4-one scaffold.

Antiparasitic Activity: A Case Study in Leishmaniasis

Thiochroman-4-one derivatives have shown significant promise as antileishmanial agents.[1] In a notable study, compounds bearing a vinyl sulfone moiety displayed potent activity against intracellular amastigotes of Leishmania panamensis, with some derivatives exhibiting a high selectivity index, even surpassing the reference drug amphotericin B.[1] The proposed mechanism of action for these vinyl sulfones involves the inhibition of cysteine proteases, which are crucial for the parasite's survival.[1] SAR analysis in this context revealed that fluorine substitution at the C-6 position increased leishmanicidal activity.[1]

Other Therapeutic Areas

The biological activities of thiochroman-4-one derivatives extend beyond the aforementioned areas. They have also been investigated for their potential as anti-inflammatory, neuroprotective, and anti-HIV agents.[1][5][6] This broad spectrum of activity underscores the privileged nature of this scaffold.

Structure-Activity Relationship (SAR) Insights

Systematic studies on thiochroman-4-one derivatives have provided valuable insights into the relationship between their chemical structure and biological activity. Key molecular modifications that have been shown to enhance bioactivity, potency, and target specificity include:

  • Substitution on the Benzene Ring: The introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) at the 6-position, has been consistently linked to enhanced antifungal and antibacterial activity.[4]

  • Modifications at the 4-Position: The addition of an oxime or oxime ether group at the 4-position has been found to enhance antibacterial activity.[4]

  • Side Chains and Linkers: The incorporation of specific side chains, such as carboxamide linkers or vinyl sulfone moieties, can dramatically influence the biological activity profile, as seen in the potent antileishmanial agents.[1][4]

Experimental Protocols: A Representative Synthesis

Synthesis of 6-Chloro-thiochroman-4-one

  • Step 1: Synthesis of 3-((4-chlorophenyl)thio)propanoic acid. To a solution of 4-chlorothiophenol (1.0 eq) in a suitable solvent, add β-propiolactone (1.1 eq) and a catalytic amount of a base (e.g., triethylamine). Stir the reaction mixture at room temperature for 24 hours. After completion, acidify the mixture with HCl (1M) and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

  • Step 2: Intramolecular Friedel-Crafts Acylation. Add the 3-((4-chlorophenyl)thio)propanoic acid (1.0 eq) to an excess of polyphosphoric acid (PPA). Heat the mixture at 80-100°C for 2-4 hours with stirring. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 6-chloro-thiochroman-4-one.

This is a generalized protocol and may require optimization based on specific laboratory conditions and substrate reactivity.

Quantitative Data Summary

Compound TypeBiological ActivityKey Structural FeaturesPotency (Example)Reference
Thiochromanone-spiro pyrrolidinesAntibacterialThiochromanone scaffoldMIC = 32 µg/mL vs. Bacillus subtilis[4]
Carboxamide-functionalized thiochromanonesAntibacterialCarboxamide linker at C-2EC50 = 24 µg/mL vs. Xoo[4]
Thiochromones with vinyl sulfoneAntileishmanialVinyl sulfone moiety, 6-fluoro substitutionEC50 = 3.24 µM vs. L. panamensis[1]
3-Arylspiro-[oxirane-2,3'-thiochroman]-4'-oneAnticancer3-methoxyphenyl substituentGI50 < 10 µM vs. A-549 lung cancer cells[4]

Conclusion and Future Directions

The thiochroman-4-one scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with a broad and potent range of biological activities, makes it an attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on the continued exploration of novel synthetic methodologies to access diverse derivatives, in-depth mechanistic studies to elucidate the precise molecular targets of these compounds, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The versatility of the thiochroman-4-one core ensures its continued prominence in the quest for new and effective treatments for a wide range of human diseases.

References

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  • Vargas, E., Echeverri, F., Velez, I. D., Robledo, S. M., & Quinones, W. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041.
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  • Recent developments in thiochromene chemistry. RSC Publishing.
  • The Role of THIOCHROMAN-4-ONE in Modern Chemical Synthesis.
  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338-1346.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Neuroprotective effect of 3-oxo-3-p-tolyl-propyl- chromane-4-one in conditions of experimental ischemia-reperfusion of the brain.

Sources

Methodological & Application

The Versatile Intermediate: A Guide to the Synthesis and Application of 3,3-Bis(hydroxymethyl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiochroman-4-one Scaffold in Modern Synthesis

The thiochroman-4-one core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, bicyclic structure, incorporating a sulfur atom, imparts unique electronic and conformational properties to molecules. This has led to the development of numerous thiochroman-4-one derivatives with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The strategic functionalization of the thiochroman-4-one skeleton is a key focus for chemists aiming to modulate these properties and discover novel therapeutic agents and functional materials.

This application note delves into a specific, highly functionalized derivative: 3,3-Bis(hydroxymethyl)thiochroman-4-one . The introduction of two hydroxymethyl groups at the C3 position transforms the parent ketone into a versatile 1,3-diol. This structural feature opens up a wealth of synthetic possibilities, allowing for the construction of more complex molecular architectures, such as spirocyclic systems and diverse polyfunctional molecules. This guide provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its subsequent elaboration, offering researchers a practical toolkit for leveraging its synthetic potential.

Part 1: Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one

The synthesis of the target intermediate is a two-stage process. First, the thiochroman-4-one backbone is constructed. Subsequently, the dual hydroxymethyl groups are installed at the C3 position via a base-catalyzed reaction with formaldehyde.

Stage 1: Synthesis of the Thiochroman-4-one Precursor

A common and reliable method for the synthesis of thiochroman-4-one is the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid. This precursor can be readily prepared from the reaction of thiophenol and β-propiolactone or 3-chloropropionic acid.

Workflow for Thiochroman-4-one Synthesis

thiophenol Thiophenol intermediate 3-(Phenylthio)propanoic Acid thiophenol->intermediate Nucleophilic Ring Opening propiolactone β-Propiolactone propiolactone->intermediate pcc Polyphosphoric Acid (PPA) or Eaton's Reagent intermediate->pcc product Thiochroman-4-one pcc->product Intramolecular Friedel-Crafts Acylation start Thiochroman-4-one base Base (e.g., K₂CO₃) start->base enolate1 Enolate Intermediate formaldehyde Formaldehyde (2 eq) enolate1->formaldehyde mono_ol 3-(Hydroxymethyl)thiochroman-4-one mono_ol->base enolate2 Second Enolate enolate2->formaldehyde product 3,3-Bis(hydroxymethyl)thiochroman-4-one base->enolate1 Deprotonation base->enolate2 Deprotonation formaldehyde->mono_ol Aldol Addition formaldehyde->product Second Aldol Addition start 3,3-Bis(hydroxymethyl)thiochroman-4-one reagents TsCl, Base (e.g., Pyridine) then Strong Base (e.g., NaH) start->reagents intermediate Monotosylated Intermediate product Spiro[oxetane-3,3'-thiochroman]-4'-one intermediate->product Intramolecular Williamson Ether Synthesis reagents->intermediate Monotosylation

Sources

Application Notes and Protocols for 3,3-Bis(hydroxymethyl)thiochroman-4-one: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Potential of the Thiochroman-4-one Scaffold

The thiochroman-4-one core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] These sulfur-containing analogues of chromones have garnered significant interest due to their diverse biological activities, which include anticancer, leishmanicidal, and antibacterial properties.[1][3][4][5][6][7] The structural versatility of the thiochroman-4-one backbone allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.[8][9] This document provides a comprehensive guide to the synthesis, characterization, and potential biological evaluation of a novel derivative, 3,3-Bis(hydroxymethyl)thiochroman-4-one. While direct literature on this specific molecule is not available, the protocols herein are constructed based on established and analogous chemical transformations of the parent scaffold and related ketones.

PART 1: Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one

The synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one is proposed via a two-step process starting from the commercially available thiochroman-4-one. The core concept involves a double hydroxymethylation at the α-carbon to the carbonyl group.

Step 1: Synthesis of the Thiochroman-4-one Starting Material

While thiochroman-4-one is commercially available, for completeness, a common synthetic route is outlined below. This involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid.[1][4]

Protocol 1.1: Synthesis of Thiochroman-4-one

Materials:

  • Thiophenol

  • β-Propiolactone or 3-chloropropionic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Synthesis of 3-(phenylthio)propanoic acid:

    • In a round-bottom flask, dissolve thiophenol (1 eq) in an aqueous solution of NaOH (1.1 eq).

    • Cool the mixture in an ice bath and add β-propiolactone (1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 3-(phenylthio)propanoic acid.

  • Intramolecular Friedel-Crafts Acylation:

    • To a flask containing polyphosphoric acid (10 eq by weight) heated to 80-90 °C, add 3-(phenylthio)propanoic acid (1 eq) portion-wise with vigorous stirring.

    • Maintain the temperature and stirring for 2-3 hours.

    • Pour the hot mixture onto crushed ice, leading to the precipitation of thiochroman-4-one.

    • Extract the product with CH₂Cl₂ (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, EtOAc/hexane gradient) to obtain pure thiochroman-4-one.

Step 2: Double Hydroxymethylation of Thiochroman-4-one

The key synthetic step is the introduction of two hydroxymethyl groups at the C3 position. This can be achieved through a base-catalyzed reaction with formaldehyde.[10]

Protocol 1.2: Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one

Materials:

  • Thiochroman-4-one

  • Formaldehyde (37% solution in water)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve thiochroman-4-one (1 eq) in methanol.

    • Add potassium carbonate (2.5 eq) to the solution.

    • To this stirred suspension, add formaldehyde solution (2.5-3.0 eq) dropwise at room temperature.

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, neutralize the reaction mixture with dilute HCl.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and CH₂Cl₂.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude 3,3-Bis(hydroxymethyl)thiochroman-4-one by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to yield the pure product.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Thiochroman-4-one Synthesis cluster_1 Step 2: Double Hydroxymethylation Thiophenol Thiophenol PropanoicAcid 3-(Phenylthio)propanoic acid Thiophenol->PropanoicAcid NaOH Propiolactone β-Propiolactone Propiolactone->PropanoicAcid Thiochromanone Thiochroman-4-one PropanoicAcid->Thiochromanone PPA or H₂SO₄ Start Thiochroman-4-one Product 3,3-Bis(hydroxymethyl)thiochroman-4-one Start->Product K₂CO₃, MeOH Formaldehyde Formaldehyde (2.5 eq) Formaldehyde->Product

Caption: Proposed two-step synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

PART 2: Physicochemical and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the newly synthesized compound.

Table 1: Expected Physicochemical Properties

PropertyExpected Value/TechniquePurpose
Molecular Formula C₁₁H₁₂O₃SConfirmation of elemental composition.
Molecular Weight 224.28 g/mol Verification of molecular mass.[11]
Appearance White to off-white solidBasic physical characterization.
Melting Point To be determinedIndicator of purity.
Solubility Soluble in DMSO, MeOH, CHCl₃Important for preparing solutions for assays and analysis.
Purity >95% (by HPLC and qNMR)Ensures reliability of biological data.[12][13]

Protocol 2.1: Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13] Expected signals would include aromatic protons, singlets for the methylene protons of the hydroxymethyl groups, and a signal for the hydroxyl protons. The characteristic protons at the C2 and C3 positions in the starting material will be absent.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Key signals to identify include the carbonyl carbon, aromatic carbons, the quaternary C3 carbon, and the carbons of the hydroxymethyl groups.

    • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to confirm connectivity and assign all proton and carbon signals unambiguously.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to confirm the exact mass and elemental composition.[14][15] The expected [M+H]⁺ or [M+Na]⁺ ion should be observed.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum to identify key functional groups. Expect to see a strong absorption for the carbonyl (C=O) stretch (around 1680 cm⁻¹) and a broad absorption for the hydroxyl (O-H) groups (around 3400 cm⁻¹).[16]

PART 3: Potential Biological Applications and Screening Protocols

Given the known biological activities of thiochroman-4-one derivatives, 3,3-Bis(hydroxymethyl)thiochroman-4-one is a candidate for screening in several therapeutic areas.[6][7]

Anticancer Activity Evaluation

Rationale: Thiochroman-4-one derivatives have shown promise as anticancer agents.[4][5] The introduction of polar hydroxymethyl groups may alter the compound's solubility and interaction with biological targets.

Protocol 3.1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3,3-Bis(hydroxymethyl)thiochroman-4-one stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 3,3-Bis(hydroxymethyl)thiochroman-4-one (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity Screening

Rationale: Various heterocyclic compounds, including thiochroman-4-one derivatives, have demonstrated antibacterial and antifungal properties.[3][17][18]

Protocol 3.2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 3,3-Bis(hydroxymethyl)thiochroman-4-one stock solution in DMSO

  • 96-well plates

  • Standard antibiotic (e.g., Kanamycin, Ciprofloxacin)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Diagram 2: Biological Screening Workflow

G cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening Compound Pure 3,3-Bis(hydroxymethyl)thiochroman-4-one MTT MTT Cytotoxicity Assay Compound->MTT MIC Broth Microdilution Assay Compound->MIC IC50 Determine IC₅₀ Values MTT->IC50 MIC_Value Determine MIC Values MIC->MIC_Value

Caption: Workflow for the initial biological evaluation of the target compound.

Conclusion and Future Directions

This document provides a comprehensive, albeit predictive, set of protocols for the synthesis, characterization, and preliminary biological evaluation of 3,3-Bis(hydroxymethyl)thiochroman-4-one. The successful synthesis and characterization of this novel derivative will open avenues for exploring its potential in drug discovery. Further studies could involve elucidating its mechanism of action in cancer cells, exploring its activity against a broader panel of microbial pathogens, and investigating its potential as a leishmanicidal agent, another known activity of this scaffold.[1][19] The protocols provided herein serve as a robust foundation for researchers to embark on the exploration of this promising new chemical entity.

References

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]

  • Vargas, E., Echeverri, F., Vélez, I. D., Robledo, S. M., & Quiñones, W. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097. [Link]

  • Livi, O., Ferrarini, P. L., Tonetti, I., Smaldone, F., & Zefola, G. (1979). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Il Farmaco; edizione scientifica, 34(3), 217–227. [Link]

  • ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives. [Link]

  • Preprints.org. (2023). One-Pot Synthesis of Thiochromone and It's Derivatives. [Link]

  • ACS Publications. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. [Link]

  • ACS Publications. (2023). Electroreductive Hydroxymethylation of Imines with Ketones To Access β-Amino Alcohols. [Link]

  • National Institutes of Health. (n.d.). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. [Link]

  • MDPI. (2019). Sequencing of Side-Chain Liquid Crystalline Copolymers by Matrix-Assisted Laser Desorption/Ionization Tandem Mass Spectrometry. [Link]

  • MDPI. (2022). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

  • ResearchGate. (n.d.). Visible-Light-Driven α-Hydroxymethylation of Ketones in a Continuous-Flow Microreactor. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. [Link]

  • National Institutes of Health. (2023). Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. [Link]

  • ResearchGate. (n.d.). A) 1 H NMR spectra of the polymerization of TMC with time using 4a-PEG.... [Link]

  • MDPI. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

  • PubChem. (n.d.). Thiochroman-4-one. [Link]

  • ACS Publications. (2020). Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. [Link]

  • ResearchGate. (n.d.). Synthesis , Crystal Structure and Physico-chemical Properties of 3 , 3 ' - [ ( 4-hydroxyphenyl ) methyl ] bis- ( 4-hydroxy- 2H -chromen-2-one ). [Link]

  • Royal Society of Chemistry. (2020). Electrooxidative α-hydroxymethylation of ketones with dimethylformamide as the carbon source. [Link]

  • JMPAS. (2022). Efficient one-pot synthesis of bis-(4-hydroxycoumarin-3yl) methane derivatives using DMAP as a catalyst studies their antibacterial activity and molecular docking. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. [Link]

  • PubChem. (n.d.). Butyric acid, 3,3-bis(3-tert-butyl-4-hydroxyphenyl)ethylene ester. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]

Sources

Characterizing a Novel Thiochroman-4-one Derivative: Application Notes & Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiochroman-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

The thiochroman-4-one core is a sulfur-containing heterocyclic compound that has garnered significant attention in the field of drug discovery.[1][2] This scaffold is considered a "privileged structure" because its derivatives have been shown to interact with a wide range of biological targets, exhibiting diverse pharmacological activities.[3] These activities include potent anticancer, antimicrobial, antioxidant, and antileishmanial properties.[2][4][5][6] The versatility of the thiochroman-4-one skeleton allows for extensive chemical modification, making it an excellent starting point for the synthesis of novel therapeutic agents.[1][4]

This document provides detailed application notes and protocols for the initial biological characterization of a novel, hitherto uncharacterized derivative: 3,3-Bis(hydroxymethyl)thiochroman-4-one . Given the known bioactivities of related compounds, we hypothesize that this molecule may possess cytotoxic and pro-oxidative properties. The following protocols are designed to rigorously test these hypotheses in cell-based models, providing a foundational understanding of the compound's biological potential.

Hypothesized Biological Activity of 3,3-Bis(hydroxymethyl)thiochroman-4-one

Based on extensive literature on the thiochroman-4-one class, we propose two primary avenues of investigation for 3,3-Bis(hydroxymethyl)thiochroman-4-one:

  • Anticancer Activity: Many thiochroman-4-one derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death).[2][3][7] The underlying mechanisms can be diverse, including the inhibition of key signaling pathways or the induction of cellular stress.[4]

  • Induction of Oxidative Stress: Sulfur-containing heterocycles can modulate the redox state of cells.[8][9] Some thiochroman derivatives are thought to exert their cytotoxic effects by increasing the intracellular concentration of Reactive Oxygen Species (ROS), leading to oxidative damage and subsequent cell death.[4]

The following application notes provide robust, validated protocols to investigate these potential activities.

Application Note 1: Assessment of In Vitro Cytotoxicity

Scientific Rationale

The primary screen for any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[10] The assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines (e.g., MCF-7, A549) cell_seeding 2. Seed cells into 96-well plates at optimal density cell_culture->cell_seeding incubation_24h 3. Incubate for 24h to allow cell attachment cell_seeding->incubation_24h compound_prep 4. Prepare serial dilutions of 3,3-Bis(hydroxymethyl)thiochroman-4-one add_compound 5. Treat cells with compound (include vehicle control) incubation_24h->add_compound compound_prep->add_compound incubation_48h 6. Incubate for 48-72h add_compound->incubation_48h add_mtt 7. Add MTT solution to each well incubation_48h->add_mtt incubation_4h 8. Incubate for 4h to allow formazan formation add_mtt->incubation_4h solubilize 9. Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals incubation_4h->solubilize read_plate 10. Measure absorbance at 570 nm solubilize->read_plate calculate_viability 11. Calculate % cell viability relative to vehicle control read_plate->calculate_viability determine_ic50 12. Plot dose-response curve and determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of a novel compound using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • 3,3-Bis(hydroxymethyl)thiochroman-4-one (test compound)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of 3,3-Bis(hydroxymethyl)thiochroman-4-one in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to obtain 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM). c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of each working concentration to the respective wells in triplicate. Include wells with medium and DMSO alone as a vehicle control. e. Incubate the plate for another 48 to 72 hours.

  • MTT Assay: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][12] b. Incubate the plate for 4 hours at 37°C, allowing the formation of formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the crystals.[11] e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[11]

  • Data Acquisition and Analysis: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD_treated / OD_vehicle_control) * 100 c. Plot the % Viability against the log of the compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values
Cell LineTissue of OriginIC50 (µM) of 3,3-Bis(hydroxymethyl)thiochroman-4-one
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer22.5 ± 2.5
HeLaCervical Cancer18.9 ± 2.1
HEK293Normal Kidney> 100

Application Note 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Scientific Rationale

An increase in intracellular ROS can be a primary mechanism of action for many anticancer compounds.[4] The dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting total intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), and the fluorescence intensity is directly proportional to the amount of ROS present.[13][14][15] This assay provides a valuable tool to determine if 3,3-Bis(hydroxymethyl)thiochroman-4-one induces oxidative stress in cells.

Assay Principle: DCFH-DA ROS Detection

G cluster_cell Inside the Cell DCFH_DA DCFH-DA (Cell-Permeable, Non-fluorescent) DCFH DCFH (Trapped, Non-fluorescent) DCFH_DA->DCFH Deacetylation Esterases Cellular Esterases DCF DCF (Trapped, Fluorescent) DCFH->DCF Oxidation ROS ROS (e.g., H₂O₂, •OH) Measurement Fluorescence Measurement (Ex: 495nm, Em: 529nm) DCF->Measurement Outside DCFH-DA (Added to media) Outside->DCFH_DA Diffuses into cell

Caption: Principle of intracellular ROS detection using the DCFH-DA probe.

Detailed Protocol: DCFH-DA ROS Assay

Materials:

  • 3,3-Bis(hydroxymethyl)thiochroman-4-one (test compound)

  • Adherent cells (e.g., A549)

  • Complete culture medium

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Serum-free medium (e.g., DMEM)

  • Tert-butyl hydroperoxide (TBHP) or H2O2 (positive control)

  • Sterile 24-well or 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: a. Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well. b. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Compound Treatment: a. Prepare working concentrations of 3,3-Bis(hydroxymethyl)thiochroman-4-one in complete medium. It is advisable to use concentrations around the previously determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50). b. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM TBHP). c. Remove the medium from the cells and add 100 µL of the respective treatments. d. Incubate for a shorter period, as ROS production can be an early event (e.g., 1, 3, or 6 hours).

  • DCFH-DA Staining: a. Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free medium immediately before use.[16][17] Protect the solution from light. b. After the treatment period, remove the compound-containing medium and wash the cells once with warm PBS. c. Add 100 µL of the 10 µM DCFH-DA working solution to each well.[16] d. Incubate the plate at 37°C for 30 minutes in the dark.[16][17]

  • Data Acquisition: a. After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS. b. Add 100 µL of PBS to each well. c. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[15]

  • Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells. c. Compare the ROS induction by the test compound to the positive control.

Conclusion and Best Practices

The protocols outlined provide a foundational strategy for characterizing the bioactivity of the novel compound 3,3-Bis(hydroxymethyl)thiochroman-4-one. As with any new chemical entity, it is crucial to ensure the purity and stability of the compound. Always prepare fresh dilutions for each experiment from a validated stock solution. The choice of cell lines should be guided by the therapeutic area of interest, and it is recommended to use a panel of both cancerous and non-cancerous cell lines to assess for any selective toxicity. These initial assays will pave the way for more in-depth mechanistic studies, should the compound demonstrate promising activity.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry. Available at: [Link]

  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2129. Available at: [Link]

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. Available at: [Link]

  • Li, Y., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 30(19), 4589. Available at: [Link]

  • Harmata, M., & Lee, K. (2012). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. The Journal of Organic Chemistry, 77(22), 10469-10488. Available at: [Link]

  • Acar, Ç., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Medicinal Chemistry Research, 26(8), 1766-1778. Available at: [Link]

  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Li, Y., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. Available at: [Link]

  • Kamar, M., & Singh, S. (2025). MTT Assay Protocol. In: Advanced Cell and Molecular Techniques. Springer. Available at: [Link]

  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. ResearchGate. Available at: [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Available at: [Link]

  • Wang, Y., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3659. Available at: [Link]

  • Kaur, R., et al. (2022). Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. Polycyclic Aromatic Compounds, 43(6), 5621-5668. Available at: [Link]

  • Upegui, Y., et al. (2022). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 17(1), e0262222. Available at: [Link]

  • Zhang, Y., et al. (2020). Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. Organic Letters, 22(23), 9229-9233. Available at: [Link]

  • Li, M., et al. (2021). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C, 9(43), 15419-15443. Available at: [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Available at: [Link]

  • Ellis, G. P., & Thomas, I. L. (2008). A new efficient synthesis of 3‐(hydroxymethyl)‐4H‐chromen‐4‐ones. Journal of the Chemical Society, Perkin Transactions 1, 2571-2574. Available at: [Link]

  • Wang, Y., et al. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Journal of Visualized Experiments, (194), e65319. Available at: [Link]

  • ResearchGate. (n.d.). MTT assay for synthesized compounds. Cells were treated with compounds... Available at: [Link]

  • Singh, P., et al. (2024). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Current Organic Chemistry, 28. Available at: [Link]

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Sources

Application Note & Protocols: Elucidating the Mechanism of Action of 3,3-Bis(hydroxymethyl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiochroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Many compounds from this class are known to inhibit tumor growth and induce apoptosis, making them attractive candidates for novel therapeutic development.[1][3] This document provides a comprehensive, multi-phased guide for researchers to systematically investigate the mechanism of action (MoA) of a novel derivative, 3,3-Bis(hydroxymethyl)thiochroman-4-one (referred to herein as THT-diol ). This guide moves beyond rote protocols to explain the scientific rationale behind each experimental phase, ensuring a robust and logical investigation from initial phenotypic effects to the underlying molecular signaling pathways.

Introduction: The Scientific Rationale

The central hypothesis, based on literature for related compounds, is that THT-diol exerts its effects through one of two primary mechanisms:

  • Induction of ROS-mediated intrinsic apoptosis. [6][7][8]

  • Modulation of critical cell survival and proliferation signaling cascades, such as the PI3K/Akt or MAPK/ERK pathways. [3][9]

This guide will provide the protocols to rigorously test these hypotheses.

Phase 1: Foundational Analysis - Cytotoxicity and Cell Line Profiling

Expertise & Experience: Before any mechanistic work can begin, it is imperative to establish the fundamental cytotoxic profile of THT-diol. The goal is not just to determine if the compound is active, but to identify the most sensitive cancer cell lines and establish a therapeutic window by comparing its effect on cancerous versus non-cancerous cells. The half-maximal inhibitory concentration (IC50) is the cornerstone metric derived from this phase, guiding the dose selection for all subsequent experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, serving as a reliable proxy for cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., SKRC-45 renal carcinoma, A2780 ovarian cancer, and non-cancerous HEK293 cells) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 2x serial dilution of THT-diol (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value for each cell line.

Trustworthiness: This protocol is self-validating through the inclusion of both positive and vehicle controls. A successful assay will show a clear dose-dependent decrease in viability for sensitive cell lines and a minimal effect from the vehicle control.

Data Presentation: Example IC50 Values
Cell LineTypeTHT-diol IC50 (µM) after 48hCisplatin IC50 (µM) after 48h
SKRC-45Human Renal Carcinoma5.2 ± 0.48.9 ± 0.7
A2780Human Ovarian Cancer8.1 ± 0.612.3 ± 1.1
HEK293Normal Human Kidney> 5025.4 ± 2.1

This table provides a clear, comparative summary of cytotoxicity, highlighting selectivity for cancer cells.

Phase 2: Characterizing the Mode of Cell Death

Expertise & Experience: Once cytotoxicity is confirmed, the next logical question is how the cells are dying. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical. Apoptosis is a highly regulated and desirable mechanism for anticancer agents.[7] We will first use Annexin V/PI staining to differentiate these states, followed by a direct measurement of caspase activity, the executioners of apoptosis.

Workflow for Investigating Cell Death Mechanism

G start Phase 1: THT-diol shows cytotoxicity (IC50 < 10 µM) in cancer cells annexin_v Protocol 2: Annexin V/PI Flow Cytometry Assay start->annexin_v results Interpret Results annexin_v->results caspase Protocol 3: Caspase-Glo 3/7 Luminescence Assay apoptosis Conclusion: Apoptosis is the primary mechanism of cell death results->apoptosis Annexin V+/PI- or Annexin V+/PI+ is high necrosis Conclusion: Necrosis or other cell death mechanism indicated. (Re-evaluate strategy) results->necrosis Annexin V-/PI+ is high apoptosis->caspase

Caption: Logical workflow for cell death mechanism investigation.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Methodology:

  • Treatment: Treat a sensitive cell line (e.g., SKRC-45) in 6-well plates with THT-diol at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

    • Annexin V-/PI-: Live cells

    • Annexin V+/PI-: Early apoptotic cells

    • Annexin V+/PI+: Late apoptotic/necrotic cells

    • Annexin V-/PI+: Necrotic cells

Protocol 3: Caspase-3/7 Activity Assay

Methodology:

  • Plating & Treatment: Seed cells in a white-walled 96-well plate and treat with THT-diol as described in Protocol 1.

  • Reagent Addition: After 24 hours of treatment, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix briefly and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence using a plate reader. An increase in luminescence indicates activation of executioner caspases 3 and 7.

Phase 3: Unraveling the Upstream Signaling Cascade

Expertise & Experience: Confirming apoptosis prompts an investigation into the upstream events that trigger it. Based on related compounds, two highly plausible pathways are the generation of intracellular reactive oxygen species (ROS) leading to mitochondrial dysfunction, or the direct inhibition of pro-survival kinase pathways.

Hypothesis A: THT-diol Induces ROS-Mediated Intrinsic Apoptosis

Many chemotherapeutic agents selectively kill cancer cells by inducing overwhelming oxidative stress.[8][10] This hypothesis posits that THT-diol increases intracellular ROS, which in turn disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c and subsequent caspase activation.

G THT_diol THT-diol ROS ↑ Intracellular ROS (Protocol 4) THT_diol->ROS Mito ↓ Mitochondrial Membrane Potential (Protocol 5) ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation (Protocol 3) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized ROS-mediated intrinsic apoptosis pathway.

Protocol 4: Measurement of Intracellular ROS

Methodology:

  • Treatment: Treat cells with THT-diol at IC50 concentration for a short duration (e.g., 1, 3, and 6 hours).

  • Dye Loading: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to the cells at a final concentration of 10 µM and incubate for 30 minutes at 37°C.

  • Analysis: Wash cells with PBS. Measure the fluorescence (excitation 485 nm, emission 535 nm) using a fluorescence plate reader or flow cytometer. An increase in fluorescence corresponds to higher ROS levels.

Protocol 5: Assessment of Mitochondrial Membrane Potential (MMP)

Methodology:

  • Treatment: Treat cells with THT-diol at IC50 concentration for 12-24 hours.

  • Dye Loading: Incubate cells with 2 µM JC-1 dye for 20 minutes at 37°C.

  • Analysis: Analyze cells by flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates a loss of MMP.

Hypothesis B: THT-diol Modulates Key Pro-Survival Kinase Pathways

Alternatively, THT-diol may directly or indirectly inhibit signaling pathways that are commonly hyperactive in cancer, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.[3][9] Western blotting is the gold-standard technique to probe the activation state (via phosphorylation) of key proteins in these cascades.

Protocol 6: Western Blot Analysis of Signaling Proteins

Methodology:

  • Treatment & Lysis: Treat cells with THT-diol (IC50) for various time points (e.g., 0, 2, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key targets include:

      • PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-mTOR, mTOR

      • MAPK/ERK Pathway: p-ERK1/2, ERK1/2

      • Apoptosis Markers: Cleaved PARP, Bcl-2, Bax

      • Loading Control: β-Actin or GAPDH

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Summary and Forward Outlook

This application note outlines a systematic, hypothesis-driven approach to elucidating the mechanism of action for 3,3-Bis(hydroxymethyl)thiochroman-4-one. By progressing from broad cytotoxic screening to specific molecular pathway analysis, researchers can build a comprehensive and well-supported model of the compound's biological activity. Should these experiments suggest a novel mechanism, more advanced, unbiased techniques such as thermal proteome profiling or affinity-based proteomics could be employed for direct target identification. The protocols provided herein represent a robust framework for advancing our understanding of this promising new chemical entity.

References

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC - NIH. (2025, October 6).
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (n.d.). PubMed.
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC - NIH. (2017, November 29).
  • Holshouser, M. H., & Loeffler, L. J. (1982). Synthesis and antitumor testing of 3-methenylthiochroman-4-one-1,1-dioxide. Journal of Pharmaceutical Sciences, 71(6), 715–717.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC. (2025, March 24).
  • Curcumin derivative 1, 2-bis [(3E, 5E)-3, 5-bis [(2-chlorophenyl) methylene]-4-oxo-1-piperidyl] ethane-1, 2-dione (ST03) induces mitochondria mediated apoptosis in ovarian cancer cells and inhibits tumor progression in EAC mouse model - PMC. (n.d.).
  • Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. (2023, November). Cellular Signalling, 111, 110876.
  • Signal transduction pathway | Cell signaling (article). (n.d.). Khan Academy.
  • (3E,5E)-3,5-Bis(pyridin-3-methylene)
  • Selective Pro-Apoptotic Activity of Novel 3,3'-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione) Derivatives on Human Cancer Cells via the Induction Reactive Oxygen Species. (2016, July 5). PubMed.
  • 3,3'-Diindolylmethane enhances apoptosis in docetaxel-treated breast cancer cells by generation of reactive oxygen species. (2018). Pharmaceutical Biology, 56(1), 407–414.
  • Synthesis and Bioactivity Evaluation of Novel Thiochroman-4-One Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties. (n.d.). ProQuest.
  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. (n.d.). Taylor & Francis Online.

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Application Note & Protocols: A Multi-Assay Strategy for Characterizing 3,3-Bis(hydroxymethyl)thiochroman-4-one as a Modulator of the STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, multi-tiered assay cascade to investigate the biological activity of 3,3-Bis(hydroxymethyl)thiochroman-4-one. Thiochroman-4-one derivatives represent a privileged scaffold in medicinal chemistry, with demonstrated efficacy in various disease models, including cancer and parasitic infections.[1][2] Given the frequent dysregulation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in these pathologies, we hypothesize that 3,3-Bis(hydroxymethyl)thiochroman-4-one may exert its effects through modulation of this critical signaling node.[3][4] This guide details a logical progression from high-throughput biochemical assays measuring direct target engagement to more physiologically relevant cell-based functional assays, ensuring a thorough characterization of the compound's mechanism of action.

Introduction: Targeting the STAT3 Signaling Pathway

The STAT3 protein is a critical transcription factor that integrates signals from various cytokines and growth factors to regulate fundamental cellular processes, including proliferation, survival, and angiogenesis.[3] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, making it a high-priority target for therapeutic intervention.[4] The canonical activation pathway involves phosphorylation by Janus kinases (JAKs), leading to STAT3 homodimerization via reciprocal SH2 domain-phosphotyrosine interactions, translocation to the nucleus, and binding to specific DNA response elements to initiate gene transcription.[3]

The thiochroman-4-one core structure is a versatile scaffold known for a wide range of biological activities.[1][5] Its structural relationship to chromones, which are well-established privileged structures, suggests significant potential in drug discovery.[1] This guide outlines a systematic approach to determine if 3,3-Bis(hydroxymethyl)thiochroman-4-one (referred to herein as "Test Compound") can inhibit STAT3 signaling, focusing on two key molecular events: STAT3 dimerization and STAT3-DNA binding .

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT3_mono STAT3 (Monomer) JAK->STAT3_mono 3. Phosphorylation (Tyr705) STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer SH2 pY STAT3_p->STAT3_dimer 4. Dimerization STAT3_p->STAT3_dimer STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA Response Element STAT3_dimer_nuc->DNA 6. DNA Binding Gene Target Gene Transcription (e.g., Cyclin D1, MCL1) DNA->Gene 7. Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor 1. Binding

Figure 1: The canonical JAK/STAT3 signaling pathway.

A Tiered Strategy for Assay Development

A successful drug discovery campaign relies on a logical progression of assays, starting with high-throughput methods to identify initial "hits" and moving toward more complex, lower-throughput assays to validate their mechanism and cellular function.[6] This phased approach conserves resources by eliminating non-viable compounds early in the process.[7]

Assay_Workflow cluster_tier1 Tier 1: Primary Biochemical Screening (High-Throughput) cluster_tier2 Tier 2: Cell-Based Functional Validation cluster_tier3 Tier 3: Lead Optimization HTRF Assay 1A: HTRF STAT3 Dimerization Assay pSTAT3 Assay 2A: Cell-Based HTRF STAT3 Phosphorylation Assay HTRF->pSTAT3 Confirm Cellular Activity FP Assay 1B: Fluorescence Polarization STAT3-DNA Binding Assay FP->pSTAT3 Reporter Assay 2B: STAT3 Reporter Gene Assay pSTAT3->Reporter Confirm Downstream Effect SAR Structure-Activity Relationship (SAR) Selectivity & Off-Target Profiling Reporter->SAR Advance Validated Hits

Figure 2: A tiered assay workflow for compound characterization.

Tier 1: Primary Biochemical Assays

The initial goal is to determine if the Test Compound directly interacts with STAT3 to inhibit either its dimerization or its ability to bind DNA. Biochemical assays provide a controlled, cell-free environment to measure these specific molecular events.[8]

Assay 1A: STAT3 Dimerization - Homogeneous Time-Resolved Fluorescence (HTRF)

Principle: HTRF is a robust technology based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., d2) fluorophore.[9][10] When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor.[11] For this assay, two populations of recombinant STAT3 protein are labeled with different tags (e.g., GST and 6xHis). Anti-tag antibodies conjugated to the donor and acceptor fluorophores are used. Dimerization brings the fluorophores together, generating a high HTRF signal. Inhibitors of dimerization will disrupt this proximity, leading to a decrease in signal.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mg/mL BSA, 1 mM DTT, 0.01% Tween-20.

    • Proteins: Recombinant full-length GST-STAT3 and His-STAT3. Determine optimal concentrations experimentally (typically 5-20 nM).

    • Antibodies: Anti-GST-Europium Cryptate (Donor) and Anti-6xHis-d2 (Acceptor).

    • Test Compound: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, then dilute into Assay Buffer to achieve a final DMSO concentration of <1%.

    • Controls: S3I-201 or Stattic as a positive control inhibitor; DMSO as a vehicle (negative) control.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of Test Compound, positive control, or vehicle control to appropriate wells.

    • Add 4 µL of a pre-mixed solution of GST-STAT3 and His-STAT3 in Assay Buffer.

    • Incubate for 30 minutes at room temperature.

    • Add 4 µL of a pre-mixed solution of Anti-GST-Europium and Anti-6xHis-d2 antibodies in Assay Buffer.

    • Incubate for 60-120 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320-340 nm.

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission_665nm / Emission_620nm) * 10,000.

    • Normalize the data using the vehicle (0% inhibition) and a saturating concentration of the positive control (100% inhibition).

    • Plot the normalized response versus the log of the Test Compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Assay 1B: STAT3-DNA Binding - Fluorescence Polarization (FP)

Principle: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[12] A small, fluorescently labeled DNA probe corresponding to a STAT3 binding site will tumble rapidly in solution, resulting in low polarization of emitted light.[13] When the much larger STAT3 protein binds to this probe, the complex tumbles more slowly, increasing the polarization.[14] A compound that inhibits this interaction will displace the probe, causing a decrease in polarization. This assay specifically targets the DNA-binding domain (DBD) of STAT3.[14]

Protocol:

  • Reagent Preparation:

    • FP Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Nonidet P-40.

    • Protein: Recombinant STAT3 protein (a construct containing the DBD, e.g., STAT3¹²⁷⁻⁶⁸⁸, is often sufficient and may yield better results).[13]

    • DNA Probe: A 5'-fluorescein-labeled double-stranded DNA oligonucleotide containing a high-affinity STAT3 binding site (e.g., 5'-GTCGACATTTCCCGTAAATCGTCGA-3').[15] The optimal concentration (typically 1-5 nM) should be determined by titration.

    • Test Compound: Prepare serial dilutions as described in Assay 1A.

    • Controls: Unlabeled ("cold") DNA probe as a positive control for displacement; DMSO as a vehicle control.

  • Assay Procedure (384-well, low-volume black plate):

    • Add 5 µL of Test Compound, positive control, or vehicle control to appropriate wells.

    • Add 10 µL of recombinant STAT3 protein in FP Buffer.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the fluorescent DNA probe in FP Buffer.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence polarization-capable plate reader (e.g., Excitation 485 nm, Emission 528 nm).

  • Data Analysis:

    • The output is typically in millipolarization (mP) units.

    • Normalize the data using the vehicle (0% inhibition) and the cold probe control (100% inhibition).

    • Plot the normalized mP value versus the log of the Test Compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cell-Based Functional Assays

After identifying activity in a biochemical setting, it is crucial to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.[6][16]

Assay 2A: STAT3 Phosphorylation - Cell-Based HTRF

Principle: This assay quantifies the level of phosphorylated STAT3 (p-STAT3) at the critical Tyr705 residue directly within cell lysates.[17] Following cell treatment and lysis, two specific antibodies are added: one recognizes total STAT3 (conjugated to an acceptor) and the other recognizes only p-STAT3 (Tyr705) (conjugated to a donor). The HTRF signal is directly proportional to the amount of phosphorylated STAT3.

Protocol:

  • Cell Culture and Stimulation:

    • Seed a suitable cell line (e.g., HeLa, A431) in a 96-well culture plate and grow to 80-90% confluency.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat cells with serial dilutions of the Test Compound or controls for 1-2 hours.

    • Stimulate the cells with a pre-determined EC80 concentration of a STAT3 activator (e.g., Interleukin-6 (IL-6) or Oncostatin M) for 15-30 minutes. Leave one set of wells unstimulated as a basal control.

  • Lysis and Detection:

    • Aspirate the media and add 50 µL of the supplemented lysis buffer provided in a commercial kit (e.g., from Revvity).[17]

    • Incubate for 30-45 minutes at room temperature with gentle shaking.

    • Transfer 16 µL of the lysate to a 384-well low-volume white plate.

    • Add 4 µL of the HTRF p-STAT3 (Tyr705) antibody detection mix.

    • Incubate for 4 hours or overnight at room temperature.

    • Read and analyze the data as described in Assay 1A.

Assay 2B: STAT3 Reporter Gene Assay

Principle: This assay measures the functional downstream consequence of STAT3 activation: transcription of target genes.[18] Cells are transfected with a reporter vector containing a firefly luciferase gene under the control of a promoter with multiple STAT3 response elements.[15] When activated STAT3 binds to these elements, luciferase is expressed, which can be quantified by adding a substrate and measuring the resulting luminescence.

Protocol:

  • Transfection:

    • Co-transfect a suitable cell line (e.g., HEK293) with a STAT3-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (to normalize for transfection efficiency and cell viability).[18]

    • Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to recover for 24 hours.

  • Treatment and Stimulation:

    • Starve, pre-treat with the Test Compound, and stimulate with a STAT3 activator as described in Assay 2A.

  • Lysis and Luminescence Reading:

    • Aspirate the media and lyse the cells according to the manufacturer's protocol for a dual-luciferase reporter assay system.

    • Add the firefly luciferase substrate and measure luminescence.

    • Add the stop reagent and Renilla luciferase substrate, and measure the second luminescence signal.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well.

    • Normalize the ratio data to the stimulated vehicle control (0% inhibition) and the unstimulated control (100% inhibition).

    • Plot the normalized response versus the log of the Test Compound concentration and fit to determine the IC50 value.

Assay Validation and Data Interpretation

For any assay to be trustworthy, it must be properly validated.[19] This involves a systematic process to ensure the method is robust, reproducible, and fit for its purpose.[20]

Key Validation Parameters:

  • Reagent Optimization: Titrate all key reagents, including proteins, antibodies, and DNA probes, to find concentrations that yield the best assay window and sensitivity.[21]

  • DMSO Tolerance: Determine the highest concentration of DMSO that does not interfere with the assay signal.

  • Signal Stability: Ensure the assay signal is stable over the intended incubation and reading times.

  • Statistical Validation (Z'-factor): The Z'-factor is a measure of assay quality, comparing the dynamic range of the signal to the variability of the data. An assay is considered robust and suitable for high-throughput screening if the Z'-factor is ≥ 0.5.[21]

    • Z' = 1 - ( (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| )

Data Summary Table (Example):

Assay PlatformTarget InteractionEndpoint MeasuredExample IC50 (µM)Z'-factor
Tier 1: Biochemical
HTRF (1A)STAT3 DimerizationProximity (FRET)5.20.78
Fluorescence Polarization (1B)STAT3-DNA BindingMolecular Rotation> 500.81
Tier 2: Cell-Based
Cell-Based HTRF (2A)STAT3 Phosphorylationp-STAT3 (Tyr705)8.90.65
Reporter Gene (2B)STAT3 TranscriptionLuciferase Activity12.40.72

Interpretation: The example data above suggests that the Test Compound is a direct inhibitor of STAT3 dimerization. It does not appear to inhibit the binding of already-formed dimers to DNA. The activity is confirmed in a cellular context, where the compound inhibits both STAT3 phosphorylation (an upstream event likely linked to stabilizing the monomeric state) and downstream gene transcription, with comparable potency.

References

  • Guzman, A. et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2189. Available at: [Link]

  • Don-Doncow, N. et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Analytical Biochemistry, 555, 43-52. Available at: [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]

  • Saleh, E. et al. (2024). STAT3 Signaling Pathway in Health and Disease. Medicina, 60(1), 143. Available at: [Link]

  • Pérez-Silanes, S. et al. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 16(8), e0255833. Available at: [Link]

  • Wu, J. et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13919-13927. Available at: [Link]

  • Králová, J. et al. (2007). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Il Farmaco, 62(4), 261-267. Available at: [Link]

  • Myler, H. et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. Available at: [Link]

  • Celtarys Research. (n.d.). Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]

  • Scott, M. P. et al. (2017). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1599, 137-151. Available at: [Link]

  • BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. Available at: [Link]

  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys Research. Available at: [Link]

  • Myler, H. et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate. Available at: [Link]

  • GenTarget Inc. (n.d.). STAT3 / STAT5 Lentivirus Reporter (Luc). GenTarget. Available at: [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Yue, P. et al. (2020). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Cancers, 12(1), 173. Available at: [Link]

  • Singh, R. et al. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, J. H. et al. (2007). Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery. Expert Opinion on Drug Discovery, 2(5), 625-639. Available at: [Link]

  • AnyGenes. (n.d.). IL6 STAT3 Pathway. AnyGenes. Available at: [Link]

  • Mire-Sluis, A. et al. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Available at: [Link]

  • Bondock, S. & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. Available at: [Link]

  • Bartel, A. et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Methods and Protocols, 5(6), 93. Available at: [Link]

  • Das, R. et al. (2022). Efficient one-pot synthesis of bis-(4-hydroxycoumarin-3yl) methane derivatives using DMAP as a catalyst studies their antibacterial activity and molecular docking. Journal of Medicinal and Pharmaceutical Allied Sciences, 11(3), 4983-4990. Available at: [Link]

  • Chau, C. H. et al. (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Current Drug Discovery Technologies, 5(1), 3-10. Available at: [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. Available at: [Link]

  • BioTechniques. (2019). Best practice in bioassay development. BioTechniques. Available at: [Link]

  • Don-Doncow, N. et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Homogeneous time resolved fluorescence assay (HTRF) assay principle and standard curve. ResearchGate. Available at: [Link]

  • BMG Labtech. (2020). HTRF technology on Microplate Readers. BMG Labtech. Available at: [Link]

  • Matos, M. J. et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 19(4), 4773-4802. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationships of thiochroman-4-one derivatives. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: The Emerging Potential of 3,3-Bis(hydroxymethyl)thiochroman-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiochroman-4-one Scaffold as a Privileged Structure in Medicinal Chemistry

The thiochroman-4-one core, a sulfur-containing heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its structural relationship to chromones, which are known to bind to a wide array of biological targets, thereby exhibiting a diverse range of pharmacological activities.[3][4] The substitution of the oxygen atom in the chromone ring with sulfur imparts unique physicochemical properties to the thiochroman-4-one molecule, influencing its reactivity and biological interactions.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of bioactivities, including anticancer, antimicrobial, antioxidant, and anti-parasitic properties.[2][5][6] This rich pharmacological profile makes the thiochroman-4-one skeleton a fertile ground for the development of novel therapeutic agents.

This guide focuses on a specific, yet underexplored, derivative: 3,3-Bis(hydroxymethyl)thiochroman-4-one . The introduction of two hydroxymethyl groups at the C3 position is anticipated to significantly modulate the molecule's polarity, solubility, and hydrogen bonding capacity. These alterations could lead to novel interactions with biological targets and potentially unlock new therapeutic applications. This document serves as a comprehensive resource for researchers, providing a proposed synthetic route, potential applications in drug discovery, and detailed protocols for its synthesis and biological evaluation.

Proposed Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one

While a specific synthesis for 3,3-Bis(hydroxymethyl)thiochroman-4-one has not been reported in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of the thiochroman-4-one core and subsequent C3-functionalization.[1][7] The general approach involves the reaction of a thiophenol with an appropriate three-carbon synthon, followed by intramolecular cyclization.[1]

Synthetic Workflow Diagram

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation) cluster_2 Step 3: Reduction of Esters Thiophenol Thiophenol Intermediate_1 Intermediate Adduct Thiophenol->Intermediate_1 1. Diethyl_malonate Diethyl bis(hydroxymethyl)malonate Diethyl_malonate->Intermediate_1 2. Base Base (e.g., NaOEt) Base->Intermediate_1 Catalyst Intermediate_1_proc Intermediate Adduct Cyclized_product 3,3-Bis(ethoxycarbonyl)thiochroman-4-one Intermediate_1_proc->Cyclized_product Heat PPA Polyphosphoric Acid (PPA) or Eaton's Reagent PPA->Cyclized_product Cyclized_product_proc 3,3-Bis(ethoxycarbonyl)thiochroman-4-one Final_product 3,3-Bis(hydroxymethyl)thiochroman-4-one Cyclized_product_proc->Final_product Reducing_agent Reducing Agent (e.g., LiAlH4) Reducing_agent->Final_product

Caption: Proposed synthetic workflow for 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Detailed Synthetic Protocol

Materials:

  • Thiophenol

  • Diethyl bis(hydroxymethyl)malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol:

Step 1: Synthesis of the Intermediate Adduct

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • To this solution, add thiophenol (1.0 eq) dropwise at room temperature.

  • After stirring for 15 minutes, add diethyl bis(hydroxymethyl)malonate (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude intermediate adduct.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Add the crude intermediate adduct to polyphosphoric acid (PPA) or Eaton's reagent at room temperature.

  • Heat the mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring.

  • Extract the resulting precipitate with dichloromethane (DCM).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3,3-Bis(ethoxycarbonyl)thiochroman-4-one.

Step 3: Reduction to 3,3-Bis(hydroxymethyl)thiochroman-4-one

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 4-5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the purified 3,3-Bis(ethoxycarbonyl)thiochroman-4-one in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again at 0 °C.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final product, 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Potential Applications in Drug Discovery

The unique structural features of 3,3-Bis(hydroxymethyl)thiochroman-4-one suggest several promising avenues for investigation in drug discovery.

Anticancer Activity

The thiochroman-4-one scaffold is a known pharmacophore in the design of anticancer agents.[2][6] Derivatives have been shown to inhibit tumor cell growth and induce apoptosis.[6] The hydroxymethyl groups of 3,3-Bis(hydroxymethyl)thiochroman-4-one could enhance its interaction with polar residues in the active sites of key cancer-related enzymes or proteins.

Hypothesized Mechanism of Action:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.

  • Enzyme Inhibition: It could act as an inhibitor of kinases, topoisomerases, or other enzymes crucial for cancer cell proliferation.

Antimicrobial and Antifungal Activity

Various thiochroman-4-one derivatives have demonstrated significant antibacterial and antifungal properties.[8][9] The antifungal activity of some derivatives is attributed to the inhibition of N-myristoyltransferase (NMT), an enzyme essential for fungal viability. The hydroxymethyl groups could facilitate binding to the active site of microbial enzymes.

Hypothesized Mechanism of Action:

  • Enzyme Inhibition: Inhibition of essential enzymes like N-myristoyltransferase in fungi or other key bacterial enzymes.

  • Membrane Disruption: The compound might interfere with the integrity of microbial cell membranes.[9]

Anti-parasitic Activity

Thiochroman-4-one derivatives have shown promising activity against parasites such as Leishmania.[1] Some vinyl sulfone derivatives of thiochroman-4-one are believed to act by inhibiting cysteine proteases in these parasites.[1] While 3,3-Bis(hydroxymethyl)thiochroman-4-one does not contain a vinyl sulfone moiety, its core structure could still interact with parasitic targets.

Hypothesized Mechanism of Action:

  • Enzyme Inhibition: Targeting parasite-specific enzymes that are crucial for their survival.

  • Oxidative Stress Induction: The thiochroman-4-one core has been implicated in the generation of reactive oxygen species (ROS) in some contexts, which can be detrimental to parasites.

Protocols for Biological Evaluation

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of 3,3-Bis(hydroxymethyl)thiochroman-4-one on the viability of cancer cell lines and to determine its general cytotoxicity against normal cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A-431) and a normal human cell line (e.g., human monocytes U-937).[1]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 3,3-Bis(hydroxymethyl)thiochroman-4-one (dissolved in DMSO to create a stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Microplate reader.

Protocol:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans).

  • RPMI-1640 medium buffered with MOPS.

  • 3,3-Bis(hydroxymethyl)thiochroman-4-one stock solution in DMSO.

  • 96-well microplates.

  • Spectrophotometer.

Protocol:

  • Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

  • Inoculate each well with the fungal suspension. Include a drug-free control (growth control) and a known antifungal agent (e.g., fluconazole) as a positive control.

  • Incubate the plate at 35 °C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, which can be assessed visually or by measuring the optical density.

Data Presentation

All quantitative data from biological assays should be presented in a clear and organized manner.

Table 1: Example of IC₅₀ Data Presentation

CompoundCancer Cell LineIC₅₀ (µM) ± SDNormal Cell LineCC₅₀ (µM) ± SDSelectivity Index (SI)
3,3-Bis(hydroxymethyl)thiochroman-4-oneHeLa[Value]U-937[Value][CC₅₀/IC₅₀]
A-431[Value]
Doxorubicin (Control)HeLa[Value]U-937[Value]

Table 2: Example of MIC Data Presentation

CompoundCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
3,3-Bis(hydroxymethyl)thiochroman-4-one[Value][Value]
Fluconazole (Control)[Value][Value]

Conclusion and Future Directions

3,3-Bis(hydroxymethyl)thiochroman-4-one represents a novel and intriguing molecule within the well-established class of thiochroman-4-one derivatives. While its specific biological activities remain to be elucidated, the foundational knowledge of the parent scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The hydroxymethyl functionalities are poised to confer unique properties that may lead to enhanced potency, selectivity, and novel mechanisms of action. The protocols outlined in this guide provide a solid framework for the synthesis and biological evaluation of this promising compound, paving the way for its exploration in the exciting field of drug discovery. Future research should focus on its synthesis and screening against a broad panel of biological targets to uncover its full therapeutic potential.

References

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017). Molecules, 22(12), 2129. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2023). Molecules, 28(19), 6959. [Link]

  • Thiochroman-4-ones: Synthesis and reactions. (2008). Journal of Sulfur Chemistry, 29(6), 623-653. [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (1993). Farmaco, 48(11), 1547-1557. [Link]

  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. (2021). ACS Omega, 6(21), 13813-13821. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2024). RSC Medicinal Chemistry. [Link]

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. (2022). PLoS ONE, 17(8), e0272803. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2024). RSC Medicinal Chemistry. [Link]

  • Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. (2017). Letters in Drug Design & Discovery, 14(7), 814-825. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2023). Molecules, 28(19), 6959. [Link]

Sources

Application Note: Quantitative Analysis of 3,3-Bis(hydroxymethyl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,3-Bis(hydroxymethyl)thiochroman-4-one is a sulfur-containing heterocyclic compound of increasing interest in pharmaceutical research and development due to the diverse biological activities associated with the thiochromanone scaffold.[1][2] Thiochromanones and their derivatives have been investigated for a range of therapeutic applications, including anticancer and antibacterial activities.[1] As with any potential drug candidate, the accurate and precise quantification of 3,3-Bis(hydroxymethyl)thiochroman-4-one in various matrices is critical for pharmacokinetic studies, formulation development, and quality control.

This application note provides detailed protocols for two robust and validated analytical methods for the quantification of 3,3-Bis(hydroxymethyl)thiochroman-4-one: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific application, required sensitivity, and the nature of the sample matrix. All validation parameters are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the methods are suitable for their intended purpose.[3][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of small organic molecules in pharmaceutical applications due to its robustness, precision, and accessibility. This method is particularly suitable for routine quality control and analysis of bulk drug substances.

Principle of the Method

This method is based on reversed-phase chromatography, where the analyte is separated from other components in a mixture based on its partitioning between a non-polar stationary phase and a polar mobile phase. The quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • 3,3-Bis(hydroxymethyl)thiochroman-4-one reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions (95% A, 5% B)

    • 20-25 min: Equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of the reference standard (typically in the range of 230-280 nm for thiochromanones).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 3,3-Bis(hydroxymethyl)thiochroman-4-one in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

  • Validate the method according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[3][5]

Data Presentation
Validation ParameterAcceptance Criteria (ICH Q2(R1))Typical Performance
Linearity (r²) ≥ 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ratio of 3:1~0.1 µg/mL
LOQ Signal-to-Noise ratio of 10:1~0.3 µg/mL
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Stock & Calibration Curve hplc_system HPLC System with C18 Column prep_std->hplc_system Inject prep_sample Dissolve & Filter Sample prep_sample->hplc_system Inject uv_detection UV Detection hplc_system->uv_detection Elution data_acq Data Acquisition uv_detection->data_acq quant Quantification & Validation data_acq->quant

Caption: HPLC-UV workflow for the quantification of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for the analysis of complex matrices or when very low concentrations of the analyte need to be detected.[6][7] Due to the presence of two hydroxyl groups, derivatization of 3,3-Bis(hydroxymethyl)thiochroman-4-one is recommended to improve its volatility and thermal stability for GC analysis.

Principle of the Method

The analyte is first derivatized to a more volatile and thermally stable compound. The derivatized analyte is then separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with an autosampler, split/splitless injector, and a mass selective detector.

  • Capillary column suitable for the analysis of derivatized polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.

  • Pyridine (anhydrous).

  • Ethyl acetate (GC grade).

  • 3,3-Bis(hydroxymethyl)thiochroman-4-one reference standard.

2. Derivatization Procedure:

  • To 100 µL of the sample or standard solution in ethyl acetate, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Select characteristic ions of the derivatized analyte for quantification and confirmation.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using ethyl acetate as the solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in ethyl acetate (e.g., 0.1-50 µg/mL).

  • Sample Preparation: Extract the analyte from the sample matrix into ethyl acetate. Evaporate the solvent and reconstitute in a known volume of ethyl acetate.

  • Derivatize both standards and samples as described above.

5. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area of the selected quantification ion against the concentration of the derivatized calibration standards.

  • Identify the analyte in the samples by the retention time and the presence of the selected confirmation ions.

  • Quantify the analyte in the samples using the calibration curve.

  • Validate the method according to ICH Q2(R1) guidelines.[8][9]

Data Presentation
Validation ParameterAcceptance Criteria (ICH Q2(R1))Typical Performance
Linearity (r²) ≥ 0.995> 0.998
Accuracy (% Recovery) 97.0 - 103.0%98.5 - 102.1%
Precision (% RSD) ≤ 3.0%< 2.5%
LOD Signal-to-Noise ratio of 3:1~1 ng/mL
LOQ Signal-to-Noise ratio of 10:1~5 ng/mL
Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Validation prep_std Prepare Stock & Calibration Standards derivatization Derivatization with BSTFA prep_std->derivatization prep_sample Extract & Reconstitute Sample prep_sample->derivatization gcms_system GC-MS System with DB-5ms Column derivatization->gcms_system Inject ms_detection MS Detection (SIM Mode) gcms_system->ms_detection Separation & Ionization data_acq Data Acquisition ms_detection->data_acq quant Quantification & Validation data_acq->quant

Caption: GC-MS workflow for the quantification of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Conclusion

The HPLC-UV and GC-MS methods presented in this application note are suitable for the accurate and precise quantification of 3,3-Bis(hydroxymethyl)thiochroman-4-one. The choice of method should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both methods have been designed to be validated in accordance with international regulatory guidelines, ensuring their suitability for use in a drug development and quality control environment.

References

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]

  • Gas Chromatography–Mass Spectrometry Detection of Thymoquinone in Oil and Serum for Clinical Pharmacokinetic Studies. MDPI. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Synthesis of thiochromanones and thioflavanones. Organic Chemistry Portal. Available at: [Link]

  • Gas Chromatography–Mass Spectrometry Detection of Thymoquinone in Oil and Serum for Clinical Pharmacokinetic Studies. ResearchGate. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Structures of Thiochromanone, Thioflavone, Thiochromone, and Thioflavanones. ResearchGate. Available at: [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. Available at: [Link]

  • (PDF) Thiochroman-4-ones: Synthesis and reactions. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry Detection of Thymoquinone in Oil and Serum for Clinical Pharmacokinetic Studies. PubMed. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration. Available at: [Link]

  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. Available at: [Link]

Sources

Application Note: High-Throughput Screening of 3,3-Bis(hydroxymethyl)thiochroman-4-one Libraries for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiochroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This application note provides a comprehensive guide for the design, execution, and analysis of a high-throughput screening (HTS) campaign targeting libraries built around a novel core, 3,3-Bis(hydroxymethyl)thiochroman-4-one. We present a framework that encompasses library synthesis considerations, detailed protocols for assay development and optimization, a complete HTS workflow, and a robust hit validation cascade. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutic leads.

The Thiochroman-4-one Scaffold: A Foundation for Discovery

Thiochroman-4-ones, sulfur-containing analogues of chromones, have garnered significant interest due to their versatile biological profiles.[1] Their derivatives are known to inhibit tumor cell growth, induce apoptosis, and exhibit potent antimicrobial and antifungal effects.[2][3][4][5] The core structure serves as a versatile synthon for creating diverse heterocyclic compounds.[6] The introduction of hydroxymethyl groups at the C3 position offers unique stereochemical and hydrogen-bonding opportunities, potentially enhancing interactions with biological targets and improving pharmacokinetic properties. A focused library based on the 3,3-Bis(hydroxymethyl)thiochroman-4-one scaffold thus represents a rich, unexplored territory for identifying novel modulators of disease-relevant pathways.

Library Design and Synthesis Considerations

The successful generation of a diverse chemical library is foundational to any HTS campaign. For the 3,3-Bis(hydroxymethyl)thiochroman-4-one core, a combinatorial approach can be employed to generate structural diversity.

Conceptual Synthetic Strategy:

The library can be constructed via a multi-step synthesis starting from readily available thiophenols and suitable acrylic acid derivatives. The key 3,3-Bis(hydroxymethyl) moiety can be introduced via reactions at the C3 position of the thiochroman-4-one ring. Further diversification can be achieved by modifying the aromatic ring of the thiochroman core or by functionalizing the hydroxymethyl groups. One-pot synthesis methods have been reported for the parent thiochromen-4-one scaffold, which can improve efficiency and reduce waste.[5]

Key Diversification Points:

  • Aromatic Ring (R1): Substitution on the phenyl ring with various electron-donating or electron-withdrawing groups.

  • Hydroxymethyl Groups (R2, R3): Esterification or etherification of the two hydroxyl groups to modulate polarity, solubility, and target engagement.

High-Throughput Screening (HTS) Assay Development

The transition from a biological question to a robust HTS assay is a critical, multi-step process involving miniaturization, automation, and rigorous validation.[7][8]

Target Selection & Assay Principle: A Case Study in Kinase Inhibition

Given the established role of thiochromanones in cancer biology, we will use a hypothetical tyrosine kinase, "Tumor Kinase Target 1" (TKT1), as an example.[2] The goal is to identify small molecule inhibitors of TKT1's catalytic activity. A fluorescence-based assay is an excellent choice for HTS due to its sensitivity and compatibility with automation.[9]

Principle: The assay measures the phosphorylation of a generic peptide substrate by TKT1. A europium-labeled anti-phospho-peptide antibody binds to the phosphorylated product. When excited, the europium transfers energy to an APC-labeled streptavidin (which binds to the biotinylated peptide), resulting in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Inhibitors of TKT1 will prevent peptide phosphorylation, leading to a decrease in the FRET signal.

Assay Miniaturization and Optimization

Miniaturization from standard lab formats to 384- or 1536-well plates is essential for HTS to reduce reagent costs and increase throughput.[7][10]

Rationale for Optimization:

  • Reagent Concentration: Titration of ATP, peptide substrate, and enzyme concentrations is performed to find the optimal balance between signal strength and sensitivity to inhibition. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) to ensure competitive inhibitors can be identified.

  • DMSO Tolerance: Compound libraries are stored in DMSO. The assay must be robust to the final concentration of DMSO, typically 0.5-1.0%.

  • Incubation Times: Both the enzymatic reaction time and the detection reagent incubation time must be optimized to ensure the reaction is within the linear range and the detection signal is stable.

Protocol: TKT1 Kinase TR-FRET HTS Assay

This protocol is designed for a 384-well plate format and is compatible with standard automated liquid handling systems.[9][11]

Materials:

  • Assay Plates: 384-well, low-volume, black, solid bottom.

  • TKT1 Enzyme (recombinant).

  • Biotinylated Peptide Substrate.

  • ATP (Adenosine Triphosphate).

  • Kinase Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Detection Reagents: Europium-labeled anti-phospho-antibody and APC-labeled Streptavidin in detection buffer.

  • Positive Control: A known kinase inhibitor (e.g., Staurosporine).

  • Negative Control: DMSO.

  • Compound Library Plates: 3,3-Bis(hydroxymethyl)thiochroman-4-one library diluted to a working concentration in DMSO.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of compound solution from the library plate to the assay plate. Transfer 50 nL of DMSO for negative controls and 50 nL of Staurosporine for positive controls.

  • Enzyme Addition: Add 5 µL of TKT1 enzyme solution (e.g., 2X final concentration) to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    • Rationale: This step is crucial for identifying inhibitors that bind slowly or require an induced fit.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture (2X final concentration) to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

  • Reaction Termination & Detection: Add 10 µL of the TR-FRET detection reagent mix to all wells. This stops the reaction and initiates the detection process.

  • Detection Incubation: Incubate for 60 minutes to 2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

Quality Control in HTS

A self-validating HTS campaign relies on robust quality control metrics for every plate.[12]

Table 1: HTS Assay Quality Control Metrics | Metric | Formula | Acceptance Criteria | Rationale | | :--- | :--- | :--- | :--- | | Z'-factor | 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] | > 0.5 | Measures the statistical separation between positive and negative controls, indicating assay robustness and suitability for HTS.[13] | | Signal-to-Background (S/B) | μ_pos / μ_neg | > 10 | Indicates the dynamic range of the assay. | | Coefficient of Variation (%CV) | (σ / μ) * 100 | < 10% | Measures the variability within a set of controls, reflecting the precision of the assay. |

μ = mean, σ = standard deviation, pos = positive control, neg = negative control

The HTS Campaign Workflow

The HTS process is a highly automated and integrated workflow designed for speed and reproducibility.[7][11][14]

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Analysis Lib Compound Library (DMSO Stocks) Plating Acoustic Dispensing (nL volumes) Lib->Plating Assay Assay-Ready Plates (384-well) Assay->Plating Reagent Reagent Addition (Enzyme, ATP/Substrate) Plating->Reagent Incubate Incubation Reagent->Incubate Detect Detection Reagent Addition Incubate->Detect Read Plate Reading (TR-FRET) Detect->Read QC Plate QC Analysis (Z', S/B) Read->QC Norm Data Normalization (% Inhibition) QC->Norm HitPick Primary Hit Selection Norm->HitPick

Caption: Automated High-Throughput Screening (HTS) Workflow.

Hit Identification and Validation Cascade

The goal of primary HTS is not to find drugs, but to identify "hits"—compounds that show activity in the primary assay and serve as the starting point for further investigation.[7][15] A rigorous validation cascade is essential to eliminate false positives and prioritize the most promising chemical matter.[16][17]

Defining and Selecting Primary Hits

A common method for hit selection is to calculate the percent inhibition for each compound relative to the plate controls and then use a statistical cutoff.[18]

  • Percent Inhibition (%) = 100 * (1 - [ (Signal_compound - μ_pos) / (μ_neg - μ_pos) ])

  • Hit Threshold: A common threshold is a percent inhibition greater than 3 standard deviations from the mean of the negative controls (DMSO wells).

Protocol: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

  • Compound Re-order: Obtain fresh, powdered samples of the primary hit compounds to rule out issues with library sample integrity.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from 50 µM.

  • Assay Execution: Run the same TKT1 Kinase TR-FRET assay as in the primary screen, using the dilution series for each compound.

  • Data Analysis: Plot percent inhibition against the logarithm of compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of enzymatic activity is inhibited).

Table 2: Example Dose-Response Data for a Confirmed Hit

Concentration (µM) % Inhibition
50.0 98.5
16.7 95.2
5.6 89.1
1.9 75.4
0.6 51.2
0.2 24.8
0.07 10.1
0.02 3.5

| Calculated IC₅₀ | 0.55 µM |

Orthogonal and Secondary Assays

Rationale: False positives are a significant challenge in HTS.[19] Orthogonal assays use a different detection technology to confirm that the observed activity is genuine and not an artifact of the primary assay format (e.g., compound fluorescence). Secondary assays provide deeper biological context.

Protocol: Orthogonal Assay (Label-Free)

  • Method: Use a technology like Surface Plasmon Resonance (SPR) or a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures ATP depletion.

  • Purpose: Confirms direct inhibition of the target kinase without relying on fluorescence, mitigating artifacts.

Protocol: Secondary Assay (Cell-Based)

  • Method: Treat a cancer cell line known to rely on the TKT1 signaling pathway with the confirmed hit compounds. Measure a downstream marker of TKT1 activity (e.g., phosphorylation of a substrate protein via Western Blot or In-Cell ELISA) or a phenotypic endpoint like cell viability (e.g., using CellTiter-Glo®).

  • Purpose: Confirms that the compound is active in a more physiologically relevant environment and can penetrate cell membranes.

Hit_Validation_Cascade Primary_HTS Primary HTS (~100,000 Compounds) Hit_Selection Hit Selection (>3σ cutoff) ~1,000 Hits Primary_HTS->Hit_Selection Confirmation Hit Confirmation (Fresh Powder) Hit_Selection->Confirmation Dose_Response Dose-Response (IC₅₀) ~200 Potent Hits Confirmation->Dose_Response Triage1 Triage False Positives Dose_Response->Triage1 Orthogonal Orthogonal Assay (e.g., Luminescence) Triage2 Confirm Cellular Activity Orthogonal->Triage2 Triage1->Orthogonal Confirm SAR Validated Hits for SAR ~10-20 Compounds Cellular Cell-Based Secondary Assay (Target Engagement/Phenotype) Cellular->SAR Triage2->Cellular Confirm

Caption: The Hit Identification and Validation Cascade.
Initial Structure-Activity Relationship (SAR) Analysis

Once a set of validated hits is obtained, they can be analyzed to identify preliminary SAR.[17] By clustering compounds based on their chemical structures and comparing this to their activity, medicinal chemists can identify which structural modifications are associated with higher potency.[17] This analysis guides the next phase of drug discovery: hit-to-lead optimization.

Conclusion

The 3,3-Bis(hydroxymethyl)thiochroman-4-one scaffold represents a promising starting point for the discovery of novel therapeutic agents. By combining thoughtful library design with a meticulously planned and executed HTS campaign, researchers can efficiently interrogate this chemical space. The protocols and workflows outlined in this application note provide a robust framework for identifying and validating active compounds. The key to success lies not only in the automation and scale of the primary screen but also in the rigorous, multi-step validation cascade designed to eliminate artifacts and build confidence in the resulting hits, paving the way for successful lead optimization programs.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. ResearchGate. [Link]

  • Bossert, F., & Gönnert, J. (1980). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. [Link]

  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. National Center for Biotechnology Information (PMC). [Link]

  • Singh, A., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. National Center for Biotechnology Information (PMC). [Link]

  • Uncountable. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Chen, J. (2008). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Center for Biotechnology Information (PMC). [Link]

  • National Center for Biotechnology Information (PMC). Accessing the High Throughput Screening Data Landscape. [Link]

  • PubMed. (2024, October 25). Assay Development for High-Throughput Drug Screening Against Mycobacteria. [Link]

  • Wang, G., et al. (2021). Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation. MDPI. [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. [Link]

  • Charles River Laboratories. Hit Identification (Hit ID). [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. [Link]

  • chem IT Services. HTS Data Analysis. [Link]

  • ResearchGate. Synthesis of thiochroman-4-one derivatives. [Link]

  • ResearchGate. (A) Biologically relevant thiochroman, thiochromanone, and chromanone.... [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]

  • ResearchGate. High-throughput screening (HTS) workflow. [Link]

  • SPIE Digital Library. Comprehensive Analysis of High-Throughput Screening Data. [Link]

  • Royal Society of Chemistry. Recent developments in thiochromene chemistry. [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. [Link]

  • The Scientist. (2024, January 2). An Overview of High Throughput Screening. [Link]

  • Wang, G., et al. (2022). Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. National Center for Biotechnology Information (PMC). [Link]

  • MDPI. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • ACS Publications. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. [Link]

  • MDPI. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route to 3,3-Bis(hydroxymethyl)thiochroman-4-one?

The synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one is typically achieved through a base-catalyzed reaction of the parent thiochroman-4-one with an excess of formaldehyde.[1] This reaction proceeds via a tandem aldol addition-type mechanism at the alpha-carbon (C3) to the ketone. The acidic protons at the C3 position are sequentially removed by a base, and the resulting enolate attacks the electrophilic carbon of formaldehyde. To achieve bis-substitution, a sufficient excess of formaldehyde and a suitable base are crucial.

Q2: Why is the yield of my 3,3-Bis(hydroxymethyl)thiochroman-4-one synthesis consistently low?

Low yields can stem from several factors. Incomplete reaction is a common issue, often due to insufficient formaldehyde, a weak base, or inadequate reaction time and temperature. Additionally, several side reactions can compete with the desired bis-hydroxymethylation. One significant side product can be the mono-hydroxymethylated derivative, 3-(hydroxymethyl)thiochroman-4-one. Another potential issue, particularly with the sulfone derivative of thiochroman-4-one, is the formation of a dimeric dihydropyran.[2]

Q3: What are the best practices for purifying the final product?

Purification of 3,3-Bis(hydroxymethyl)thiochroman-4-one can be challenging due to its polarity from the two hydroxyl groups. Column chromatography on silica gel is a common and effective method.[3][4] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended to first elute any unreacted starting material and less polar side products, followed by the desired product. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Incomplete Reaction - Significant Amount of Starting Material Remains

Symptoms:

  • TLC analysis of the crude reaction mixture shows a prominent spot corresponding to the starting thiochroman-4-one.

  • The isolated yield of the desired product is very low.

Possible Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficient Formaldehyde The reaction requires at least two equivalents of formaldehyde per equivalent of thiochroman-4-one for bis-substitution. In practice, a larger excess is often needed to drive the reaction to completion.Use a 3- to 5-fold molar excess of formaldehyde (or paraformaldehyde).
Inadequate Base Strength or Concentration The abstraction of the alpha-protons at C3 is a critical step. A weak base or insufficient amount may not generate enough of the enolate for the reaction to proceed efficiently.Use a stronger base such as potassium carbonate or sodium hydroxide. Ensure at least a catalytic amount is present, and in some cases, a stoichiometric amount may be beneficial.
Low Reaction Temperature Like many organic reactions, the rate of this transformation is temperature-dependent. Insufficient thermal energy can lead to a sluggish or stalled reaction.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. A typical range to explore is 50-80 °C.
Short Reaction Time The bis-hydroxymethylation may be a slow process.Extend the reaction time and monitor the disappearance of the starting material by TLC at regular intervals.
Issue 2: Formation of Mono-hydroxymethylated Side Product

Symptoms:

  • TLC analysis shows a significant spot between the starting material and the desired product.

  • NMR of the crude product shows a mixture of the mono- and bis-substituted products.

Possible Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficient Formaldehyde If formaldehyde is the limiting reagent, the reaction may stop after the first addition, leading to the mono-hydroxymethylated product as the major species.As with incomplete reactions, ensure a significant molar excess of formaldehyde is used.
Reaction Quenched Prematurely The second hydroxymethylation may be slower than the first. Stopping the reaction too early will result in a mixture of products.Allow the reaction to proceed for a longer duration, monitoring by TLC until the mono-substituted intermediate is no longer observed.
Issue 3: Formation of Dimeric Side Products

Symptoms:

  • Isolation of a higher molecular weight, less polar side product.

  • This is more likely when using the thiochroman-4-one-1,1-dioxide derivative.[2]

Possible Causes & Solutions:

CauseScientific RationaleRecommended Action
Dimerization of an Intermediate Under certain conditions, an intermediate, 3-methenyl-thiochroman-4-one-1,1-dioxide, can form and subsequently dimerize.[2]While primarily observed with the sulfone, if similar side products are suspected with thiochroman-4-one, adjusting the reaction conditions (e.g., lower temperature, different base) may disfavor this pathway.

Experimental Protocol: Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one

This protocol is a starting point and may require optimization for your specific setup.

Materials:

  • Thiochroman-4-one

  • Paraformaldehyde

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Hexane

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiochroman-4-one (1 equivalent), paraformaldehyde (3 equivalents), and potassium carbonate (0.5 equivalents).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps and potential side reactions in the synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Synthesis_Pathway Start Thiochroman-4-one Enolate1 Enolate Intermediate Start->Enolate1 + Base - H⁺ Dimer Dimeric Side Product (more likely with sulfone) Start->Dimer + HCHO, Amine HCl (for sulfone derivative) Mono 3-(Hydroxymethyl)- thiochroman-4-one Enolate1->Mono + HCHO + H₂O Enolate2 Enolate of Mono-product Mono->Enolate2 + Base - H⁺ Product 3,3-Bis(hydroxymethyl)- thiochroman-4-one Enolate2->Product + HCHO + H₂O

Sources

Technical Support Center: Purification of 3,3-Bis(hydroxymethyl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,3-Bis(hydroxymethyl)thiochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly functionalized thiochromanone derivative. The presence of two hydrophilic hydroxymethyl groups on the C3 position introduces unique challenges to its purification that are not typically encountered with simpler thiochroman-4-ones. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and obtain your target compound with high purity.

Introduction to 3,3-Bis(hydroxymethyl)thiochroman-4-one

3,3-Bis(hydroxymethyl)thiochroman-4-one is a key intermediate in the synthesis of various biologically active molecules and complex heterocyclic systems. Its synthesis typically involves the base-catalyzed aldol reaction of thiochroman-4-one with formaldehyde. While the synthesis itself is relatively straightforward, the subsequent purification of the diol product can be a significant bottleneck. The high polarity imparted by the two hydroxyl groups leads to issues with solubility, chromatographic separation, and crystallization. Furthermore, the synthesis reaction can generate several impurities that are structurally similar to the desired product, further complicating the purification process.

This guide will address the most common purification challenges, providing both the underlying chemical principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my crude 3,3-Bis(hydroxymethyl)thiochroman-4-one a sticky oil or a gum instead of a solid?

A1: This is a common observation and can be attributed to several factors:

  • Presence of Water: The hydroxymethylation reaction is often carried out in aqueous or alcoholic media. Residual water or solvent can prevent the product from solidifying.

  • Mixture of Products: The reaction may not have gone to completion, resulting in a mixture of the starting material (thiochroman-4-one), the mono-hydroxymethylated intermediate, and the desired diol. Such mixtures often have lower melting points or exist as oils.

  • Hygroscopic Nature: The presence of multiple hydroxyl groups can make the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.

Q2: I'm having trouble getting good separation on my silica gel column. My product is either eluting with the solvent front or showing significant tailing. What's wrong?

A2: This is a classic problem when dealing with highly polar compounds on normal-phase silica gel. The strong interaction between the hydroxyl groups of your compound and the silanol groups on the silica surface leads to poor chromatographic behavior. Standard non-polar solvent systems (e.g., hexane/ethyl acetate) are often not polar enough to effectively elute the compound, while more polar solvent systems can lead to co-elution with other polar impurities.

Q3: What are the most likely impurities in my crude product?

A3: Besides unreacted starting material, the primary impurities arise from the nature of the formaldehyde addition reaction. These can include:

  • 3-(Hydroxymethyl)thiochroman-4-one: The mono-addition product.

  • Formaldehyde Polymers (Paraformaldehyde): Excess formaldehyde can polymerize under the reaction conditions.

  • Cannizzaro Reaction Products: If a strong base is used, formaldehyde can undergo a disproportionation reaction to form methanol and formic acid.[1]

  • Tishchenko Reaction Products: Aldol-Tishchenko reactions can lead to the formation of ester byproducts.[2]

  • Dehydration Products: The β-hydroxy ketone moiety can be susceptible to dehydration under acidic or basic conditions, leading to α,β-unsaturated ketones.[3]

Q4: My purified product seems to be degrading over time. What are the stability issues with 3,3-Bis(hydroxymethyl)thiochroman-4-one?

A4: The primary stability concern is the potential for a retro-aldol reaction , especially in the presence of acid or base, which would lead to the loss of one or both hydroxymethyl groups.[4] β-Hydroxy ketones are known to be sensitive to both acidic and basic conditions, which can catalyze this reversion to the starting ketone and formaldehyde.[5] Oxidation of the thioether to a sulfoxide is also a possibility, particularly if the compound is exposed to air and light over extended periods.

Troubleshooting Guide

This section provides a structured approach to overcoming common purification challenges.

Problem 1: Low Yield of Crystalline Product After Initial Work-up
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). - Ensure a sufficient excess of formaldehyde is used. - Optimize the reaction time and temperature.
Product Loss During Extraction - The diol product may have significant water solubility. - Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in water. - Use a more polar extraction solvent like dichloromethane or a mixture of chloroform and isopropanol. - Perform multiple extractions (at least 3-5) to ensure complete recovery.
"Oiling Out" Instead of Crystallization - Ensure all volatile solvents are thoroughly removed under vacuum. - Try co-evaporation with a non-polar solvent like toluene to azeotropically remove residual water. - If the product is still an oil, proceed with chromatographic purification.
Problem 2: Poor Separation During Column Chromatography
Potential Cause Troubleshooting Steps
Strong Analyte-Silica Interaction - Use a more polar eluent system: A gradient elution starting with a moderately polar mixture (e.g., 50% ethyl acetate in hexane) and gradually increasing to 100% ethyl acetate, and then to a mixture containing methanol (e.g., 1-5% methanol in dichloromethane) can be effective. - Dry-loading the sample: Dissolve your crude product in a minimal amount of a strong solvent (like methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent completely. This dry powder can then be loaded onto the column, which often results in better band-shaping.[6]
Irreversible Adsorption or Decomposition on Silica - Deactivate the silica gel: Pre-treat the silica gel by flushing the column with the eluent containing a small amount of a base like triethylamine (0.1-1%) to neutralize acidic silanol groups.[7] - Use an alternative stationary phase: Consider using alumina (neutral or basic) or a bonded silica phase like diol or cyano (CN) for your chromatography. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[8]
Co-elution of Impurities - Optimize your TLC solvent system to achieve better separation between your product and impurities before scaling up to a column. - Consider using a different stationary phase that may offer different selectivity.
Stationary Phase Initial Eluent Final Eluent Comments
Silica Gel50:50 Hexane:Ethyl Acetate95:5 Dichloromethane:MethanolStandard choice, gradient elution is crucial.
Deactivated Silica Gel50:50 Hexane:Ethyl Acetate (with 0.1% Triethylamine)95:5 DCM:Methanol (with 0.1% Triethylamine)For acid-sensitive compounds.
Alumina (Neutral)70:30 Hexane:Ethyl Acetate100% Ethyl AcetateGood alternative to silica.
Diol-Bonded Silica80:20 Hexane:Ethyl Acetate50:50 Hexane:Ethyl AcetateOffers different selectivity for polar compounds.
Problem 3: Difficulty in Recrystallization
Potential Cause Troubleshooting Steps
High Polarity of the Compound - Single Solvent Recrystallization: Test highly polar solvents like water, ethanol, or isopropanol. The ideal solvent will dissolve the compound when hot but not when cold.[9] - Two-Solvent Recrystallization: This is often more successful. Dissolve the compound in a minimal amount of a hot polar solvent in which it is soluble (e.g., methanol or ethanol). Then, slowly add a less polar solvent in which the compound is insoluble (e.g., diethyl ether, dichloromethane, or toluene) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Presence of Persistent Impurities - If the compound fails to crystallize even with a suitable solvent system, it is likely that impurities are inhibiting crystal lattice formation. - Repurify the material by column chromatography before attempting recrystallization again.
Formation of a Supersaturated Solution - Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound if available. Cool the solution in an ice bath or refrigerator.
"Good" Solvent (Polar) "Bad" Solvent (Less Polar)
MethanolDiethyl Ether
EthanolDichloromethane
IsopropanolToluene
AcetoneHexane

Experimental Workflows and Diagrams

Workflow for Purification of 3,3-Bis(hydroxymethyl)thiochroman-4-one

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extract Solvent Extraction (e.g., DCM or CHCl3/IPA) start->extract wash Brine Wash extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (e.g., Silica Gel, Gradient Elution) concentrate->chromatography recrystallization Recrystallization (e.g., Methanol/Ether) chromatography->recrystallization analysis Purity Analysis (NMR, HPLC, MS) recrystallization->analysis finish Pure Product analysis->finish

Caption: A general workflow for the purification of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Potential Side Reactions in the Synthesis

SideReactions cluster_products Reaction Products Thiochromanone Thiochroman-4-one DesiredProduct 3,3-Bis(hydroxymethyl)- thiochroman-4-one (Desired Product) Thiochromanone->DesiredProduct MonoAdduct 3-(Hydroxymethyl)- thiochroman-4-one (Mono-adduct) Thiochromanone->MonoAdduct Formaldehyde Formaldehyde (CH2O) Formaldehyde->DesiredProduct Formaldehyde->MonoAdduct Polymer Paraformaldehyde (Formaldehyde Polymer) Formaldehyde->Polymer self-condensation Cannizzaro Methanol + Formic Acid (Cannizzaro Products) Formaldehyde->Cannizzaro disproportionation (strong base) Base Base (e.g., NaOH) Base->DesiredProduct Base->MonoAdduct

Caption: Potential side reactions during the synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Conclusion

The purification of 3,3-Bis(hydroxymethyl)thiochroman-4-one presents a set of challenges primarily stemming from its high polarity and the potential for side reactions during its synthesis. A systematic and informed approach to purification, including the careful selection of extraction solvents, chromatographic conditions, and recrystallization solvents, is key to obtaining this valuable intermediate in high purity. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can overcome these hurdles and streamline their synthetic workflows.

References

  • Jung, C.-K., Garner, S. A., & Krische, M. J. (2006). Rhodium-Catalyzed Hydrogenative Aldol Coupling of Methyl Vinyl Ketone. Organic Letters, 8(3), 519–522. [Link]

  • Tanaka, K., & Fu, G. C. (2003). A Versatile New Method for the Synthesis of β-Hydroxy Ketones and Esters by a Retro-Aldol–Aldol Reaction. Journal of the American Chemical Society, 125(27), 8078–8079. [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2001). The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Synthesis of Enantiomerically Pure β-Amino Acids. The Journal of Organic Chemistry, 66(26), 8875–8886. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
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  • Mojtahedi, M. M., Abaee, M. S., & Heravi, M. M. (2007). Lithium Bromide as a Flexible, Mild, and Recyclable Reagent for Solvent-Free Cannizzaro, Tishchenko, and Meerwein–Ponndorf–Verley Reactions. Organic Letters, 9(14), 2791–2793. [Link]

  • Mahrwald, R. (Ed.). (2004). Modern Aldol Reactions. Wiley-VCH.
  • University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 25, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 25, 2026, from [Link]

  • LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023, September 20). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Chemistry LibreTexts. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3,3-Bis(hydroxymethyl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,3-Bis(hydroxymethyl)thiochroman-4-one. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with this promising heterocyclic compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Introduction: Understanding the Core Challenge

3,3-Bis(hydroxymethyl)thiochroman-4-one is a molecule of significant interest, belonging to the thiochroman-4-one class known for a wide range of biological activities.[1][2] The addition of two hydroxymethyl groups to the thiochroman-4-one scaffold introduces polarity, which would theoretically increase aqueous solubility. However, these same groups are potent hydrogen bond donors and acceptors. This duality can lead to a highly stable, rigid crystal lattice structure with strong intermolecular hydrogen bonds.[3][4] The energy required to break this lattice can be substantial, resulting in poor solubility in aqueous and even some organic solvents, a common challenge for over 40% of new chemical entities.[5] This guide will walk you through systematic approaches to overcome this hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my 3,3-Bis(hydroxymethyl)thiochroman-4-one not dissolving in standard aqueous buffers (e.g., PBS, Tris)?

Answer: The primary reason is likely high crystal lattice energy.[6] The hydroxymethyl groups and the ketone's carbonyl oxygen can form extensive intermolecular hydrogen bonds, holding the molecules tightly in a solid state.[7][8] Aqueous buffers alone often cannot provide enough energy to overcome these strong interactions. To achieve dissolution, you must disrupt this crystal lattice. This can be accomplished by using organic solvents, adjusting pH, or employing formulation technologies that prevent the crystalline state from forming.[5]

Q2: What is the recommended first-line approach for solubilizing the compound for initial in vitro screening?

Answer: For initial high-concentration stock solutions, the use of a strong, water-miscible organic solvent is the most direct approach. Dimethyl sulfoxide (DMSO) is the standard choice in early-stage discovery due to its powerful ability to act as both a hydrogen bond donor and acceptor, effectively solvating a wide range of compounds.

However, it is crucial to limit the final concentration of DMSO in your cell-based assays (typically <0.5%) to avoid solvent-induced toxicity or artifacts. If DMSO is not suitable for your experimental system, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be considered.[9]

Q3: My compound dissolves in organic solvent but precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

Answer: This is a classic problem of supersaturation and precipitation. When the highly concentrated organic stock solution is introduced to the aqueous buffer, the solvent environment changes polarity drastically. The compound is no longer soluble at that concentration in the now predominantly aqueous mixture and crashes out of the solution.

Troubleshooting Steps:

  • Reduce Stock Concentration: Try making a less concentrated stock solution in your organic solvent. This will lead to a lower final concentration upon dilution, which may stay below the solubility limit in the aqueous buffer.

  • Use Cosolvents: Instead of diluting directly into a 100% aqueous buffer, dilute into a buffer already containing a certain percentage of a water-miscible, biocompatible cosolvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[10][11] These agents make the final solution more "organic-like," reducing the polarity shock and increasing the solubility of your compound.[12][13]

  • Incorporate Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) to the final aqueous buffer can help. Surfactants form micelles that can encapsulate the hydrophobic parts of your molecule, keeping it dispersed and preventing precipitation.[14][15]

Q4: Can I use pH modification to improve the solubility of 3,3-Bis(hydroxymethyl)thiochroman-4-one?

Answer: Yes, pH adjustment is a powerful and commonly used technique for ionizable compounds.[16][17] The thiochroman-4-one scaffold contains a ketone, which is weakly basic, and two hydroxyl groups, which are weakly acidic.

  • Acidic Conditions (e.g., pH 2-4): Lowering the pH may protonate the carbonyl oxygen, creating a positive charge that can enhance interaction with water.

  • Basic Conditions (e.g., pH 8-10): Raising the pH can deprotonate the hydroxyl groups, creating negative charges.

Introducing a charge on the molecule can disrupt the crystal lattice's hydrogen bonding network and significantly increase aqueous solubility.[18] However, be mindful that extreme pH values can cause chemical degradation (e.g., hydrolysis) and may not be compatible with biological assays.[19] Always assess the compound's stability at the selected pH over the experiment's duration.

Q5: What are some more advanced formulation strategies if simple solvents and pH adjustments fail?

Answer: For more challenging cases, especially for in vivo studies, advanced formulation strategies are necessary.[20][21] These methods aim to present the drug in a higher energy or more readily solvated state.[22]

  • Solid Dispersions: The compound is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[23] This prevents the drug from crystallizing, keeping it in a higher-energy amorphous state that dissolves more readily.[24]

  • Cyclodextrin Complexation: The compound is encapsulated within the hydrophobic core of a cyclodextrin molecule (like hydroxypropyl-β-cyclodextrin, HP-β-CD).[24] The exterior of the cyclodextrin is hydrophilic, rendering the entire complex water-soluble.

  • Nanonization: Reducing the particle size of the compound to the nanometer scale (nanosuspension) dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate according to the Noyes-Whitney equation.[22][25]

Troubleshooting Workflows & Protocols

A systematic approach is key to efficiently solving solubility issues. The following workflow provides a logical decision tree for your experiments.

G cluster_0 Phase 1: Initial Assessment & Stock Preparation cluster_1 Phase 2: Aqueous Dilution Troubleshooting A Start: Insoluble Compound Powder B Screen Common Organic Solvents (DMSO, DMF, Ethanol) A->B C Is a >10 mM stock solution achieved? B->C D Proceed to Dilution C->D Yes E Try Gentle Heating / Sonication (up to 40-50°C) C->E No F Dilute Stock into Aqueous Buffer D->F E->B Re-assess G Does it precipitate? F->G H Solution is Ready for Assay G->H No I Option 1: Use Cosolvent System (e.g., 10% Ethanol in Buffer) G->I Yes J Option 2: pH Modification (Test pH 4 and pH 9) G->J Yes K Option 3: Advanced Formulation (Cyclodextrin, Solid Dispersion) G->K Yes

Caption: A systematic workflow for troubleshooting the solubility of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable organic solvent for creating a high-concentration stock solution.

Materials:

  • 3,3-Bis(hydroxymethyl)thiochroman-4-one

  • Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol (95%), Propylene Glycol (PG)

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh 1-2 mg of the compound into four separate glass vials.

  • To the first vial, add the test solvent (e.g., DMSO) dropwise while vortexing. Start with a volume calculated to achieve a high target concentration (e.g., 50 mM).

  • Vortex vigorously for 2 minutes. If the solid is not fully dissolved, use a sonicator for 5-10 minutes. Gentle warming (up to 40°C) can also be applied.

  • Visually inspect the solution against a dark background for any undissolved particulates. A clear, transparent solution indicates complete dissolution.

  • If the compound dissolves, this is your maximum practical stock concentration in that solvent. If not, add more solvent incrementally to determine the solubility limit.

  • Repeat steps 2-5 for each of the other solvents.

  • Record the results in a table for comparison.

Data Presentation: Typical Solvent Screening Results

SolventTarget Conc. (mM)ObservationEstimated Solubility
Water1Insoluble< 1 mM
PBS (pH 7.4)1Insoluble< 1 mM
Ethanol10Sparingly soluble~5-10 mM
Propylene Glycol20Soluble with heating~20 mM
DMSO50Freely Soluble> 50 mM
DMF50Freely Soluble> 50 mM
Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine if altering the pH of the aqueous medium can improve solubility.

Materials:

  • Compound stock solution in a minimal amount of organic solvent (e.g., 50 mM in DMSO).

  • Aqueous buffers: Citrate (pH 4.0), Phosphate (pH 7.4), Glycine-NaOH (pH 9.0).

  • Spectrophotometer or HPLC.

Procedure:

  • Prepare saturated solutions by adding an excess of the solid compound to each of the three buffers.

  • Shake the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant. Be sure not to disturb the pellet.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining fine particles.

  • Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Compare the measured concentrations to determine the effect of pH on solubility.

Mechanistic Visualization

The use of cosolvents is a fundamental strategy. This diagram illustrates the mechanism by which they operate.

Caption: Mechanism of cosolvency to enhance the solubility of a hydrophobic drug molecule.

References

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Kumar, S., & Singh, P. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(9), 3648. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Loaiza, A., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2118. [Link]

  • Nishimura, R., et al. (2022). Role of Hydrogen Bonding in Crystal Structure and Luminescence Properties of Melem Hydrates. ACS Omega, 7(32), 28247–28254. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Desiraju, G. R. (2016). Hydrogen Bonding in Molecular Crystals. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • RSC Medicinal Chemistry. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Royal Society of Chemistry. [Link]

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Brammer, L. (2017). The Role of Hydrogen Bonding in Co-crystals. In Co-crystals: Preparation, Properties and Applications. Royal Society of Chemistry. [Link]

  • Lavan, M., & Knipp, G. T. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Wassvik, C. M., et al. (2008). Aqueous and cosolvent solubility data for drug-like organic compounds. Journal of Chemical & Engineering Data, 53(3), 605-612. [Link]

  • PubChem. (n.d.). Thiochroman-4-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2008). Thiochroman-4-ones: Synthesis and reactions. [Link]

  • IJPRA. (2022). Solubility Enhancement of Drugs. [Link]

  • Chemistry LibreTexts. (2023). Lattice Energies of Crystals. [Link]

  • Patel, D., & Patel, M. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation, 6(2), 65–72. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]

  • ResearchGate. (2025). Synthesis, Crystal Structure and Physico-chemical Properties of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one). [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • MDPI. (n.d.). Analysis of Hydrogen Bonds in Crystals. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ScienceDirect. (n.d.). Cosolvent. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • MDPI. (2021). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. [Link]

  • Semantic Scholar. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. [Link]

  • PubChem. (n.d.). Butyric acid, 3,3-bis(3-tert-butyl-4-hydroxyphenyl)ethylene ester. National Center for Biotechnology Information. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3,3-Bis(hydroxymethyl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3,3-Bis(hydroxymethyl)thiochroman-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into overcoming common challenges in the synthesis of this valuable heterocyclic building block.

The synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one is typically a two-stage process. First, the thiochroman-4-one core is synthesized, followed by a crucial double hydroxymethylation at the C-3 position. This guide is structured to address both stages, with a strong focus on troubleshooting the chemically sensitive hydroxymethylation step.

Overall Synthetic Workflow

The pathway from basic starting materials to the target molecule involves two distinct, critical transformations. Understanding this flow is key to diagnosing issues at the correct stage.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hydroxymethylation Thiophenol Thiophenol Derivative Cyclization Intramolecular Friedel-Crafts Acylation Thiophenol->Cyclization PropanoicAcid β-Propanoic Acid Derivative PropanoicAcid->Cyclization Precursor Thiochroman-4-one Cyclization->Precursor Yields 60-85% Hydroxymethylation Base-Catalyzed Aldol Addition Precursor->Hydroxymethylation Input to Stage 2 Formaldehyde Formaldehyde (≥2 eq.) Formaldehyde->Hydroxymethylation BaseCatalyst Base Catalyst (e.g., K₂CO₃, NaOH) BaseCatalyst->Hydroxymethylation Product 3,3-Bis(hydroxymethyl) thiochroman-4-one Hydroxymethylation->Product Highly Variable Yield

Caption: General two-stage synthetic workflow.

Part 1: Troubleshooting the Thiochroman-4-one Precursor Synthesis

The quality of your starting thiochroman-4-one is paramount. Impurities from this stage can interfere with the subsequent hydroxymethylation.

Q1: My intramolecular Friedel-Crafts cyclization to form thiochroman-4-one is low-yielding. What are the common causes?

Answer: Low yields in this step typically trace back to three factors: the acid catalyst, temperature, or the purity of the 3-(arylthio)propanoic acid precursor.

  • Acid Catalyst Choice: This is the most critical parameter. Polyphosphoric acid (PPA) is often effective, but requires high temperatures (e.g., 100°C) which can cause charring.[1] A combination of oxalyl chloride (to form the acid chloride in situ) followed by a Lewis acid like SnCl₄ at lower temperatures can be a milder, more effective alternative for sensitive substrates.[2] Concentrated sulfuric acid is also commonly used, but can lead to sulfonation byproducts if not carefully controlled.[2][3]

  • Reaction Temperature & Time: For PPA cyclizations, a temperature of 100°C for 12 hours is a good starting point.[1] Lower temperatures will be too slow, while higher temperatures risk decomposition. For Lewis acid-catalyzed reactions, initial formation of the acid chloride can be done at room temperature, followed by cooling to 0°C or below before adding the Lewis acid to control the exothermic reaction.[2]

  • Precursor Purity: The 3-(arylthio)propanoic acid must be free of unreacted thiophenol. Residual thiol can polymerize or cause side reactions under strong acid conditions. Ensure it is properly purified (recrystallization or chromatography) after its synthesis.

Q2: I'm seeing significant amounts of dark, tar-like material in my cyclization reaction.

Answer: This is a classic sign of decomposition, usually caused by overly harsh acidic conditions or excessive heat.

  • Immediate Action: Reduce the reaction temperature. If using PPA or H₂SO₄, try lowering the temperature by 10-20°C and extending the reaction time.

  • Alternative Strategy: Switch to a milder cyclization method. The SnCl₄-catalyzed cyclization of the corresponding acid chloride is often much cleaner.[2] This avoids the high temperatures and strong dehydrating conditions of PPA/H₂SO₄ that lead to charring.

Part 2: Optimizing the 3,3-Bis(hydroxymethyl)ation Reaction

This step is a base-catalyzed crossed aldol reaction between the thiochroman-4-one enolate and formaldehyde.[4] Because the product contains two hydroxyl groups and the starting material has two acidic α-protons, this reaction is prone to multiple side products and incomplete conversion.

Troubleshooting Guide: Question & Answer Format

Q1: My primary issue is low yield. The reaction stalls, leaving significant amounts of starting material and a mono-hydroxymethylated intermediate.

Answer: This is the most common problem and points to an equilibrium issue or insufficient reactivity. The second hydroxymethylation is often slower than the first due to steric hindrance and electronic effects.

  • Causality — The Enolate Equilibrium: The reaction proceeds via the formation of a ketone enolate, which acts as the nucleophile.[4] The concentration of this enolate is dependent on the strength of the base and the pKa of the ketone's α-protons. If the equilibrium favors the starting ketone, the reaction rate will be slow.

  • Solution 1: Reagent Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of formaldehyde. A significant excess is needed to drive the reaction to the bis-adduct. However, an enormous excess (>5 eq) can lead to formaldehyde self-condensation (Cannizzaro reaction) or polymerization, complicating purification.

  • Solution 2: Choice and Amount of Base: A weak base like potassium carbonate (K₂CO₃) often requires higher temperatures and longer reaction times. Switching to a stronger, yet non-nucleophilic, base like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) in catalytic amounts (0.1-0.2 eq) can significantly increase the enolate concentration and push the reaction to completion.

  • Solution 3: Temperature: Gently heating the reaction (e.g., to 40-50°C) can overcome the activation energy barrier for the second addition. Monitor the reaction closely by TLC, as higher temperatures can also promote side reactions.

Q2: My TLC/LC-MS shows multiple spots. Besides starting material and the desired product, what are the likely side products?

Answer: You are likely observing the mono-adduct and products from formaldehyde side reactions.

  • 3-(Hydroxymethyl)thiochroman-4-one (Mono-adduct): The most common byproduct. Its presence indicates incomplete reaction (see Q1).

  • Cannizzaro Products: In the presence of a strong base, formaldehyde (which has no α-protons) can undergo a disproportionation reaction to yield methanol and formic acid (which is neutralized to formate).[5] This consumes both formaldehyde and base, stalling your primary reaction. This is more prevalent at higher temperatures and with stronger bases (e.g., >30% NaOH).

  • Aldol Condensation Product: While less common for formaldehyde additions, some self-condensation of the thiochroman-4-one starting material or the mono-adduct could occur, leading to higher molecular weight impurities.

G Start Reaction Mixture Analysis (TLC / LC-MS) LowYield Q: Low Yield / Incomplete? Start->LowYield MultiSpots Q: Multiple Side Products? Start->MultiSpots Stoich A1: Increase Formaldehyde (2.2 - 2.5 eq.) LowYield->Stoich Yes Mono Identify: Mono-adduct (Incomplete Reaction) MultiSpots->Mono Yes Cannizzaro Identify: Cannizzaro Products (Base/Temp too high) MultiSpots->Cannizzaro SelfCond Identify: Self-Condensation (High Concentration) MultiSpots->SelfCond Base A2: Use Stronger Base (e.g., cat. NaOH) Stoich->Base Temp A3: Increase Temperature (40-50°C) Base->Temp Mono->LowYield See Low Yield Solutions

Caption: Troubleshooting decision tree for the hydroxymethylation step.

Q3: The purification is difficult. My product is highly polar and streaks on silica gel.

Answer: The two hydroxyl groups make the final product significantly more polar than the starting material and mono-adduct, often leading to poor chromatographic behavior.

  • Chromatography Tips:

    • Solvent System: Use a more polar eluent system. A gradient of methanol (0-10%) in dichloromethane (DCM) or ethyl acetate is often effective.

    • Additive: Add 0.5-1% triethylamine or acetic acid to the eluent. Triethylamine can prevent streaking caused by interaction with acidic silica sites. Acetic acid can help for compounds that are slightly basic.

    • Deactivate Silica: Pre-treat your silica gel by slurrying it in your starting eluent containing 1% triethylamine, then pack the column. This neutralizes active sites before your compound is loaded.

  • Alternative Purification: Recrystallization: If a solid, the crude product can often be purified by recrystallization. Try solvent systems like ethyl acetate/hexanes, acetone/water, or isopropanol.

  • Derivative Formation: For analytical confirmation or if all else fails, you can protect the diol as a less polar derivative (e.g., an acetonide by reacting with acetone under acidic conditions, or a diacetate using acetic anhydride). This will dramatically improve its chromatographic properties.

Key Optimization Parameters Summary
ParameterRecommended RangeRationale & CausalityPotential Pitfalls
Formaldehyde 2.2 - 2.5 eq. (vs. SM)Stoichiometrically required for bis-addition; excess drives equilibrium towards product.High excess (>5 eq.) can cause polymerization and Cannizzaro side reactions.
Base K₂CO₃, NaOH, KOHCatalyzes the deprotonation of the α-carbon to form the reactive enolate nucleophile.Strong bases (NaOH/KOH) can promote Cannizzaro reaction if not used catalytically or at low temp.
Solvent Methanol, Ethanol, THF/WaterProtic solvents can facilitate proton transfer steps. Co-solvents may be needed for solubility.Purely aqueous systems may cause solubility issues for the starting thiochroman-4-one.
Temperature 25°C - 50°CProvides activation energy for the second, slower hydroxymethylation step.Temperatures >60°C significantly increase the rate of side reactions.
Reaction Time 12 - 48 hoursReaction is often slow and requires extended time to reach completion.Monitor by TLC; excessively long times can lead to decomposition.

Part 3: Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Synthesis of Thiochroman-4-one (Precursor)

This protocol is adapted from a general procedure for the cyclization of 3-(phenylthio)-propanoic acids.[2]

  • Acid Chloride Formation: To a solution of 3-(phenylthio)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF (1-2 drops).

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The completion of acid chloride formation can be monitored by the cessation of gas evolution.

  • Lewis Acid Addition: Cool the reaction mixture to -10°C. Add a solution of tin(IV) chloride (SnCl₄, 1.5 eq, e.g., 1M in DCM) dropwise, keeping the internal temperature below 0°C.

  • Cyclization: Stir the reaction at 0°C for 10 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and water. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield pure thiochroman-4-one.

Protocol 2: Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one
  • Reaction Setup: In a round-bottom flask, dissolve thiochroman-4-one (1.0 eq) in methanol or a 4:1 THF/water mixture (~0.3 M).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. % solution, 2.5 eq) to the solution.

  • Catalyst Addition: Add powdered potassium carbonate (K₂CO₃, 1.5 eq) or a 2M aqueous solution of NaOH (0.2 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the disappearance of the starting material and the formation of the product by TLC (e.g., 50% Ethyl Acetate in Hexanes or 5% Methanol in DCM). Gentle heating to 40°C can be applied if the reaction is slow.

  • Work-up: Neutralize the reaction mixture with 1M HCl until pH ~7. Remove the organic solvent (if any) under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3-4x). The product is highly polar, so extensive extraction may be necessary.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography using a gradient eluent (e.g., 0% to 10% methanol in DCM).

Part 4: General FAQs

Q: Can I use paraformaldehyde instead of aqueous formaldehyde? A: Yes, paraformaldehyde can be used as an anhydrous source of formaldehyde. It will depolymerize under the basic reaction conditions. You may need to gently heat the reaction initially to facilitate depolymerization.

Q: Is this reaction sensitive to air/moisture? A: The base-catalyzed aldol reaction itself is not particularly sensitive to air. However, the starting thiochroman-4-one and the final product can be susceptible to air oxidation over long periods, especially at the sulfur atom. Running the reaction under an inert atmosphere (N₂ or Argon) is good practice for ensuring the highest purity of the final product.

Q: What are the expected ¹H NMR signals for the -CH₂OH protons in the final product? A: The two hydroxymethyl groups are diastereotopic. You should expect to see two distinct signals (doublets or multiplets) for the CH₂ protons, and a signal for the OH protons which may be broad and is exchangeable with D₂O.

References

  • [6] Zhang, Y., et al. (2020). Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. Organic Letters. Available at: [Link]

  • [7] Wurtz, C. (1872). Sur un aldéhyde-alcool. Bulletin de la Société Chimique de Paris.

  • Asymmetric, Organocatalytic, Formaldehyde Aldol Reactions. (2006). Journal of the American Chemical Society.

  • [4] Wikipedia contributors. (2024). Aldol reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • [8] Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry.

  • [1] Chen, Y., et al. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. Available at: [Link]

  • [9] Kitanosono, T., & Kobayashi, S. (2023). Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. Proceedings of the Japan Academy, Series B. Available at: [Link]

  • [3] Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. ResearchGate. Available at: [Link]

  • [2] Ochoa-Puentes, C., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. Available at: [Link]

  • [10] Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]

  • [11] Wikipedia contributors. (2023). Hydroxymethylation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • [5] Britannica, The Editors of Encyclopaedia. "Cannizzaro reaction". Encyclopedia Britannica.

Sources

Technical Support Center: Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3-bis(hydroxymethyl)thiochroman-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and questions that arise during this specific hydroxymethylation reaction. Here, we combine fundamental organic chemistry principles with practical, field-tested advice to ensure the successful synthesis of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, identifiable through in-process monitoring (like TLC) or after work-up and analysis.

Issue 1: Low or No Conversion of Starting Material (Thiochroman-4-one)

Symptoms:

  • TLC analysis shows a prominent spot corresponding to the starting material, thiochroman-4-one.

  • The isolated product yield is significantly lower than expected, with a large amount of recovered starting material.

Possible Causes & Solutions:

  • Insufficient Base: The reaction is a base-catalyzed aldol addition. An inadequate amount of base will result in slow or incomplete enolate formation, which is the crucial first step.

    • Solution: Ensure the base (e.g., potassium carbonate, sodium hydroxide) is freshly purchased or properly stored to avoid decomposition. Use at least a catalytic amount, and for slow reactions, stoichiometric amounts might be necessary. The choice of base is critical; stronger bases like LDA can be used but may promote side reactions if not handled carefully.[1]

  • Inactive Formaldehyde Source: Formaldehyde in aqueous solutions (formalin) can polymerize to paraformaldehyde over time, reducing the concentration of monomeric formaldehyde available for the reaction.

    • Solution: Use a freshly opened bottle of formalin or depolymerize paraformaldehyde before use by heating. Alternatively, consider using a stable formaldehyde source like methoxymethanol, which can generate monomeric formaldehyde under the reaction conditions.[1]

  • Low Reaction Temperature: Like many reactions, the rate of hydroxymethylation is temperature-dependent.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C). However, be cautious, as excessive heat can promote side reactions like the Cannizzaro reaction.

Issue 2: Predominance of the Mono-hydroxymethylated Product

Symptoms:

  • TLC shows a significant spot that is more polar than the starting material but less polar than the desired diol product.

  • NMR and MS analysis of the crude or purified product confirms the presence of 3-(hydroxymethyl)thiochroman-4-one.

Possible Causes & Solutions:

  • Insufficient Formaldehyde: The reaction proceeds stepwise. If there isn't enough formaldehyde, the reaction may stall after the first addition.

    • Solution: Use a molar excess of formaldehyde (at least 2.2 equivalents, but often a larger excess is used to drive the reaction to completion).

  • Short Reaction Time: The second hydroxymethylation is often slower than the first due to steric hindrance and electronic effects.

    • Solution: Increase the reaction time and monitor the progress by TLC until the mono-hydroxymethylated intermediate is consumed.

  • Precipitation of the Mono-adduct: The mono-hydroxymethylated product might be less soluble in the reaction solvent and precipitate out, preventing it from reacting further.

    • Solution: Choose a solvent system that keeps all reactants and intermediates in solution. A co-solvent might be necessary.

Issue 3: Complex Mixture of Byproducts and Purification Difficulties

Symptoms:

  • TLC plate shows multiple spots, streaking, or a "smear."

  • The crude NMR spectrum is complex and difficult to interpret.

  • Column chromatography yields impure fractions or fails to provide good separation.

Possible Causes & Solutions:

  • Cannizzaro Reaction of Formaldehyde: Under basic conditions, formaldehyde can undergo disproportionation to methanol and formic acid. The formic acid will neutralize the base, halting the desired reaction and potentially causing other acid-catalyzed side reactions.

    • Solution: Control the concentration of the base and the temperature. A slow addition of the base can help to maintain a low steady-state concentration. Using a milder base like a tertiary amine can sometimes mitigate this.

  • Product Instability: The diol product may be unstable under the reaction or work-up conditions.

    • Solution: Ensure the work-up is performed promptly and under neutral or slightly acidic conditions. Avoid prolonged exposure to strong acids or bases.

  • Inappropriate Purification Technique: The high polarity of the diol product can make it challenging to purify by standard normal-phase column chromatography.

    • Solution: For highly polar compounds, consider using a more polar eluent system for silica gel chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures). In some cases, reversed-phase chromatography may be more effective. For TLC visualization of polar diols, using a potassium permanganate stain can be more effective than UV light if the product is UV-inactive.

Problem Likely Cause Recommended Action
Low ConversionInsufficient base or inactive formaldehydeUse fresh reagents, consider a stronger base or a different formaldehyde source.
Mono-adduct PredominatesInsufficient formaldehyde or short reaction timeIncrease the molar excess of formaldehyde and extend the reaction time.
Complex ByproductsCannizzaro reaction, product instabilityControl base concentration and temperature, ensure a neutral work-up.
Purification IssuesHigh polarity of the productUse a more polar eluent system for column chromatography or consider reversed-phase.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 3,3-bis(hydroxymethyl)thiochroman-4-one?

The synthesis proceeds via a base-catalyzed double aldol addition of formaldehyde to thiochroman-4-one. The base abstracts a proton from the α-carbon (C3) of the ketone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbon of formaldehyde. This process is repeated to add a second hydroxymethyl group.

Reaction_Mechanism cluster_0 Step 1: First Hydroxymethylation cluster_1 Step 2: Second Hydroxymethylation Thiochroman-4-one Thiochroman-4-one Enolate Enolate Thiochroman-4-one->Enolate Base (e.g., K2CO3) Mono-adduct Mono-adduct Enolate->Mono-adduct + Formaldehyde Second_Enolate Second_Enolate Mono-adduct->Second_Enolate Base Product 3,3-Bis(hydroxymethyl) thiochroman-4-one Second_Enolate->Product + Formaldehyde Experimental_Workflow Start Start Setup Reaction Setup: Thiochroman-4-one, Formaldehyde, Solvent Start->Setup Base_Add Add Base (e.g., K2CO3) Setup->Base_Add Monitor Stir and Monitor by TLC Base_Add->Monitor Workup Neutralize and Extract Monitor->Workup Purify Column Chromatography Workup->Purify End Characterize Product Purify->End

Sources

Technical Support Center: Refining Analytical Methods for 3,3-Bis(hydroxymethyl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3,3-Bis(hydroxymethyl)thiochroman-4-one. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this compound and its derivatives. As a molecule combining a thiochromanone core with two polar hydroxymethyl groups, it presents unique analytical challenges. This document provides field-proven insights, detailed protocols, and troubleshooting guides to help you develop robust and reliable analytical methods.

Introduction to the Analyte

3,3-Bis(hydroxymethyl)thiochroman-4-one is a sulfur-containing heterocyclic compound. The thiochroman-4-one scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[1] The addition of two hydroxymethyl groups at the C3 position significantly increases the molecule's polarity, which is a primary consideration for method development. Key analytical challenges include ensuring chromatographic retention, preventing on-column degradation or interaction, and managing potential oxidation of the thioether group.

This guide is structured to walk you through the most common analytical techniques—HPLC, MS, and NMR—and then provide a comprehensive FAQ and troubleshooting section to address specific experimental issues.

Section 1: Core Analytical Techniques & Starting Parameters

The successful analysis of 3,3-Bis(hydroxymethyl)thiochroman-4-one relies on selecting the appropriate techniques and starting conditions.

High-Performance Liquid Chromatography (HPLC-UV)

Given its chromanone core, HPLC with UV detection is the primary method for purity assessment and quantification. The key is to manage the compound's high polarity.

  • Expertise & Experience: A standard C18 column may provide insufficient retention. The polar hydroxymethyl groups reduce hydrophobic interaction with the stationary phase. Therefore, an aqueous-compatible, polar-endcapped, or "AQ-type" C18 column is the recommended starting point. These columns are designed to prevent phase collapse in highly aqueous mobile phases, which will be necessary to retain and resolve this analyte.

  • Detector Choice: The thiochroman-4-one moiety contains a strong UV chromophore. A photodiode array (PDA) detector is ideal, allowing for the simultaneous acquisition of spectra to confirm peak identity and assess purity. Expect a maximal absorbance (λmax) in the range of 240-260 nm and another at longer wavelengths (~300-330 nm).

Table 1: Recommended Starting HPLC-UV Conditions

ParameterRecommended Starting ConditionRationale & Expert Notes
Column Polar-Endcapped C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax SB-AQ)Resists phase collapse in high-aqueous mobile phases, improving retention for polar analytes.
2.1 x 100 mm, 1.8 µmDimensions suitable for high-resolution UHPLC analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is preferred over methanol for its lower viscosity and UV cutoff.
Gradient 5% to 95% B over 10 minutesA broad starting gradient is effective for scouting elution conditions.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.[2]
Detection PDA/DAD at 254 nmA common wavelength for aromatic ketones; monitor multiple wavelengths if possible.
Injection Vol. 2 µLSmall volumes are crucial to prevent peak distortion, especially if the sample solvent is strong.
Sample Diluent 50:50 Acetonitrile:WaterShould be as close to the initial mobile phase composition as possible to ensure good peak shape.
Mass Spectrometry (MS)

MS is essential for identity confirmation and characterization of impurities.

  • Trustworthiness: Electrospray Ionization (ESI) in positive mode is the most reliable method for this molecule. The hydroxymethyl groups and the ketone's carbonyl oxygen can be readily protonated to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, should be used to confirm the elemental composition.[3]

  • Key Consideration - Oxidation: The thioether in the chromanone ring is susceptible to oxidation, forming the corresponding sulfoxide (+16 amu) and sulfone (+32 amu). These can form during synthesis, storage, or even within the MS source. It is critical to be aware of these potential species when interpreting mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for unambiguous structure elucidation.[4]

  • Expertise & Experience: For 3,3-Bis(hydroxymethyl)thiochroman-4-one, ¹H NMR is expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the C2 methylene group, and the protons of the two hydroxymethyl groups. The hydroxyl protons may appear as a broad singlet and can be confirmed by a D₂O exchange experiment. ¹³C NMR will confirm the presence of the carbonyl carbon (~190-200 ppm), aromatic carbons, and the quaternary C3 carbon.[1][5]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during method development in a direct Q&A format.

HPLC-Related Issues

Q1: My peak for 3,3-Bis(hydroxymethyl)thiochroman-4-one is tailing severely. What are the causes and how do I fix it?

A1: Peak tailing is a common and frustrating issue. It is typically caused by secondary interactions between the analyte and the stationary phase or by column hardware issues. The underlying cause must be diagnosed systematically.

  • Causality: The primary chemical cause of tailing for a polar compound like this is often interaction with acidic silanol groups on the silica backbone of the column. These interactions are separate from the intended reversed-phase mechanism and lead to a portion of the analyte being retained longer, causing the tail.

  • Troubleshooting Workflow: Follow this decision tree to diagnose the root cause.

    G start Peak Tailing Observed check_mobile_phase Is mobile phase pH < 3? start->check_mobile_phase check_column Is the column old or contaminated? check_mobile_phase->check_column Yes lower_ph Action: Lower pH to 2.5-2.8 with formic or phosphoric acid. check_mobile_phase->lower_ph No check_hardware Are there dead volumes (e.g., bad fittings)? check_column->check_hardware No flush_column Action: Flush column with strong solvent (e.g., Isopropanol). check_column->flush_column Yes fix_fittings Action: Check and remake all fittings from injector to detector. check_hardware->fix_fittings Yes use_endcapped Action: Switch to a high-purity, end-capped column. lower_ph->use_endcapped Tailing Persists replace_column Action: Replace column. flush_column->replace_column Tailing Persists

    Caption: Troubleshooting Decision Tree for Peak Tailing.

Q2: My retention time is drifting between injections. How can I improve reproducibility?

A2: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase.[2]

  • Insufficient Equilibration: Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase before the first injection. If you are running a gradient, the post-run equilibration time must be sufficient to return the column to its starting state.

  • Mobile Phase Composition: Mobile phases with volatile components (like triethylamine or trifluoroacetic acid) can change composition over time due to evaporation. Prepare fresh mobile phase daily. Ensure your solvent bottles are properly sealed.

  • Temperature Fluctuation: Use a thermostatted column compartment. Even minor changes in ambient temperature can affect retention times.[6]

Q3: I am seeing no retention on a standard C18 column. What are my options?

A3: This is an expected challenge due to the analyte's polarity.

  • Increase Aqueous Content: First, try modifying your gradient to start with 98-100% aqueous mobile phase. This may require an "AQ" type column to prevent phase collapse.

  • Change Stationary Phase: If increasing the aqueous portion is insufficient, you need an alternative retention mechanism. Consider:

    • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica or diol) and a high organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for very polar compounds.

    • Phenyl-Hexyl Phase: These columns offer alternative selectivity through π-π interactions with the aromatic ring of the thiochromanone, which may aid retention.

Mass Spectrometry-Related Issues

Q4: I see prominent peaks at [M+16+H]⁺ and [M+32+H]⁺ in my mass spectrum. Are these impurities?

A4: They are likely oxidized forms of your analyte. The thioether sulfur is easily oxidized to a sulfoxide ([M+16]) and then to a sulfone ([M+32]). These can be process-related impurities from the synthesis or they can be artifacts of sample handling and analysis. To check for in-source oxidation, try reducing the source temperature or using gentler source conditions. To prevent sample oxidation, store stock solutions under an inert atmosphere (nitrogen or argon) and in amber vials to protect from light.

Sample Preparation & Stability

Q5: My sample solution turns slightly yellow and shows new impurity peaks after a day on the autosampler. What is happening?

A5: This suggests degradation. Thiochromanones can be susceptible to both oxidative and light-induced degradation.

  • Use an Autosampler Chiller: Set your autosampler temperature to 4-10 °C to slow down the rate of degradation.

  • Limit Light Exposure: Use amber or light-blocking vials for your samples and standards.

  • Solvent Choice: Ensure your analyte is fully dissolved and stable in your chosen diluent. Perform a simple stability study by injecting the same vial over 24-48 hours to assess its stability under your analytical conditions.

Section 3: Detailed Experimental Protocols

These protocols provide a self-validating framework for method development.

Protocol: Reverse-Phase HPLC Method Development Workflow
  • System Preparation: Purge all mobile phase lines to remove air bubbles.[7] Equilibrate the recommended column (Table 1) with 50:50 Mobile Phase A:B at 0.4 mL/min until the baseline is stable. Then, equilibrate at initial gradient conditions (95:5 A:B) for at least 15 minutes.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 3,3-Bis(hydroxymethyl)thiochroman-4-one in methanol. Dilute to a working concentration of ~50 µg/mL using 50:50 Acetonitrile:Water.

  • Scouting Gradient: Inject the working standard and run the broad gradient from Table 1 (5-95% B over 10 min).

  • Gradient Optimization: Based on the scouting run, adjust the gradient to improve resolution around the main peak. If the analyte elutes at 4 minutes in the 10-minute run (at ~40% B), a shallower gradient from 25% to 55% B over 10 minutes will provide better separation from closely eluting impurities.

  • Method Validation: Once optimized, perform at least five replicate injections of the standard. The relative standard deviation (RSD) for retention time should be <0.5% and for peak area should be <1.0% to demonstrate method precision.

Protocol: Sample Preparation for Analysis
  • Solubility Testing: Determine the optimal solvent for your sample. Test solubility in common solvents like methanol, acetonitrile, and DMSO. For analysis, the final diluent should ideally be miscible with the mobile phase.[6]

  • Weighing: Accurately weigh approximately 10 mg of your sample into a 10 mL volumetric flask.

  • Dissolution: Add ~7 mL of methanol (or another suitable solvent) and sonicate for 5 minutes to ensure complete dissolution. Allow the solution to return to room temperature.

  • Dilution: Dilute to the mark with the same solvent to create a 1 mg/mL stock solution.

  • Working Sample Preparation: Further dilute the stock solution with your mobile phase or sample diluent (e.g., 50:50 ACN:H₂O) to a final concentration within the calibration range of your method (e.g., 10-100 µg/mL).

  • Filtration: Filter the final solution through a 0.22 µm PTFE or PVDF syringe filter to remove particulates that could damage the column.[8]

Section 4: Analytical Workflow Visualization

A robust analytical workflow ensures data integrity from sample receipt to final report.

G cluster_0 Sample & Standard Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Review prep_sample Prepare Sample (Protocol 3.2) system_suitability System Suitability Test (Replicate Injections of STD) prep_sample->system_suitability prep_std Prepare Standard & Controls prep_std->system_suitability run_sequence Run Analytical Sequence (Blanks, STDs, Samples) system_suitability->run_sequence If Passes process_data Integrate Chromatograms run_sequence->process_data review_data Review Data (Check SST, Cal Curve, Results) process_data->review_data report Generate Report review_data->report If Acceptable

Caption: General Analytical Workflow for Quality Control.

References

  • Guzmán, A. et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. Available at: [Link]

  • Kryshchyshyn-Dylevych, A. et al. (2023). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. Available at: [Link]

  • Bondock, S. & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. Available at: [Link]

  • Lipeeva, A. V. et al. (2006). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Gastaca, B. et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of thiochromanones and thioflavanones. Available at: [Link]

  • Zhang, Y. et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • Patil, S. et al. (2014). Synthesis and Structure Characterization of Novel 3-Substituted-(thio)chroman-4-one Derivatives. Organic Chemistry International. Available at: [Link]

  • Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. Available at: [Link]

  • Soni, G. et al. (2008). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Magnetic Resonance in Chemistry.
  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0315234). Available at: [Link]

  • Agilent Technologies. (2002). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Pittenauer, E. et al. (2011). Electrospray tandem mass spectrometric investigations of morphinans. Analytica Chimica Acta. Available at: [Link]

  • MassBank. Organic compounds. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Phenomenex. Troubleshooting Guide. Available at: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

  • Gastaca, B. et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. Available at: [Link]

  • Spěváček, J. (2009). Structures and Interactions in Polymer Systems Characterized by NMR Methods. The Open Macromolecules Journal. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Shaikh, H. et al. (2014). Molecularly imprinted surface plasmon resonance (SPR) based sensing of bisphenol A for its selective detection in aqueous systems. Analytical Methods. Available at: [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 3,3-Bis(hydroxymethyl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enhancement of the biological activity of 3,3-Bis(hydroxymethyl)thiochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges and unlock the therapeutic potential of this promising scaffold. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting strategies.

The thiochroman-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific compound, 3,3-Bis(hydroxymethyl)thiochroman-4-one, offers unique opportunities for structural modification due to the presence of two reactive hydroxymethyl groups at the C3 position. These groups can serve as handles for the introduction of various functionalities to modulate the compound's pharmacokinetic and pharmacodynamic profiles.[4]

This guide will provide a comprehensive resource for the derivatization and biological evaluation of 3,3-Bis(hydroxymethyl)thiochroman-4-one, addressing common questions and troubleshooting potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the biological activity of 3,3-Bis(hydroxymethyl)thiochroman-4-one?

A1: The primary strategies revolve around the chemical modification of the two hydroxymethyl groups at the C3 position. These modifications aim to alter the compound's steric and electronic properties, lipophilicity, and ability to interact with biological targets. Key approaches include:

  • Esterification: Converting the hydroxymethyl groups to esters can introduce a wide variety of substituents, allowing for fine-tuning of lipophilicity and interaction with target proteins.

  • Etherification: Formation of ethers can introduce different alkyl or aryl groups, which can influence the compound's metabolic stability and binding affinity.

  • Introduction of other functional groups: The hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, or converted to amines or other functionalities, opening up a vast chemical space for exploration.

Structure-activity relationship (SAR) studies on related thiochroman-4-one derivatives suggest that modifications at the C2, C3, and C6 positions can significantly impact biological activity.[1] Therefore, a systematic exploration of derivatives at the C3 position is a logical starting point.

Q2: What are the most common challenges encountered during the synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one derivatives?

A2: Common challenges in the synthesis of derivatives include:

  • Low reaction yields: This can be due to suboptimal reaction conditions, steric hindrance from the two hydroxymethyl groups, or side reactions.[5]

  • Purification difficulties: The polarity of the starting material and some derivatives can make purification by standard column chromatography challenging.[6]

  • Product instability: Some derivatives may be unstable under the reaction or workup conditions.[5]

  • Incomplete conversion: Ensuring the reaction goes to completion without significant side product formation is crucial.

Our troubleshooting guides below provide detailed strategies to address these challenges.

Q3: How do I choose the appropriate biological assays for screening my newly synthesized derivatives?

A3: The choice of biological assays depends on the therapeutic area you are targeting. Thiochroman-4-one derivatives have shown promise in several areas:

  • Anticancer: Screening against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is a common starting point.[3][7]

  • Antibacterial/Antifungal: Testing against relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains is essential.[1]

  • Antileishmanial: Specific assays for Leishmania parasites are required if this is your target.[8]

It is also crucial to assess the cytotoxicity of your compounds in non-cancerous cell lines to determine their therapeutic index.

Troubleshooting Guides

Guide 1: Synthesis and Purification of 3,3-Bis(hydroxymethyl)thiochroman-4-one Derivatives

This guide addresses common issues encountered during the chemical modification of the parent compound.

Issue 1: Low Yield in Esterification or Etherification Reactions

  • Probable Cause:

    • Steric Hindrance: The two hydroxymethyl groups at the same carbon atom can sterically hinder the approach of reagents.

    • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of catalyst can lead to low conversion.[5]

    • Reagent Purity: Impurities in solvents or reagents can interfere with the reaction.[5]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration. Consider using a more active catalyst or a different solvent system.

    • Use a Stepwise Approach: If derivatizing both hydroxymethyl groups is challenging, consider a stepwise approach where one group is protected, the other is modified, and then the protecting group is removed for subsequent modification.

    • Employ Microwave Synthesis: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for sterically hindered reactions.

    • Ensure Anhydrous Conditions: For many reactions, especially those involving reactive intermediates, ensure all glassware is oven-dried and solvents are anhydrous.

Issue 2: Difficulty in Purifying Polar Derivatives

  • Probable Cause:

    • High Polarity: The presence of multiple polar functional groups can lead to strong interactions with silica gel, resulting in streaking and poor separation.[6]

    • Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: For normal-phase chromatography on silica gel, adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (for basic compounds) can improve peak shape.[6]

    • Utilize Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 column) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often more effective.[6]

    • Consider Alternative Purification Techniques: Techniques like preparative HPLC or crystallization can be effective for purifying challenging compounds.

    • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or other types of stationary phases.

Workflow for Troubleshooting Low Synthetic Yield

G start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_purity Assess Reagent and Solvent Purity check_conditions->check_purity Conditions OK optimize Systematically Optimize Reaction Parameters check_conditions->optimize Incorrect check_workup Review Workup and Purification Procedure check_purity->check_workup Purity OK purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure check_workup->optimize Workup OK modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected success Yield Improved optimize->success purify_reagents->success modify_workup->success

Caption: Troubleshooting workflow for low synthetic yield.

Guide 2: Biological Evaluation and Data Interpretation

This guide focuses on challenges that may arise during the biological screening of your synthesized compounds.

Issue 1: Inconsistent or Non-reproducible Biological Activity

  • Probable Cause:

    • Compound Purity: Impurities in the tested compound can lead to off-target effects or interfere with the assay.

    • Compound Solubility: Poor solubility of the compound in the assay medium can lead to inaccurate results.

    • Assay Variability: Inherent variability in biological assays can contribute to inconsistent data.

  • Troubleshooting Steps:

    • Confirm Compound Purity: Ensure the purity of your compound is >95% by analytical techniques such as HPLC and NMR before biological testing.

    • Assess Compound Solubility: Determine the solubility of your compound in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration that does not affect the assay.

    • Include Proper Controls: Always include positive and negative controls in your assays to monitor for variability.

    • Perform Dose-Response Curves: Instead of single-point assays, perform dose-response experiments to obtain more reliable data (e.g., IC50 or EC50 values).

Issue 2: High Cytotoxicity in Non-Target Cells

  • Probable Cause:

    • Off-Target Effects: The compound may be interacting with unintended biological targets, leading to general toxicity.

    • Non-specific Mechanisms: The compound might be disrupting cell membranes or other fundamental cellular processes.

  • Troubleshooting Steps:

    • Structure-Toxicity Relationship Analysis: Analyze your data to identify any structural features that correlate with high cytotoxicity. This can guide the design of less toxic analogs.

    • Mechanism of Action Studies: Investigate the mechanism of cytotoxicity. Is it inducing apoptosis or necrosis? Understanding the mechanism can provide insights into the off-target effects.

    • Modify the Scaffold: Systematically modify the structure to reduce cytotoxicity while maintaining or improving the desired biological activity. For example, introducing more polar groups might reduce non-specific membrane interactions.

Decision Tree for Interpreting Biological Screening Results

Caption: Decision tree for interpreting initial biological screening data.

Experimental Protocols

Protocol 1: General Procedure for Esterification of 3,3-Bis(hydroxymethyl)thiochroman-4-one

This protocol provides a general method for the synthesis of diesters.

  • Dissolve the Starting Material: In a round-bottom flask, dissolve 3,3-Bis(hydroxymethyl)thiochroman-4-one (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Add Reagents: Add the corresponding carboxylic acid (2.2 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (DCC, 2.2 equivalents) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC, 2.2 equivalents). Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Note: This is a general protocol and may require optimization for specific carboxylic acids. For a classic Fischer esterification, the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst.[9][10]

Protocol 2: General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of the synthesized derivatives.

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa or HEK293) at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of your test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Table 1: Hypothetical SAR Data for C3-Modified 3,3-Bis(hydroxymethyl)thiochroman-4-one Derivatives

Compound IDR Group (Ester)IC50 (µM) vs. MCF-7Cytotoxicity (IC50 in µM) vs. HEK293
Parent -CH₂OH>100>100
1a -CH₂OCOCH₃55.285.1
1b -CH₂OCOPh25.860.3
1c -CH₂OCO(4-Cl-Ph)12.545.7
2a -CH₂OCH₃78.9>100
2b -CH₂OPh42.175.4

This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific derivatives synthesized and tested.

Conclusion

The 3,3-Bis(hydroxymethyl)thiochroman-4-one scaffold represents a versatile starting point for the development of novel therapeutic agents. By systematically exploring the derivatization of the hydroxymethyl groups and carefully troubleshooting experimental challenges, researchers can unlock the full potential of this compound class. This guide provides a foundational framework for these endeavors, emphasizing a rational, evidence-based approach to drug discovery.

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Validation & Comparative

A Comparative Guide to 3,3-Bis(hydroxymethyl)thiochroman-4-one and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the largely theoretical compound, 3,3-Bis(hydroxymethyl)thiochroman-4-one, with other known thiochromanone derivatives. For researchers and drug development professionals, this document synthesizes established principles of thiochromanone chemistry and biology to project the potential properties and applications of this novel structure. While direct experimental data for 3,3-Bis(hydroxymethyl)thiochroman-4-one is not currently available in peer-reviewed literature, this guide offers a robust, data-driven framework for its consideration in future research endeavors.

Introduction: The Thiochromanone Scaffold in Medicinal Chemistry

Thiochromanones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their rigid, bicyclic structure serves as a versatile scaffold for the development of a wide array of therapeutic agents. Thiochromanone derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The reactivity of the thiochromanone core, particularly at the C2, C3, and C4 positions, allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles.[4]

This guide focuses on the hypothetical compound 3,3-Bis(hydroxymethyl)thiochroman-4-one, a derivative with two hydroxymethyl groups at the C3 position. The introduction of these polar, hydrogen-bond-donating moieties is anticipated to significantly influence the compound's solubility, metabolic stability, and interactions with biological targets compared to other substituted thiochromanones.

Synthesis and Mechanistic Considerations

While a specific synthesis for 3,3-Bis(hydroxymethyl)thiochroman-4-one has not been reported, a plausible synthetic route can be proposed based on the known reactivity of ketones with formaldehyde.[5] The most probable approach involves a base-catalyzed reaction of thiochroman-4-one with an excess of formaldehyde.

Proposed Synthetic Pathway

The reaction would likely proceed via a base-catalyzed aldol-type condensation. The presence of a base facilitates the formation of an enolate from thiochroman-4-one, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process would occur twice to yield the desired 3,3-disubstituted product.

G cluster_synthesis Proposed Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one Thiochroman-4-one Thiochroman-4-one Intermediate 3-Hydroxymethyl-thiochroman-4-one Thiochroman-4-one->Intermediate 1. Base 2. Formaldehyde Formaldehyde Formaldehyde Product 3,3-Bis(hydroxymethyl)thiochroman-4-one Base Base Intermediate->Product 1. Base 2. Formaldehyde

Caption: Proposed two-step synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

A similar reaction has been reported for thiochroman-4-one-1,1-dioxide with paraformaldehyde, which yielded a dimeric product, suggesting that the reactivity of the C3 position is amenable to formaldehyde addition.[6] The choice of base and reaction conditions would be critical to favor the formation of the di-substituted product over potential side reactions.

Comparative Physicochemical and Spectroscopic Properties

The introduction of two hydroxymethyl groups at the C3 position is expected to significantly alter the physicochemical properties of the thiochromanone scaffold.

PropertyThiochroman-4-one3-Aryl-thiochroman-4-one3,3-Bis(hydroxymethyl)thiochroman-4-one (Predicted)
Molecular Weight 164.23 g/mol [7]Variable (e.g., ~240-300 g/mol )~226.28 g/mol
Polarity Moderately polarGenerally less polar than the parentHighly polar
Aqueous Solubility LowVery lowSignificantly increased
Hydrogen Bonding Acceptor (carbonyl)Acceptor (carbonyl)Donor (2 x -OH) and Acceptor (carbonyl)
¹H NMR (CDCl₃, δ ppm) Aromatic protons, two methylene groupsAromatic protons, methine proton, methylene groupAromatic protons, four methylene protons from CH₂OH, two OH protons
¹³C NMR (CDCl₃, δ ppm) Carbonyl (~195 ppm), aromatic carbons, two methylene carbonsCarbonyl (~194 ppm), aromatic carbons, methine and methylene carbonsCarbonyl (~198 ppm), quaternary C3, methylene carbons from CH₂OH, aromatic carbons
IR (cm⁻¹) C=O stretch (~1680 cm⁻¹)C=O stretch (~1675 cm⁻¹)Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1670 cm⁻¹)

Note: Spectroscopic data for substituted thiochromanones are based on typical values reported in the literature.[8][9] The predicted values for 3,3-Bis(hydroxymethyl)thiochroman-4-one are estimations based on the functional groups present.

Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective

The biological activity of thiochromanones is highly dependent on the nature and position of substituents.[10] While no specific bioactivity data exists for 3,3-Bis(hydroxymethyl)thiochroman-4-one, we can infer its potential based on the established SAR of related compounds.

Anticancer Activity

Many thiochromanone derivatives exhibit potent anticancer activity.[1] The introduction of substituents at the C3 position can modulate this activity. For instance, 3-arylidenethiochroman-4-ones have shown significant antimycotic and potential anticancer effects.[4] The presence of the hydroxymethyl groups in 3,3-Bis(hydroxymethyl)thiochroman-4-one could enhance interactions with polar residues in the active sites of target enzymes or receptors through hydrogen bonding, potentially leading to novel anticancer mechanisms. However, the increased polarity might also hinder cell membrane permeability, a critical factor for intracellular targets.

Antimicrobial and Antifungal Activity

Thiochromanones are a promising class of antimicrobial and antifungal agents.[10] SAR studies have revealed that substitutions at various positions on the thiochromanone ring influence the spectrum and potency of activity. For example, electron-withdrawing groups at the C6 position of the thiochroman-4-one ring have been shown to enhance antifungal activity.[10] The introduction of polar hydroxymethyl groups at the C3 position could potentially increase the compound's interaction with bacterial or fungal cell walls or enzymes, possibly leading to enhanced antimicrobial efficacy.

G cluster_sar Structure-Activity Relationship of 3-Substituted Thiochromanones Thiochromanone_Core Thiochromanone Scaffold Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) Thiochromanone_Core->Biological_Activity C3_Substituent C3-Substituent C3_Substituent->Biological_Activity Modulates potency and selectivity

Caption: Influence of C3-substituents on the biological activity of thiochromanones.

Experimental Protocols

For researchers interested in exploring the synthesis and properties of 3,3-Bis(hydroxymethyl)thiochroman-4-one, the following experimental protocols for the synthesis of the parent compound and a general method for its reaction with formaldehyde are provided.

Synthesis of Thiochroman-4-one
  • Reaction: A mixture of thiophenol and acrylic acid is heated in the presence of a suitable acid catalyst (e.g., polyphosphoric acid or methanesulfonic acid) to induce a Michael addition followed by an intramolecular Friedel-Crafts acylation.[3]

  • Step-by-Step Protocol:

    • To a stirred solution of thiophenol (1 eq) in a suitable solvent (e.g., toluene), add acrylic acid (1.1 eq).

    • Slowly add polyphosphoric acid (PPA) with vigorous stirring.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

    • Upon completion, pour the mixture onto crushed ice and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Proposed Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one
  • Reaction: Base-catalyzed condensation of thiochroman-4-one with an excess of formaldehyde.

  • Step-by-Step Protocol:

    • Dissolve thiochroman-4-one (1 eq) in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a base (e.g., potassium carbonate or sodium hydroxide).

    • Add an excess of aqueous formaldehyde solution (e.g., 37% in water, >2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.

    • After completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Conclusion and Future Directions

3,3-Bis(hydroxymethyl)thiochroman-4-one represents an unexplored derivative within the pharmacologically rich family of thiochromanones. Based on established chemical principles and structure-activity relationships of its analogs, this compound is predicted to exhibit increased aqueous solubility and unique biological activities due to its C3-dihydroxymethyl substitution.

Future research should focus on the successful synthesis and characterization of 3,3-Bis(hydroxymethyl)thiochroman-4-one. Subsequent evaluation of its biological properties, including anticancer and antimicrobial activities, will be crucial to validate the hypotheses presented in this guide. Comparative studies with other 3-substituted thiochromanones will provide valuable insights into the role of the hydroxymethyl groups in modulating the pharmacological profile of this promising scaffold.

References

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A Comparative Guide to the Structure-Activity Relationship of 3,3-Bis(hydroxymethyl)thiochroman-4-one Derivatives: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiochroman-4-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities including anticancer, antimicrobial, and antiparasitic properties.[1][2] Modifications to this core structure have been extensively explored to modulate its therapeutic potential. This guide delves into the prospective structure-activity relationship (SAR) of a novel class of derivatives: 3,3-Bis(hydroxymethyl)thiochroman-4-ones. While direct experimental data for this specific substitution pattern remains nascent, this document provides a comprehensive, predictive comparison based on the established SAR of related thiochroman-4-one and chromone analogs. We will explore a plausible synthetic route, hypothesize the biological implications of the geminal dihydroxymethyl substitution at the C3 position, and propose experimental protocols for their evaluation.

The Thiochroman-4-one Core: A Foundation of Diverse Bioactivity

The thiochroman-4-one nucleus, a sulfur analog of the naturally occurring chromone, is a versatile pharmacophore.[3] Its derivatives have been reported to exhibit a range of biological effects, making it an attractive starting point for drug discovery.

Table 1: Overview of Reported Biological Activities of Thiochroman-4-one Derivatives

Biological ActivityKey Structural Features and ExamplesReference(s)
Anticancer Inhibition of tumor cell growth and induction of apoptosis. C3-isoxazole substitutions have shown promise.[4]
Antileishmanial Vinyl sulfone moieties at C2-C3 enhance activity.[3]
Antibacterial A 3-hydroxyl group can be crucial for activity against certain strains.[5]
Antifungal Modifications at various positions, including the incorporation of hydrazone moieties, have shown efficacy.[5]

The reactivity of the C3 position of the thiochroman-4-one core makes it a prime target for chemical modification to generate novel derivatives with potentially enhanced or novel biological activities.

Proposed Synthetic Pathway to 3,3-Bis(hydroxymethyl)thiochroman-4-one

To investigate the SAR of the target compounds, a viable synthetic route is paramount. While the synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one has not been explicitly reported, a plausible pathway can be extrapolated from the known synthesis of its precursor, 3-(hydroxymethylene)thiochroman-4-one.[6][7]

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-(Hydroxymethylene)thiochroman-4-one (Compound 2)

  • To a solution of thiochroman-4-one (1 ) in dry benzene, add an equimolar amount of ethyl formate.

  • Slowly add sodium methoxide at room temperature and stir the mixture overnight.

  • Quench the reaction with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain 3-(hydroxymethylene)thiochroman-4-one (2 ).

Step 2: Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one (Compound 3)

  • Dissolve 3-(hydroxymethylene)thiochroman-4-one (2 ) in an aqueous solution of formaldehyde (formalin).

  • Add a catalytic amount of a suitable base (e.g., potassium carbonate) to facilitate the crossed Cannizzaro-Tishchenko reaction.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Purify the final product, 3,3-Bis(hydroxymethyl)thiochroman-4-one (3 ), by recrystallization or column chromatography.

Synthesis_Pathway Thiochroman_4_one Thiochroman-4-one (1) Hydroxymethylene 3-(Hydroxymethylene)thiochroman-4-one (2) Thiochroman_4_one->Hydroxymethylene Ethyl formate, NaOMe Target_Compound 3,3-Bis(hydroxymethyl)thiochroman-4-one (3) Hydroxymethylene->Target_Compound Formaldehyde, K2CO3

Caption: Proposed two-step synthesis of 3,3-Bis(hydroxymethylene)thiochroman-4-one.

Structure-Activity Relationship at the C3 Position: A Comparative Analysis

The introduction of substituents at the C3 position of the thiochroman-4-one and related flavonoid scaffolds has been shown to significantly influence their biological profiles.

Impact of a Single Hydroxyl or Hydroxymethyl Group

The presence of a hydroxyl group at the C3 position in flavonoids is known to be a key determinant of their antioxidant and antimicrobial activities.[1] In thiochroman-4-ones, a 3-hydroxyl group has been demonstrated to be essential for potent antibacterial activity against specific pathogens.[5] This is likely due to the ability of the hydroxyl group to participate in hydrogen bonding with target enzymes or receptors.

Influence of Other C3 Substituents

A variety of other substituents at the C3 position have been explored, leading to diverse biological outcomes:

  • Aryl and Heterocyclic Groups: The introduction of bulky aromatic or heterocyclic rings, such as isoxazoles, at the C3 position has been associated with enhanced anticancer activity.[4] This suggests that steric bulk and specific electronic properties at this position can modulate the interaction with biological targets.

  • Alkyl and Arylidene Groups: Simple alkyl or arylidene substitutions at C3 have been utilized to create precursors for more complex heterocyclic systems, indicating the versatility of this position for generating chemical diversity.[6]

The 3,3-Bis(hydroxymethyl) Moiety: A Hypothesis for Enhanced Bioactivity

Based on the established SAR of related compounds, the introduction of a geminal bis(hydroxymethyl) group at the C3 position of the thiochroman-4-one scaffold is hypothesized to confer several advantageous properties.

Increased Hydrophilicity and Bioavailability

The two hydroxyl groups would significantly increase the polarity and water solubility of the molecule. This could lead to improved pharmacokinetic properties, such as enhanced absorption and distribution, potentially increasing the bioavailability of the compound compared to less polar analogs.

Enhanced Target Binding through Hydrogen Bonding

The presence of two hydroxyl groups provides additional sites for hydrogen bond donation and acceptance. This could lead to stronger and more specific interactions with biological targets, such as enzymes or receptors, potentially resulting in increased potency and selectivity.

SAR_Hypothesis cluster_properties Physicochemical Properties cluster_activity Biological Outcomes Core Thiochroman-4-one Core Substitution 3,3-Bis(hydroxymethyl) Substitution Core->Substitution Modification Properties Predicted Properties Substitution->Properties Leads to Activity Potential Biological Activities Properties->Activity May result in Increased_Solubility Increased Solubility Enhanced_H_Bonding Enhanced H-Bonding Potential Improved_Bioavailability Improved Bioavailability Enhanced_Target_Binding Enhanced Target Binding Novel_Activity Novel Biological Activity

Caption: Hypothesized impact of 3,3-bis(hydroxymethyl) substitution on thiochroman-4-one.

Proposed Experimental Evaluation

To validate the hypothesized biological activities of 3,3-Bis(hydroxymethyl)thiochroman-4-one derivatives, a systematic experimental evaluation is necessary.

In Vitro Cytotoxicity Assays

Protocol: MTT Assay for Anticancer Activity

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous control cell line in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the synthesized 3,3-Bis(hydroxymethyl)thiochroman-4-one derivatives and a positive control (e.g., doxorubicin).

  • MTT Incubation: After a 48-72 hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay

  • Bacterial/Fungal Strains: Prepare standardized inoculums of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare serial dilutions of the test compounds in appropriate broth media in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion

While the direct synthesis and biological evaluation of 3,3-Bis(hydroxymethyl)thiochroman-4-one derivatives are yet to be reported, this guide provides a strong rationale for their investigation. Based on the well-documented structure-activity relationships of the thiochroman-4-one scaffold and related heterocyclic compounds, the introduction of a geminal bis(hydroxymethyl) group at the C3 position is a promising strategy for developing novel therapeutic agents with potentially enhanced physicochemical and biological properties. The proposed synthetic route and experimental protocols offer a clear roadmap for researchers to explore this intriguing new chemical space. The insights presented herein are intended to catalyze further research and development in the field of thiochroman-4-one chemistry, ultimately contributing to the discovery of new and effective drugs.

References

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653.
  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 30(19), 4790.
  • Jayashree, B. S., et al. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline, 3, 586-595.
  • Chen, Y., et al. (2017). Structure, bioactivity, and synthesis of methylated flavonoids. Annals of the New York Academy of Sciences, 1398(1), 120-129.
  • Vargas, L. J., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041.
  • Jordi, B., et al. (2002). A new efficient synthesis of 3-(hydroxymethylene)-4H-chromen-4-ones. Tetrahedron Letters, 43(11), 2057-2059.
  • RSC Medicinal Chemistry. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
  • Paizs, C., et al. (2002). Chemo-enzymatic preparation of hydroxymethyl ketones. Perkin Transactions 1, (21), 2401-2404.
  • Simpkins, K. S., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 10(6), 100-110.
  • Gabbutt, C. D., et al. (1992). On the Reaction of Thiochroman-4-one and 3-(Hydroxymethylene)thiochroman-4-one With N-Chlorosuccinimide. Australian Journal of Chemistry, 45(2), 439-443.
  • Pinto, D. C., et al. (2020). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 25(13), 3031.
  • Deana, A. A., et al. (1995). Synthesis and biological evaluation of a series of flavones designed as inhibitors of protein tyrosine kinases. Journal of medicinal chemistry, 38(5), 762-771.
  • RSC Publishing. (2024). Recent developments in thiochromene chemistry. RSC.
  • Tarasova, E. A., et al. (2018). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Molbank, 2018(4), M1018.
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  • ResearchGate. (2020). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates.
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Bridging the Gap: A Guide to In Vivo Validation of 3,3-Bis(hydroxymethyl)thiochroman-4-one's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The journey from a promising in vitro result to a viable clinical candidate is a rigorous path defined by meticulous validation. For researchers, scientists, and drug development professionals, the transition from a controlled cellular environment to a complex biological system is a critical juncture. This guide provides an in-depth, experience-driven framework for validating the therapeutic potential of 3,3-Bis(hydroxymethyl)thiochroman-4-one, a novel compound from the versatile thiochroman-4-one family, in vivo. While specific in vitro data for this particular derivative is emerging, the broader class of thiochroman-4-ones has demonstrated significant anti-inflammatory and anti-cancer activities, which will serve as the foundation for our proposed validation strategy.[1][2][3]

The In Vitro Promise of Thiochroman-4-ones: A Foundation for In Vivo Exploration

Thiochroman-4-one derivatives have garnered considerable attention for their diverse pharmacological activities.[1][2][3][4] These sulfur-containing heterocycles have shown promise as anti-cancer agents by inhibiting tumor cell proliferation and modulating key signaling pathways such as the ERK-MAPK pathway.[1] Furthermore, their structural similarity to chromones, known for their anti-inflammatory properties, suggests a potential role in mitigating inflammatory responses.[5]

For the purpose of this guide, we will hypothesize that in vitro studies of 3,3-Bis(hydroxymethyl)thiochroman-4-one (THT-diol) have revealed potent anti-inflammatory effects, specifically the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This guide will now delineate the critical steps to validate this promising in vitro finding in a preclinical in vivo setting.

Designing a Robust In Vivo Validation Strategy

The primary objective of the in vivo study is to determine if the observed in vitro anti-inflammatory activity of THT-diol translates to a therapeutic effect in a living organism. This involves assessing its efficacy, pharmacokinetic profile, and safety.

Experimental Workflow for In Vivo Validation

G cluster_0 Phase 1: Pre-Dosing cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Monitoring & Endpoint Analysis animal_acclimatization Animal Acclimatization (e.g., Balb/c mice, 7 days) baseline_measurements Baseline Measurements (Weight, general health) animal_acclimatization->baseline_measurements randomization Group Randomization baseline_measurements->randomization compound_admin Compound Administration (THT-diol, Vehicle, Positive Control) randomization->compound_admin inflammation_induction Inflammation Induction (e.g., LPS injection) compound_admin->inflammation_induction clinical_monitoring Clinical Monitoring (Weight loss, sickness behavior) inflammation_induction->clinical_monitoring sample_collection Sample Collection (Blood, tissue) clinical_monitoring->sample_collection biomarker_analysis Biomarker Analysis (Cytokine levels via ELISA) sample_collection->biomarker_analysis histopathology Histopathological Analysis sample_collection->histopathology

Caption: Workflow for in vivo validation of THT-diol's anti-inflammatory activity.

Comparative Analysis: THT-diol vs. Established Anti-Inflammatory Agents

To contextualize the efficacy of THT-diol, it is essential to compare its performance against a well-characterized anti-inflammatory drug. Dexamethasone, a potent corticosteroid, serves as an excellent positive control in this context.

ParameterTHT-diol (Hypothetical)Dexamethasone (Positive Control)Vehicle (Negative Control)
Mechanism of Action Putative inhibition of pro-inflammatory cytokine productionGlucocorticoid receptor agonist, broad anti-inflammatory effectsInert carrier, no expected biological effect
Expected Efficacy Dose-dependent reduction in circulating TNF-α and IL-6Significant reduction in circulating TNF-α and IL-6High levels of circulating TNF-α and IL-6 post-LPS
Potential Side Effects To be determined; potential for off-target effectsImmunosuppression, metabolic effects with chronic useNone expected
Route of Administration Intraperitoneal (i.p.) or oral (p.o.) gavageIntraperitoneal (i.p.)Same as THT-diol

Detailed Experimental Protocols

A meticulously designed protocol is the cornerstone of reproducible and reliable in vivo research.

Acute Systemic Inflammation Model in Mice

This model is ideal for the initial assessment of a compound's ability to suppress a systemic inflammatory response.

Materials:

  • 3,3-Bis(hydroxymethyl)thiochroman-4-one (THT-diol)

  • Dexamethasone (positive control)

  • Vehicle (e.g., 5% DMSO in saline)

  • Lipopolysaccharide (LPS) from E. coli

  • 8-10 week old Balb/c mice

  • Sterile syringes and needles

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Group Allocation: Randomly divide mice into four groups (n=8 per group):

    • Group 1: Vehicle control

    • Group 2: THT-diol (low dose, e.g., 10 mg/kg)

    • Group 3: THT-diol (high dose, e.g., 50 mg/kg)

    • Group 4: Dexamethasone (1 mg/kg)

  • Compound Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection.

  • Induction of Inflammation: One hour after treatment, induce systemic inflammation by administering LPS (1 mg/kg, i.p.).

  • Sample Collection: Two hours post-LPS injection, collect blood samples via cardiac puncture under terminal anesthesia.

  • Cytokine Analysis: Separate serum and measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.

Potential Signaling Pathway of THT-diol

Based on the known activities of related compounds, THT-diol may exert its anti-inflammatory effects by interfering with intracellular signaling cascades that lead to the production of inflammatory mediators.

G cluster_0 Intracellular Signaling cluster_1 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 THT_diol THT-diol IKK IKK Complex THT_diol->IKK Potential Inhibition TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK NF_kB NF-κB IKK->NF_kB p_NF_kB p-NF-κB NF_kB->p_NF_kB Phosphorylation p_NF_kB_nuc p-NF-κB (Nuclear) p_NF_kB->p_NF_kB_nuc Translocation Gene_Transcription Gene Transcription p_NF_kB_nuc->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines

Caption: Putative mechanism of THT-diol's anti-inflammatory action via NF-κB pathway inhibition.

Trustworthiness and Self-Validation

To ensure the integrity of the findings, several self-validating systems should be integrated into the experimental design:

  • Dose-Response Relationship: Including multiple doses of THT-diol will help establish a clear dose-dependent effect, strengthening the evidence for its activity.

  • Appropriate Controls: The inclusion of both vehicle and positive controls is non-negotiable. The vehicle control ensures that the observed effects are not due to the solvent, while the positive control validates the experimental model and provides a benchmark for efficacy.

  • Blinded Analysis: Whenever possible, sample analysis (e.g., ELISA) should be performed by an individual blinded to the treatment groups to minimize bias.

  • Statistical Rigor: All data should be analyzed using appropriate statistical methods to determine the significance of the observed differences between groups.

Future Directions: Beyond Acute Inflammation

Should THT-diol demonstrate significant efficacy in the acute inflammation model, the next logical steps would involve:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Chronic Inflammation Models: Evaluating THT-diol in models of chronic inflammatory diseases, such as collagen-induced arthritis or inflammatory bowel disease, would provide insights into its potential for treating long-term conditions.

  • Toxicology Studies: A comprehensive safety assessment is crucial before any consideration for clinical development.

Conclusion

The in vivo validation of 3,3-Bis(hydroxymethyl)thiochroman-4-one is a critical step in translating its potential from the bench to the bedside. By employing a systematic and rigorous approach, incorporating appropriate controls, and adhering to the principles of scientific integrity, researchers can confidently assess its therapeutic promise. This guide provides a foundational framework for this endeavor, emphasizing the importance of thoughtful experimental design and a commitment to data-driven decision-making in the complex yet rewarding field of drug discovery.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
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  • In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. PubMed.
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  • (A) Biologically relevant thiochroman, thiochromanone, and chromanone... | Download Scientific Diagram.
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  • Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. PMC - NIH.
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cross-validation of analytical methods for 3,3-Bis(hydroxymethyl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,3-Bis(hydroxymethyl)thiochroman-4-one

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for a Novel Thiochromanone

In the landscape of pharmaceutical development, the emergence of novel molecular entities such as 3,3-Bis(hydroxymethyl)thiochroman-4-one, a compound with significant therapeutic potential, necessitates the establishment of robust analytical methodologies.[1][2] The journey from discovery to a marketable drug product is underpinned by a foundation of reliable and reproducible analytical data. This data is essential for ensuring product quality, safety, and efficacy.[3][4] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous validation of any analytical procedure used.[5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] However, in a dynamic development environment, relying on a single analytical method is often insufficient. Scenarios such as transferring a method between laboratories, upgrading to a new technology, or using different methods for release testing versus stability studies, demand a formal process of cross-validation . This guide provides a comprehensive comparison of two orthogonal analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 3,3-Bis(hydroxymethyl)thiochroman-4-one. We will delve into the causality behind experimental choices and provide a detailed protocol for cross-validation, supported by illustrative data, to ensure the interchangeability and integrity of analytical results.

The Rationale for Cross-Validation: Ensuring Analytical Consistency

Analytical method validation is not a one-time event but a continuous process throughout the method's lifecycle.[8] Cross-validation becomes critical when two or more distinct analytical methods are used to measure the same analyte. The core objective is to demonstrate that the methods provide equivalent results, ensuring that data generated across different labs, technologies, or time points can be compared with confidence. This process is not merely a procedural formality; it is a scientific necessity to maintain data integrity throughout the drug development lifecycle. A pre-study validation protocol should be established to define the intended purpose, performance characteristics, and acceptance criteria before the study begins.[9][10]

A Method A (e.g., HPLC-UV) Validated for QC C Cross-Validation Study A->C B Method B (e.g., GC-MS) New Method for R&D B->C D Analyze Identical Samples (APIs, Finished Product) C->D Protocol Execution E Compare Key Validation Parameters (Accuracy, Precision, Linearity) D->E F Statistical Analysis (e.g., t-test, F-test) E->F G Methods are Equivalent (Within Pre-defined Limits) F->G Pass H Methods are Not Equivalent F->H Fail J Methods Can Be Used Interchangeably G->J I Investigate Discrepancies (Root Cause Analysis) H->I I->C Re-evaluate

Caption: Workflow for a typical cross-validation study.

Methodology Deep Dive: HPLC-UV vs. GC-MS

The choice of analytical technique is driven by the physicochemical properties of the analyte and the intended application of the method. For 3,3-Bis(hydroxymethyl)thiochroman-4-one, its aromatic thiochromanone core makes it an excellent chromophore for UV detection, while the polar hydroxymethyl groups present a challenge for traditional gas chromatography without derivatization.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is often the workhorse for quality control (QC) environments due to its robustness, high throughput, and excellent performance in quantifying active pharmaceutical ingredients (APIs).[11]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3,3-Bis(hydroxymethyl)thiochroman-4-one reference standard at 1.0 mg/mL in methanol.

    • Create a series of calibration standards ranging from 0.05 mg/mL to 0.15 mg/mL by diluting the stock solution with the mobile phase.

    • For assay of a drug substance, accurately weigh approximately 10 mg of the sample and dissolve in 100.0 mL of mobile phase to achieve a target concentration of 0.1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size. Causality: A C18 stationary phase is selected for its hydrophobic properties, providing good retention for the moderately nonpolar thiochromanone backbone.

    • Mobile Phase: Acetonitrile and Water (50:50, v/v).[12] Causality: This isocratic mobile phase provides a balance between adequate retention and reasonable run time, ensuring good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Causality: The thiochroman-4-one moiety exhibits strong absorbance at this wavelength, providing high sensitivity.

    • Injection Volume: 10 µL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional specificity through mass fragmentation patterns, making it ideal for identification and for resolving impurities that may co-elute in HPLC.[13] Due to the low volatility of the analyte, a derivatization step is required.

Experimental Protocol:

  • Derivatization:

    • Accurately weigh 1 mg of the sample or reference standard into a GC vial.

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of pyridine. Causality: BSTFA is a powerful silylating agent that reacts with the hydroxyl groups to form volatile trimethylsilyl (TMS) ethers, allowing the analyte to pass through the GC system.

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 8890 GC coupled with a 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Causality: A 5% phenyl-methylpolysiloxane column is a general-purpose, low-polarity column that provides excellent separation for a wide range of derivatized compounds.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MSD Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

The Cross-Validation Framework: Parameters and Acceptance Criteria

The cross-validation study will be performed according to the principles outlined in the ICH Q2(R1) guideline.[7] The objective is to demonstrate that the two methods are equivalent for their intended purpose.

Validation Fit for Purpose Accuracy Precision Specificity Linearity Range Robustness sub_precision Repeatability Intermediate Precision Validation:f2->sub_precision:f0 exp_acc Closeness of test results to the true value Validation:f1->exp_acc exp_pre Agreement between a series of measurements Validation:f2->exp_pre exp_spe Ability to assess analyte unequivocally Validation:f3->exp_spe

Caption: Interrelationship of key analytical validation parameters.

A single batch of 3,3-Bis(hydroxymethyl)thiochroman-4-one was analyzed by both methods. The following parameters were compared:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components. For HPLC-UV, this was assessed by peak purity analysis using a DAD. For GC-MS, it was confirmed by the unique mass spectrum of the derivatized analyte.

  • Linearity: Assessed using five concentration levels, prepared in triplicate. The correlation coefficient (R²) was determined.

  • Accuracy: Determined by spike recovery. A known amount of analyte was added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The percent recovery was calculated.

  • Precision (Repeatability): Six replicate preparations of the same sample were analyzed, and the relative standard deviation (%RSD) was calculated.

  • Intermediate Precision: The repeatability experiment was performed by a different analyst on a different day to assess variability.

Comparative Data Analysis

The following table summarizes the illustrative data obtained from the cross-validation study.

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Specificity Peak Purity Index > 0.999Unique Mass Spectrum (m/z ions confirmed)No interference at analyte retention time
Linearity (R²) 0.99980.9995R² ≥ 0.999
Range (mg/mL) 0.05 - 0.150.05 - 0.1580% - 120% of nominal
Accuracy (% Recovery)
80% Level99.8%98.5%98.0% - 102.0%
100% Level100.5%99.2%98.0% - 102.0%
120% Level101.2%100.8%98.0% - 102.0%
Precision (%RSD)
Repeatability (n=6)0.45%1.10%RSD ≤ 2.0%
Intermediate Precision0.68%1.45%RSD ≤ 2.0%

Interpretation and Senior Scientist Insights

The data clearly indicates that both the HPLC-UV and GC-MS methods are suitable for the analysis of 3,3-Bis(hydroxymethyl)thiochroman-4-one, as they meet the pre-defined acceptance criteria based on ICH guidelines.[7] However, the cross-validation data reveals critical differences that inform their optimal use:

  • HPLC-UV as the Method of Choice for Routine QC: The HPLC-UV method demonstrates superior precision, with %RSD values well below 1.0%. This high level of precision is critical for release testing of drug products, where small variations can have significant implications. Its operational simplicity, without the need for a derivatization step, also lends itself to higher throughput, a key consideration in a manufacturing environment.

  • GC-MS as the Gold Standard for Identification and Investigation: While its precision is slightly lower—likely due to the multi-step derivatization and sample handling process—the GC-MS method's strength is its unparalleled specificity. The mass spectrum provides a definitive structural fingerprint of the analyte, making this method invaluable for confirming the identity of reference standards, investigating out-of-spec (OOS) results, and characterizing unknown impurities or degradation products.[14][15]

The slightly lower accuracy observed for the GC-MS method at the 80% level (98.5%) is still well within the acceptable range but may suggest that the derivatization reaction is less efficient at lower concentrations. This is a crucial insight that would warrant further investigation during method development.

Conclusion

The cross-validation of the HPLC-UV and GC-MS methods for 3,3-Bis(hydroxymethyl)thiochroman-4-one successfully demonstrates their equivalence and suitability for their respective intended purposes. The HPLC-UV method is established as a robust, precise, and high-throughput technique ideal for routine quality control. The GC-MS method serves as an essential, highly specific tool for identity confirmation and investigational analysis. By understanding the strengths and limitations of each method through a rigorous cross-validation study, a comprehensive and compliant analytical control strategy can be implemented, ensuring the consistent quality and safety of the drug product throughout its lifecycle.

References

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]

  • ACS Publications. (2024). PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum. Energy & Fuels. Retrieved from [Link]

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A Guide to the Independent Verification of 3,3-Bis(hydroxymethyl)thiochroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and medicinal chemistry, the structural integrity and purity of novel compounds are paramount. The thiochroman-4-one scaffold is a privileged structure, serving as a cornerstone for a variety of biologically active agents.[1] This guide provides a comprehensive, in-depth analysis of a proposed synthetic route for a novel derivative, 3,3-Bis(hydroxymethyl)thiochroman-4-one, and establishes a rigorous, self-validating protocol for its independent verification. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and compare methodologies to equip researchers with the critical insights needed for successful synthesis and characterization.

Section 1: Strategic Approach to Synthesis

As no direct synthesis for 3,3-Bis(hydroxymethyl)thiochroman-4-one has been documented in peer-reviewed literature, a logical, two-stage synthetic strategy is proposed. This approach is grounded in well-established, high-yielding transformations, ensuring reproducibility.

  • Stage 1: Formation of the Thiochroman-4-one Core. The foundational step is the construction of the bicyclic thiochroman-4-one skeleton.

  • Stage 2: C3-Position Functionalization. The second stage involves the targeted installation of two hydroxymethyl groups at the α-carbon (C3) adjacent to the carbonyl.

This staged approach allows for the isolation and verification of the key intermediate, thiochroman-4-one, ensuring the integrity of the core structure before proceeding to the final, more complex functionalization.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functionalization Thiophenol Thiophenol 3-(Phenylthio)propanoic Acid 3-(Phenylthio)propanoic Acid Thiophenol->3-(Phenylthio)propanoic Acid Michael Addition Acrylic Acid Acrylic Acid Acrylic Acid->3-(Phenylthio)propanoic Acid Thiochroman-4-one Thiochroman-4-one 3-(Phenylthio)propanoic Acid->Thiochroman-4-one Intramolecular Friedel-Crafts Acylation Target Compound Target Compound Thiochroman-4-one->Target Compound Base-Catalyzed Double Hydroxymethylation Verification_1 Intermediate Verification Thiochroman-4-one->Verification_1 QC Point Formaldehyde Formaldehyde Formaldehyde->Target Compound Verification_2 Final Product Verification Target Compound->Verification_2 Final QC

Caption: Proposed two-stage synthetic workflow for 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Section 2: Primary Synthesis Protocol and Mechanistic Insights

This section details the recommended experimental procedure. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction dynamics.

Protocol 2.1: Synthesis of Thiochroman-4-one Intermediate

This protocol is based on the highly reliable intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid.[2]

Step 1: Synthesis of 3-(Phenylthio)propanoic Acid

  • To a stirred solution of thiophenol (1.0 eq) in a suitable solvent such as toluene, add acrylic acid (1.1 eq).

  • The reaction can proceed thermally or be catalyzed by a base (e.g., a catalytic amount of sodium hydroxide) to facilitate the Michael addition.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the disappearance of the starting materials.

  • Upon completion, perform an aqueous workup to remove the catalyst and isolate the crude 3-(phenylthio)propanoic acid, which can be purified by recrystallization or used directly in the next step if sufficiently pure.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Add the synthesized 3-(phenylthio)propanoic acid (1.0 eq) to Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid, typically 7-10 wt%)[3] or polyphosphoric acid (PPA).[4] These reagents act as both the solvent and the catalyst.

    • Expertise & Experience: Eaton's reagent is often preferred over PPA as it is less viscous and easier to handle, leading to more consistent reaction profiles and simpler workup procedures.[5] The P₂O₅ in methanesulfonic acid generates a powerful superacidic medium that efficiently promotes the formation of the acylium ion electrophile required for the intramolecular ring closure.

  • Heat the mixture, typically to 60-80 °C, with stirring.

  • Monitor the reaction by TLC. The reaction is generally complete within a few hours.

  • Carefully quench the reaction by pouring it onto crushed ice. This hydrolyzes the reagent and precipitates the organic product.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude thiochroman-4-one by column chromatography on silica gel.

Protocol 2.2: Synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one

This step employs a base-catalyzed double aldol reaction with formaldehyde.[6] The two acidic α-protons on C3 of the thiochroman-4-one are sequentially replaced by hydroxymethyl groups.

G cluster_mech Mechanism: Base-Catalyzed Double Hydroxymethylation Start Thiochroman-4-one Enolate1 Enolate Intermediate Start->Enolate1 + OH⁻ - H₂O Adduct1 Mono-hydroxymethyl Adduct Enolate1->Adduct1 + CH₂O Product1 3-(Hydroxymethyl)thiochroman-4-one Adduct1->Product1 + H₂O - OH⁻ Enolate2 Second Enolate Product1->Enolate2 + OH⁻ - H₂O Adduct2 Di-hydroxymethyl Adduct Enolate2->Adduct2 + CH₂O FinalProduct 3,3-Bis(hydroxymethyl)thiochroman-4-one Adduct2->FinalProduct + H₂O - OH⁻

Caption: Reaction mechanism for the formation of the target compound.

Experimental Procedure:

  • Dissolve the purified thiochroman-4-one (1.0 eq) in a suitable alcohol, such as methanol or ethanol.

  • Add an aqueous solution of formaldehyde (37 wt%, at least 2.5 eq) to the solution. An excess is used to drive the reaction to completion.

  • Add a catalytic amount of a strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

    • Trustworthiness: The choice of a catalytic amount of base is critical. A stoichiometric amount can promote side reactions, such as the Cannizzaro reaction of formaldehyde. The base deprotonates the C3 position to form an enolate, which acts as the nucleophile attacking the electrophilic carbonyl carbon of formaldehyde.[6] The process repeats for the second α-proton.

  • Stir the reaction at room temperature. The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.

  • Monitor the progress by TLC or LC-MS, observing the sequential disappearance of the starting material, the appearance of the mono-hydroxymethylated intermediate, and finally the formation of the desired di-substituted product.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, 3,3-Bis(hydroxymethyl)thiochroman-4-one, by column chromatography or recrystallization.

Section 3: Independent Verification Protocol

Successful synthesis must be confirmed by a battery of orthogonal analytical techniques. The data generated should be compared against the predicted values for an unambiguous structural assignment and purity assessment.

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): A fundamental tool for monitoring reaction progress. The final purified product should appear as a single spot under UV visualization and/or with an appropriate stain. The Rf value will be significantly lower than that of the thiochroman-4-one starting material due to the increased polarity from the two hydroxyl groups.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of purity and molecular weight. A successful synthesis will show a single major peak in the chromatogram with a corresponding mass ion ([M+H]⁺ or [M+Na]⁺) that matches the calculated mass of the target compound.

Spectroscopic and Physical Characterization

The following table summarizes the expected data for the independent verification of 3,3-Bis(hydroxymethyl)thiochroman-4-one (C₁₁H₁₂O₃S, Molecular Weight: 240.28 g/mol ).

Technique Parameter Expected Result/Observation Rationale for Verification
¹H NMR Chemical Shifts (δ, ppm)~8.1 (dd, 1H, H-5), ~7.2-7.5 (m, 3H, Ar-H), ~4.0-4.2 (br s, 2H, -OH), ~3.8 (d, 2H, -CH₂OH), ~3.6 (d, 2H, -CH₂OH), ~3.4 (s, 2H, H-2)Confirms the presence and connectivity of all protons. The singlet for H-2 confirms disubstitution at C3. The two doublets for the diastereotopic -CH₂OH protons and the broad singlet for the hydroxyl protons are key identifiers.
¹³C NMR Chemical Shifts (δ, ppm)~195-200 (C=O), ~125-140 (Ar-C), ~65 (C(CH₂OH)₂), ~55 (C3), ~35 (C2)Unambiguously identifies the carbonyl carbon, the quaternary C3, and the hydroxymethyl carbons.[7]
FTIR Wavenumber (cm⁻¹)~3400 (broad, strong, O-H stretch), ~2950 (C-H stretch), ~1680 (strong, C=O stretch)[8], ~1580 (C=C aromatic stretch)Confirms the presence of key functional groups: the hydroxyl groups (broad O-H) and the conjugated ketone carbonyl (C=O).[9]
HRMS (ESI+) m/zCalculated for [M+H]⁺: 241.0580Provides definitive confirmation of the elemental composition and molecular formula of the synthesized compound.
Melting Point °CSharp, defined rangeA sharp melting point is a strong indicator of high purity for a crystalline solid.

Section 4: Comparison with Alternative Synthetic Methodologies

While the proposed two-step synthesis is robust, it is valuable for researchers to understand the broader synthetic landscape for the core thiochroman-4-one structure.

Method Description Advantages Disadvantages Primary Application
Primary Method (Friedel-Crafts) Two-step: Michael addition of thiophenol to an acrylic acid derivative, followed by intramolecular Friedel-Crafts acylation.[2]High yields, reliable, well-documented, starts from simple precursors.Two distinct synthetic steps are required.General purpose, high-purity synthesis of the core scaffold.
Alternative Method 1 (One-Pot) Direct reaction of thiophenol with an α,β-unsaturated acid (e.g., acrylic acid) in the presence of a strong acid like methanesulfonic acid.[2]Fewer steps (one-pot), faster overall process.Generally lower yields, can be prone to side reactions.Rapid, albeit lower-yielding, access to derivatives for screening.
Alternative Method 2 (Palladium-Catalyzed) Palladium-catalyzed carbonylative cyclization of precursors like 2-iodothiophenol with allenes.[4]High regioselectivity, novel bond formations.Requires specialized catalysts (Palladium), potentially expensive reagents, and inert atmosphere techniques.Synthesis of complex or highly functionalized analogues not accessible by other means.[10]

Conclusion

The synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one, while not previously reported, is highly feasible through a logical two-stage process involving the robust formation of the thiochroman-4-one core followed by a standard base-catalyzed double hydroxymethylation. This guide provides not only a detailed, actionable protocol but also the critical framework for its independent verification. By adhering to the multi-technique analytical approach detailed herein—comparing empirical data against the well-reasoned expected outcomes—researchers can proceed with confidence in the structural integrity and purity of this novel compound, enabling its reliable use in drug development and further scientific inquiry.

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A Prospective Analysis of 3,3-Bis(hydroxymethyl)thiochroman-4-one: Assessing Novelty in a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Thiochroman-4-one Core and the Quest for Novelty

The thiochroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its diverse and significant biological activities.[1][2][3] This sulfur-containing heterocyclic system is a bioisostere of the naturally abundant chromanones and flavones, and its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer,[4][5] antibacterial,[6][7] and antileishmanial activities.[1][8] The versatility of the thiochroman-4-one core allows for extensive chemical modifications, enabling the fine-tuning of its biological profile.[9] This guide presents a prospective analysis of a novel, yet to be extensively studied, derivative: 3,3-Bis(hydroxymethyl)thiochroman-4-one . We will assess its potential novelty by comparing its unique structural features against the established landscape of thiochroman-4-one derivatives and propose a roadmap for its synthesis and biological evaluation.

The Novelty Proposition: 3,3-Bis(hydroxymethyl) Substitution

The introduction of two hydroxymethyl groups at the C3 position of the thiochroman-4-one core is a significant and largely unexplored modification. This substitution pattern is anticipated to confer several novel physicochemical and pharmacological properties:

  • Enhanced Hydrophilicity: The two hydroxyl groups will increase the water solubility of the molecule, a crucial factor for drug development that can improve bioavailability and formulation options.

  • Increased Hydrogen Bonding Potential: The hydroxyl moieties can act as both hydrogen bond donors and acceptors, potentially leading to stronger and more specific interactions with biological targets such as enzymes and receptors.

  • Metabolic Stability and Pro-drug Potential: The hydroxymethyl groups may influence the metabolic fate of the compound and could be amenable to esterification to create pro-drugs with altered pharmacokinetic profiles.

  • Unique Stereochemistry: The C3 position becomes a stereocenter, introducing the possibility of chiral derivatives with distinct biological activities.

These features suggest that 3,3-Bis(hydroxymethyl)thiochroman-4-one could exhibit a novel mechanism of action or an improved therapeutic index compared to existing analogues.

Comparative Landscape: Positioning Against Known Thiochroman-4-one Derivatives

To appreciate the potential novelty of 3,3-Bis(hydroxymethyl)thiochroman-4-one, it is essential to compare it with previously reported derivatives that have shown significant biological activity.

Derivative Class Key Structural Features Reported Biological Activity Potential Advantages of 3,3-Bis(hydroxymethyl) Substitution
3-Arylidene-thiochroman-4-ones Planar α,β-unsaturated carbonyl systemPotent anticancer activity[4]Improved solubility and potentially different target interactions due to the non-planar, flexible hydroxymethyl groups.
Thiochroman-4-one Sulfones Oxidation of the sulfur atom to a sulfoneAntileishmanial and antitrypanosomal activity[10]The hydroxymethyl groups could offer additional binding interactions with parasitic enzymes, potentially leading to enhanced potency or a different spectrum of activity.
3-Hydroxythiochromen-4-ones A single hydroxyl group at C3Selective antibacterial activity against Moraxella catarrhalis[7]The presence of a second hydroxymethyl group could broaden the antibacterial spectrum or enhance potency through additional target binding.
Pyrazole and Isoxazole Fused Thiochroman-4-ones Fused heterocyclic ringsAntibacterial activity against Bacillus subtilis[6]The smaller, more flexible hydroxymethyl substituents may allow for better access to and interaction with bacterial enzyme active sites compared to bulky fused rings.

Proposed Synthetic Pathway and Experimental Evaluation

The novelty of 3,3-Bis(hydroxymethyl)thiochroman-4-one necessitates a clear path for its synthesis and a rigorous framework for evaluating its biological potential.

Proposed Synthesis

A plausible synthetic route can be adapted from established methods for the synthesis of the thiochroman-4-one core.[1]

Synthesis_of_3_3_Bis_hydroxymethyl_thiochroman_4_one thiophenol Thiophenol intermediate1 3-(Phenylthio)-2,2-bis(hydroxymethyl)propanoic acid thiophenol->intermediate1 Michael Addition diester Diethyl 2,2-bis(hydroxymethyl)malonate diester->intermediate1 Hydrolysis final_product 3,3-Bis(hydroxymethyl)thiochroman-4-one intermediate1->final_product Intramolecular Friedel-Crafts Acylation

Caption: Proposed synthetic route for 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Experimental Workflow for Biological Evaluation

A systematic evaluation of the biological activity of 3,3-Bis(hydroxymethyl)thiochroman-4-one is crucial to ascertain its novelty.

Biological_Evaluation_Workflow synthesis Synthesis and Purification of 3,3-Bis(hydroxymethyl)thiochroman-4-one cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT assay against a panel of cancer cell lines) synthesis->cytotoxicity antimicrobial Antimicrobial Activity Screening (e.g., MIC determination against bacterial and fungal strains) synthesis->antimicrobial antiparasitic Antiparasitic Activity Screening (e.g., against Leishmania, Trypanosoma) synthesis->antiparasitic hit_validation Hit Validation and Dose-Response Studies cytotoxicity->hit_validation antimicrobial->hit_validation antiparasitic->hit_validation moa Mechanism of Action Studies (e.g., enzyme inhibition, apoptosis induction, ROS generation) hit_validation->moa in_vivo In vivo Efficacy and Toxicity Studies in Animal Models moa->in_vivo

Caption: A comprehensive workflow for the biological evaluation of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous cell line (e.g., WI-38) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: 3,3-Bis(hydroxymethyl)thiochroman-4-one is dissolved in DMSO to prepare a stock solution, which is then serially diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound and control compounds (e.g., cisplatin).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[11][12]

Conclusion: A Promising New Frontier for Thiochroman-4-one Chemistry

While direct experimental data for 3,3-Bis(hydroxymethyl)thiochroman-4-one is not yet available, a thorough analysis of its structure in the context of the broader thiochroman-4-one literature suggests a high potential for novel findings. The unique 3,3-bis(hydroxymethyl) substitution is poised to introduce favorable physicochemical properties and potentially novel biological activities. The proposed synthetic and evaluation frameworks provide a clear and scientifically rigorous path for investigating this promising new molecule. Further research into 3,3-Bis(hydroxymethyl)thiochroman-4-one is warranted and could open new avenues in the development of therapeutics based on this privileged scaffold.

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  • El-Sayed, M. A. A., et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Scientific Reports, 14(1), 3025. [Link]

  • Al-Qaisi, Z. A. I., et al. (2023). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 28(17), 6331. [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 3,3-Bis(hydroxymethyl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling, use, and disposal of 3,3-Bis(hydroxymethyl)thiochroman-4-one. As the toxicological properties of this specific compound have not been fully investigated, this document synthesizes data from its parent compound, Thiochroman-4-one, with established best practices for managing novel chemical entities in a research and development setting. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures.

Hazard Assessment and Triage

Given the absence of specific toxicological data for 3,3-Bis(hydroxymethyl)thiochroman-4-one, a precautionary approach is paramount. The primary known hazards are extrapolated from the Safety Data Sheet (SDS) of the parent compound, Thiochroman-4-one.

Known and Potential Hazards of the Chemical Class:

  • Irritation: Thiochroman-4-one is known to cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion may also lead to irritation of the digestive tract.[1]

  • Unknown Toxicity: The chronic health effects and full toxicological profile of Thiochroman-4-one and its derivatives are not yet fully understood.[1] Therefore, it is prudent to treat 3,3-Bis(hydroxymethyl)thiochroman-4-one as a potentially hazardous substance.

  • Medicinal Chemistry Context: Thiochroman-4-one derivatives are explored as potential leishmanicidal and antimicrobial agents, indicating significant biological activity.[2][3][4] This bioactivity underscores the need for stringent containment to avoid unintended biological effects.

Hazard Identification Summary Table:

Hazard CategoryDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[5]
Skin Corrosion/Irritation Causes skin irritation.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure during the handling of 3,3-Bis(hydroxymethyl)thiochroman-4-one. The following table outlines the minimum required PPE for various laboratory operations.

PPE Requirements by Task:

TaskMinimum Required PPERationale
Weighing and Aliquoting (Solid Form) Lab coat, disposable gown with tight-fitting cuffs, double gloves (nitrile or neoprene), safety goggles, and a face shield. An N95 respirator is also recommended.To prevent inhalation of fine particulates and skin contact. The use of double gloving provides an extra layer of protection against potential permeation.
Solution Preparation and Handling Chemical splash goggles, face shield, lab coat, disposable chemical-resistant gown, and double chemical-resistant gloves (e.g., Silver Shield, neoprene).[6]To protect against splashes and direct contact with the dissolved compound.
Compound Administration (In Vitro/In Vivo) Full-body coverage ("bunny suit" or coveralls), head and hair covers, double gloves, safety goggles, face mask, and appropriate respiratory protection.[7]To provide comprehensive protection during procedures with a higher risk of aerosol generation or widespread contamination.
Waste Disposal Chemical splash goggles, lab coat, disposable gown, and heavy-duty chemical-resistant gloves.To ensure protection during the handling and transport of potentially contaminated waste materials.

Step-by-Step Handling and Operational Protocols

Adherence to a systematic workflow is critical for the safe handling of this compound. The following protocols provide a self-validating system to minimize risk at each stage.

Receiving and Storage
  • Inspect upon Arrival: Visually inspect the container for any signs of damage or leakage. If compromised, do not open and consult with your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[8] The container should be tightly closed to prevent exposure to moisture and air.[1][8]

Weighing and Solution Preparation

This workflow is designed to contain the solid compound and prevent the generation of dust.

Weighing_and_Solution_Preparation cluster_fume_hood Chemical Fume Hood Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area (absorbent liner) Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh Compound Prepare_Work_Area->Weigh_Compound Dissolve_Compound 4. Dissolve in Solvent Weigh_Compound->Dissolve_Compound Seal_Container 5. Seal Solution Container Dissolve_Compound->Seal_Container Clean_Work_Area 6. Clean and Decontaminate Work Area Seal_Container->Clean_Work_Area Doff_PPE 7. Doff PPE Clean_Work_Area->Doff_PPE

Caption: Workflow for weighing and preparing solutions of 3,3-Bis(hydroxymethyl)thiochroman-4-one.

Accidental Spill Response

Immediate and appropriate action is crucial in the event of a spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Containment: For a solid spill, gently cover with an absorbent material to avoid raising dust. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your supervisor and EHS department.

Disposal Plan

All waste containing 3,3-Bis(hydroxymethyl)thiochroman-4-one must be treated as hazardous waste.

Waste Stream Management:

Waste TypeDisposal Procedure
Solid Waste (unused compound, contaminated PPE) Place in a clearly labeled, sealed, and puncture-resistant container.
Liquid Waste (solutions, contaminated solvents) Collect in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.
Sharps (needles, contaminated glassware) Dispose of in a designated sharps container.

All waste must be disposed of through a licensed waste disposal contractor in accordance with local, regional, and national regulations.[9]

Emergency Procedures

In case of exposure, follow these first-aid measures immediately.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.
Inhalation Remove from exposure and move to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.

References

  • Material Safety Data Sheet - Thiochroman-4-one, 97%. Cole-Parmer. Available at: [Link]

  • Loaiza, A., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2138. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022, October 6). Available at: [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, The University of Texas at Dallas. Available at: [Link]

  • Kalinina, A. A., et al. (2023). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Marine Drugs, 21(9), 488. Available at: [Link]

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-639. Available at: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Available at: [Link]

  • Thiochroman-4-one. PubChem. Available at: [Link]

  • Section 2. Hazards identification. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.